(S)-3-Amino-piperidine-2,6-dione hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3S)-3-aminopiperidine-2,6-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2.ClH/c6-3-1-2-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H/t3-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPULGHBTPQLRH-DFWYDOINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@H]1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25181-50-4 | |
| Record name | (3S)-3-aminopiperidine-2,6-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of (S)-3-Amino-piperidine-2,6-dione: A Technical Guide to Cereblon-Mediated Protein Degradation
Abstract
(S)-3-Amino-piperidine-2,6-dione hydrochloride stands as a cornerstone in modern pharmacology, representing the fundamental pharmacophore of the influential class of drugs known as Immunomodulatory Imide Drugs (IMiDs) and Cereblon E3 Ligase Modulators (CELMoDs).[1][2][3] This technical guide provides an in-depth exploration of the core mechanism of action of this pivotal molecule. We will dissect its role as a molecular glue that commandeers the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of specific "neosubstrate" proteins. This document is intended for researchers, scientists, and drug development professionals, offering a detailed understanding of the biochemical pathways, experimental validation, and therapeutic applications stemming from this unique mechanism.
Introduction: The Glutarimide Moiety at the Heart of a Therapeutic Revolution
The unassuming (S)-3-Amino-piperidine-2,6-dione, a derivative of glutamic acid, is the central structural motif shared by thalidomide and its more potent and specific analogs, lenalidomide and pomalidomide.[4][][6] Initially synthesized as a simple building block, its profound biological activity was unveiled through the study of these clinically vital drugs.[2] The hydrochloride salt form of this compound enhances its stability and solubility, facilitating its use in synthesis and research.[7]
The therapeutic efficacy of drugs containing this glutarimide core, from treating multiple myeloma to their application in novel protein degradation technologies, hinges on a fascinating and powerful mechanism: the hijacking of the cellular ubiquitin-proteasome system.[8][9] This guide will illuminate this mechanism, from the initial binding event to the downstream cellular consequences.
The Core Mechanism: Molecular Hijacking of the CRL4^CRBN^ E3 Ubiquitin Ligase
The primary mechanism of action of (S)-3-Amino-piperidine-2,6-dione and its derivatives is the modulation of the CRL4^CRBN^ E3 ubiquitin ligase complex.[2][10] This multi-protein complex is a key component of the cell's machinery for protein homeostasis, responsible for tagging substrate proteins with ubiquitin, thereby marking them for degradation by the proteasome.[11]
The (S)-3-Amino-piperidine-2,6-dione moiety acts as a "molecular glue," binding directly to the Cereblon (CRBN) protein, which serves as the substrate receptor for the CRL4 complex.[12][13] This binding event induces a conformational change in the substrate-binding pocket of CRBN. This altered conformation creates a novel binding surface that has a high affinity for proteins not normally recognized by CRBN, termed "neosubstrates."[12][13]
The most well-characterized neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[14][15][16] The formation of this ternary complex (CRBN - molecular glue - neosubstrate) brings the neosubstrate into close proximity with the E2 ubiquitin-conjugating enzyme associated with the CRL4 complex. This proximity facilitates the efficient transfer of ubiquitin molecules to lysine residues on the surface of the neosubstrate.[8] The resulting polyubiquitinated IKZF1 and IKZF3 are then recognized and degraded by the 26S proteasome.[14][15]
Caption: CRBN-mediated targeted protein degradation workflow.
Downstream Cellular Consequences
The degradation of IKZF1 and IKZF3 has profound effects on cellular function, particularly in the context of multiple myeloma and immune cells:
-
Anti-Myeloma Activity: IKZF1 and IKZF3 are critical for the survival of multiple myeloma cells. Their degradation leads to the downregulation of key oncogenes like c-MYC and IRF4, ultimately inducing cell cycle arrest and apoptosis in malignant plasma cells.[14][15][17]
-
Immunomodulation: In T-cells, IKZF1 and IKZF3 act as transcriptional repressors of the Interleukin-2 (IL-2) gene. Their degradation derepresses IL-2 production, leading to T-cell activation and enhanced anti-tumor immunity.[15][16]
Role in Proteolysis Targeting Chimeras (PROTACs)
The potent and specific interaction between the (S)-3-Amino-piperidine-2,6-dione core and CRBN has been masterfully exploited in the development of Proteolysis Targeting Chimeras (PROTACs).[8][18] PROTACs are heterobifunctional molecules composed of:
-
A ligand that binds to a target protein of interest (POI).
-
A linker molecule.
-
An E3 ligase-binding ligand, frequently a derivative of (S)-3-Amino-piperidine-2,6-dione.[8][19]
These molecules act as a bridge, bringing the POI into proximity with the CRL4^CRBN^ complex, leading to the POI's ubiquitination and degradation.[18][20] This technology allows for the targeted degradation of proteins previously considered "undruggable."[12]
Caption: The PROTAC-mediated protein degradation cycle.
Experimental Validation Protocols
The mechanism of action of (S)-3-Amino-piperidine-2,6-dione and its derivatives can be validated through a series of biochemical and cell-based assays.
Cereblon Binding Assay
This assay confirms the direct interaction between the compound and the CRBN protein.
Protocol: Fluorescence Polarization (FP) Competitive Binding Assay [21][22]
-
Reagents: Purified recombinant CRBN protein, a fluorescently-labeled tracer (e.g., Cy5-labeled thalidomide), assay buffer, and the test compound (this compound).
-
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a 96-well black plate, add the fluorescent tracer and the CRBN protein to each well.
-
Add the serially diluted test compound to the wells. Include a positive control (e.g., pomalidomide) and a negative control (vehicle).
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis: A decrease in fluorescence polarization indicates displacement of the fluorescent tracer by the test compound. The data is plotted as polarization versus compound concentration to determine the IC50 value.
| Compound | CRBN Binding IC50 (µM) |
| Pomalidomide | ~1.2 |
| Lenalidomide | ~1.5 |
| CC-220 | ~0.06 |
| (S)-3-Amino-piperidine-2,6-dione | Variable, serves as core |
Note: IC50 values can vary based on assay conditions. The value for the core molecule is dependent on the specific derivative.[23]
In Vitro Ubiquitination Assay
This assay demonstrates that the compound promotes the ubiquitination of the neosubstrate in a CRBN-dependent manner.
Protocol: Reconstituted E3 Ligase Assay [24][25]
-
Reagents: Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2G1), ubiquitin, ATP, recombinant CRL4^CRBN^ complex, recombinant neosubstrate (e.g., IKZF1), and the test compound.
-
Procedure:
-
Combine all reaction components in a microcentrifuge tube.
-
Add the test compound or vehicle control.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60-90 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blotting using an anti-IKZF1 antibody.
-
-
Data Analysis: The appearance of higher molecular weight bands corresponding to polyubiquitinated IKZF1 in the presence of the compound confirms its activity.
Cellular Protein Degradation Assay
This assay validates that the compound leads to the degradation of the target neosubstrate in a cellular context.
Protocol: Western Blot Analysis of Protein Levels [26][27]
-
Cell Culture: Culture a relevant cell line (e.g., multiple myeloma cell line MM.1S) in appropriate media.
-
Procedure:
-
Seed cells in a multi-well plate.
-
Treat the cells with various concentrations of the test compound for a set time course (e.g., 4, 8, 24 hours).
-
Harvest the cells and prepare whole-cell lysates.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.[27]
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein (IKZF1), a loading control (e.g., GAPDH or β-actin), and CRBN (to ensure its presence).
-
Incubate with appropriate secondary antibodies and visualize the bands using chemiluminescence.
-
-
Data Analysis: Quantify the band intensities using densitometry. A dose- and time-dependent decrease in the IKZF1 protein level relative to the loading control indicates compound-induced degradation. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be calculated.
Conclusion and Future Directions
This compound is more than just a chemical intermediate; it is the key that unlocks a powerful therapeutic mechanism. Its ability to modulate the CRBN E3 ligase complex has not only yielded life-saving drugs for hematological malignancies but has also paved the way for the revolutionary field of targeted protein degradation with PROTACs. The continued exploration of this mechanism, including the discovery of new neosubstrates and the development of novel CRBN-binding moieties, promises to expand the therapeutic landscape and offer new solutions for previously intractable diseases. The principles outlined in this guide provide a foundational understanding for researchers aiming to harness this elegant and potent biological process.
References
- 1. researchgate.net [researchgate.net]
- 2. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 3. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gosset.ai [gosset.ai]
- 11. Small Molecule Modulators of RING-Type E3 Ligases: MDM and Cullin Families as Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trends in Neosubstrate Degradation by Cereblon-Based Molecular Glues and the Development of Novel Multiparameter Optimization Scores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Immunomodulatory drugs downregulate IKZF1 leading to expansion of hematopoietic progenitors with concomitant block of megakaryocytic maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. labs.dana-farber.org [labs.dana-farber.org]
- 16. researchgate.net [researchgate.net]
- 17. Immunomodulatory drugs target IKZF1-IRF4-MYC axis in primary effusion lymphoma in a cereblon-dependent manner and display synergistic cytotoxicity with BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 20. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. amsbio.com [amsbio.com]
- 23. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 24. lifesensors.com [lifesensors.com]
- 25. Analysis of Ubiquitin E3 Ligase Activity using selective polyubiquitin binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biopharminternational.com [biopharminternational.com]
- 27. abyntek.com [abyntek.com]
(S)-3-Amino-piperidine-2,6-dione hydrochloride binding affinity to Cereblon
An In-Depth Technical Guide to the Binding Affinity of (S)-3-Amino-piperidine-2,6-dione Moiety to Cereblon
Abstract
The interaction between small molecules and the Cereblon (CRBN) E3 ubiquitin ligase substrate receptor is a cornerstone of modern targeted protein degradation and molecular glue development. At the heart of the most successful immunomodulatory drugs (IMiDs) and a vast number of Proteolysis Targeting Chimeras (PROTACs) lies the (S)-3-amino-piperidine-2,6-dione, or glutarimide, moiety. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the binding interaction between this critical chemical scaffold and its target, Cereblon. We will delve into the structural basis of this interaction, the mechanism of action it enables, and a detailed examination of the principal biophysical methods employed to precisely quantify its binding affinity. This document is structured to provide not only procedural steps but also the expert rationale behind experimental design and data interpretation, ensuring a self-validating and trustworthy resource for the scientific community.
Introduction: The Players and the Paradigm
The ability to hijack the cell's native protein disposal machinery, the Ubiquitin-Proteasome System (UPS), has revolutionized therapeutic development.[1] Central to this strategy is the recruitment of an E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation.[2]
(S)-3-Amino-piperidine-2,6-dione: The Essential "Warhead"
(S)-3-Amino-piperidine-2,6-dione hydrochloride is a chiral molecule featuring a six-membered piperidine ring with two ketone groups and an amino group in the S-configuration at the chiral center.[3] While a crucial building block in chemical synthesis[3][4], its profound significance lies in it being the core structural motif of IMiDs like thalidomide, lenalidomide, and pomalidomide.[5][6] This glutarimide ring is the "warhead" that directly docks into a specific binding pocket on the Cereblon protein.[7] For the purposes of this guide, while we focus on the core moiety, we will draw upon the extensive quantitative data available for its most well-characterized derivatives—pomalidomide and lenalidomide—to illustrate the principles of its binding affinity.
The hydrochloride salt form enhances the compound's stability and solubility, properties critical for experimental handling and formulation.[3]
Cereblon (CRBN): The E3 Ligase Substrate Receptor
Cereblon is the substrate recognition component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[2][8][9] This multi-protein machine consists of the scaffold protein Cullin 4 (CUL4A/B), the RING-box protein 1 (RBX1), DNA damage-binding protein 1 (DDB1), and CRBN itself.[10] In its native state, CRL4^CRBN^ targets specific endogenous proteins for degradation to maintain cellular homeostasis.[6][8] The discovery that IMiDs bind directly to CRBN revealed that this interaction alters the ligase's substrate specificity, transforming the drug into a "molecular glue."[6][11][12]
Mechanism of Interaction: The Molecular Glue Phenomenon
The binding of the glutarimide moiety to CRBN is not a simple inhibitory event. Instead, it creates a novel protein-protein interaction surface on CRBN, enabling the recruitment of proteins that are not endogenous substrates, termed "neosubstrates."[9][12]
The process unfolds as follows:
-
Binding: The glutarimide ring of the ligand settles into a hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN.[7] Key interactions, including hydrogen bonds, stabilize this binding.[13]
-
Conformational Change: Ligand binding induces a conformational change in a surface loop of CRBN, creating a new, composite interface.[14]
-
Neosubstrate Recruitment: This new surface has a high affinity for specific neosubstrates, most notably the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[11][15]
-
Ternary Complex Formation: The result is a stable ternary complex: CRBN-Ligand-Neosubstrate.
-
Ubiquitination & Degradation: The proximity of the neosubstrate to the E2-conjugating enzyme associated with the CRL4^CRBN^ complex leads to its polyubiquitination and subsequent degradation by the 26S proteasome.[2]
This mechanism is the basis for the anti-myeloma activity of drugs like lenalidomide and pomalidomide and is the foundational principle for thousands of CRBN-recruiting PROTACs.[2][5][11]
Quantifying Binding Affinity: A Guide to Biophysical Assays
Determining the binding affinity (typically expressed as the dissociation constant, Kd) is paramount for understanding structure-activity relationships (SAR) and optimizing drug candidates. Several biophysical techniques are routinely employed for this purpose.[][17]
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[18][19] By titrating the ligand into a solution containing the protein, a binding isotherm is generated, from which the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) can be directly determined.[20] The entropy (ΔS) can then be calculated, providing a complete thermodynamic profile of the interaction.[19]
Expertise & Causality: ITC is considered the "gold standard" because it is a label-free, in-solution technique that measures the interaction directly.[19] It provides not just affinity but the thermodynamic drivers of the interaction (enthalpic vs. entropic), which is invaluable for rational drug design. A researcher chooses ITC to obtain the most comprehensive thermodynamic data in a single experiment.[18]
Experimental Protocol: ITC for CRBN-Ligand Binding
-
Sample Preparation:
-
Protein: Recombinant human CRBN, often in a complex with DDB1 for enhanced stability and solubility, is expressed and purified.[21] A typical concentration is 10-20 µM.
-
Ligand: (S)-3-amino-piperidine-2,6-dione derivative (e.g., pomalidomide) is dissolved in the same buffer as the protein. A typical concentration is 100-200 µM (approximately 10-fold higher than the protein).
-
Buffer Matching (Critical): Both protein and ligand solutions must be in an identical, extensively dialyzed buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Mismatched buffers will generate large heats of dilution, obscuring the binding signal.
-
-
Instrument Setup:
-
Thoroughly clean the ITC instrument (e.g., Malvern MicroCal PEAQ-ITC) sample and reference cells.
-
Load the reference cell with the dialysis buffer.
-
Load the sample cell (approx. 300 µL) with the CRBN/DDB1 protein solution.
-
Load the injection syringe (approx. 40-60 µL) with the ligand solution.
-
Equilibrate the system to the desired temperature (typically 25 °C).
-
-
Titration Experiment:
-
Perform an initial small injection (e.g., 0.4 µL) to remove air from the syringe and assess initial equilibration, which is typically discarded from the final analysis.
-
Execute a series of 18-20 subsequent injections (e.g., 2 µL each) at 150-second intervals to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the peaks in the raw thermogram to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) using the instrument's software to determine Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip.[][22] One binding partner (the "ligand," which in SPR terminology is the immobilized molecule, e.g., CRBN) is immobilized on the chip, and the other (the "analyte," e.g., pomalidomide) is flowed over the surface. Binding increases the mass on the surface, causing a measurable change in the refractive index, reported in Resonance Units (RU).[23]
Expertise & Causality: The primary advantage of SPR is its ability to measure real-time binding kinetics, providing both the association rate constant (kon) and the dissociation rate constant (koff).[23][24] The equilibrium dissociation constant (Kd) can be calculated from the ratio of these rates (koff/kon). Researchers choose SPR when understanding the kinetics of binding—how fast a compound binds and how long it stays bound (residence time)—is critical for optimizing drug efficacy.[25]
Experimental Protocol: SPR for CRBN-Ligand Binding
-
Protein Immobilization:
-
Select a sensor chip (e.g., Biacore CM5 chip). Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.
-
Immobilize purified, biotinylated CRBN/DDB1 complex onto a streptavidin-coated chip or use amine coupling for non-biotinylated protein. Aim for a low to moderate immobilization density (e.g., 2000-4000 RU) to minimize mass transport limitations.
-
Deactivate any remaining active esters with ethanolamine. A reference channel should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.
-
-
Analyte Preparation:
-
Prepare a dilution series of the ligand (e.g., pomalidomide) in running buffer (e.g., HBS-EP+). Concentrations should bracket the expected Kd (e.g., from 10 nM to 10 µM). Include several buffer-only injections (blanks) for double referencing.
-
-
Binding Measurement (Kinetics/Affinity Analysis):
-
Inject the ligand dilutions over the reference and protein-coated channels at a constant flow rate (e.g., 30 µL/min).
-
Association Phase: Monitor the RU signal as the ligand flows over the chip and binds to CRBN.
-
Dissociation Phase: After the injection, flow running buffer over the chip and monitor the decrease in RU as the ligand dissociates.
-
Regeneration: If necessary, inject a regeneration solution (e.g., a short pulse of mild acid or base) to remove all bound analyte before the next injection. The stability of the CRBN surface to regeneration must be confirmed.[26]
-
-
Data Analysis:
-
Subtract the reference channel signal and the blank injection signal from the active channel data ("double referencing").
-
Globally fit the resulting sensorgrams from the entire concentration series to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This fitting process yields the kon, koff, and Kd values.
-
Fluorescence Polarization (FP)
Principle: FP is a competitive binding assay that measures the rotational mobility of a fluorescently labeled molecule (a "probe").[27][28] A small, fluorescently labeled CRBN ligand (e.g., Cy5-thalidomide) tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to the much larger CRBN protein, its tumbling slows dramatically, leading to high polarization. Unlabeled test compounds compete with the fluorescent probe for binding to CRBN, displacing it and causing a decrease in polarization.[29]
Expertise & Causality: FP is a homogenous, high-throughput method ideal for screening large compound libraries to identify initial hits.[27] Its primary output is an IC50 value (the concentration of test compound that displaces 50% of the probe), which can be converted to an inhibition constant (Ki). A researcher chooses FP for its scalability and speed in primary screening campaigns.
Experimental Protocol: Competitive FP for CRBN Binding
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
CRBN/DDB1: Dilute to a working concentration (e.g., 20-100 nM, to be optimized).
-
Fluorescent Probe: Dilute a fluorescently labeled thalidomide analog (e.g., Cy5-Thalidomide or BODIPY-Thalidomide) to a low nanomolar concentration (e.g., 5-10 nM).[29][30][31]
-
Test Compound: Prepare a serial dilution of the test ligand (e.g., pomalidomide) in assay buffer.
-
-
Assay Procedure (96- or 384-well plate):
-
Add CRBN/DDB1 protein and the fluorescent probe to all wells.
-
Add the serially diluted test compound to the "Test" wells.
-
Add a known CRBN binder (e.g., unlabeled thalidomide) to "Positive Control" wells (for maximum displacement).
-
Add buffer/DMSO to "Negative Control" wells (for maximum signal).
-
Incubate the plate at room temperature for 1-2 hours, protected from light, to reach binding equilibrium.[29]
-
-
Measurement and Analysis:
-
Read the fluorescence polarization (in milli-polarization units, mP) on a plate reader equipped with appropriate filters for the fluorophore.
-
Plot the mP values against the logarithm of the test compound concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value.
-
Summary of Quantitative Binding Data
The binding affinity of the glutarimide moiety is modulated by the rest of the molecular structure. Data from well-characterized IMiDs provide a valuable reference for the affinity range achievable.
| Compound | Assay Method | Affinity Constant | Source |
| Thalidomide | FP | IC50: 347.2 nM | [30] |
| Thalidomide | ITC | Kd: ~250 nM | [32] |
| Lenalidomide | FP | IC50: 268.6 nM | [30] |
| Lenalidomide | ITC | Kd: ~178 nM | [32] |
| Pomalidomide | FP | IC50: 153.9 nM | [30] |
| Pomalidomide | ITC | Kd: ~157 nM | [32] |
| Pomalidomide | TR-FRET | IC50: 6.4 nM | [31] |
Note: IC50 values are dependent on assay conditions (e.g., probe concentration), while Kd is an intrinsic constant. Different assay technologies, such as the highly sensitive TR-FRET assay, can yield different apparent affinity values.[31]
Conclusion
The (S)-3-amino-piperidine-2,6-dione moiety is a privileged scaffold in modern pharmacology, serving as the essential anchor for engaging the Cereblon E3 ligase. Understanding and accurately quantifying its binding affinity is a critical step in the design of novel molecular glues and PROTACs. This guide has detailed the mechanistic basis of the CRBN-ligand interaction and provided a comprehensive overview of the key biophysical techniques used for its characterization. By explaining the causality behind experimental choices and providing robust, step-by-step protocols for ITC, SPR, and FP, we aim to equip researchers with the knowledge to confidently select the appropriate assay, generate high-quality data, and accelerate the development of next-generation therapeutics that leverage the power of targeted protein degradation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 3-AMINO-PIPERIDINE-2,6-DIONE synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. gosset.ai [gosset.ai]
- 7. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 10. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 12. gosset.ai [gosset.ai]
- 13. researchgate.net [researchgate.net]
- 14. rcsb.org [rcsb.org]
- 15. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 20. ITC: Isothermal Titration Calorimetry – MOSBRI.eu [mosbri.eu]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 26. Production Of Active Cereblon And Analysis By SPR | Peak Proteins [peakproteins.com]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. Cereblon Binding Assay Kit - Nordic Biosite [nordicbiosite.com]
- 29. bpsbioscience.com [bpsbioscience.com]
- 30. reactionbiology.com [reactionbiology.com]
- 31. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
(S)-3-Amino-piperidine-2,6-dione hydrochloride: The Cornerstone Ligand for Cereblon-Mediated Targeted Protein Degradation
An In-Depth Technical Guide for Researchers
Abstract
(S)-3-Amino-piperidine-2,6-dione and its hydrochloride salt represent the fundamental chemical scaffold that engages Cereblon (CRBN), a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4^CRBN^) complex. This interaction is the linchpin of a revolutionary therapeutic modality known as Targeted Protein Degradation (TPD). Originally identified through studies of immunomodulatory imide drugs (IMiDs) like thalidomide and its analogs, this glutarimide moiety has become an indispensable tool in drug discovery.[1][2] It functions either by inducing the degradation of endogenous "neosubstrates" in a process known as molecular glue-type degradation or by serving as the E3 ligase-recruiting "warhead" in Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive technical overview of the compound's mechanism of action, its applications in TPD, and detailed experimental protocols for its characterization, designed for researchers and scientists in drug development.
The Ubiquitin-Proteasome System and the Role of Cereblon
The Ubiquitin-Proteasome System (UPS) is the primary cellular machinery for protein catabolism in eukaryotic cells, responsible for maintaining protein homeostasis. The specificity of this system is dictated by a cascade of enzymes, culminating in an E3 ubiquitin ligase that selectively recognizes a substrate protein and catalyzes the covalent attachment of ubiquitin chains. This polyubiquitination marks the protein for destruction by the 26S proteasome.[3][4]
Cereblon (CRBN) is a crucial component of this system, acting as the substrate receptor for the CRL4^CRBN^ E3 ligase complex, which also includes Cullin-4A (CUL4A), Damaged DNA Binding Protein 1 (DDB1), and Regulator of Cullins 1 (ROC1).[4][5] The native function of CRBN and its endogenous substrates are still under investigation, but its pharmacological manipulation has opened a new frontier in medicine.
Caption: The Ubiquitin-Proteasome System (UPS) cascade.
(S)-3-Amino-piperidine-2,6-dione: The CRBN Ligand
The title compound is the hydrochloride salt of the (S)-enantiomer of 3-aminoglutarimide. This specific stereoisomer forms the core structure of IMiDs responsible for binding to Cereblon.[1][6] The hydrochloride salt form is typically used to improve the compound's stability, solubility, and handling characteristics.[6]
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | (3S)-3-aminopiperidine-2,6-dione hydrochloride |
| Molecular Formula | C₅H₉ClN₂O₂ |
| Molecular Weight | 164.59 g/mol |
| CAS Number | 25181-50-4 |
| Appearance | White to light yellow crystalline powder |
| Core Structure | Glutarimide ring |
(Data sourced from Benchchem)[6]
Mechanism of Binding
The glutarimide ring of the ligand inserts into a hydrophobic pocket on the surface of the Cereblon protein. This binding is stabilized by a network of hydrogen bonds. Specifically, the imide protons form hydrogen bonds with the backbone carbonyls of key tryptophan residues (Trp382 in human CRBN), anchoring the ligand in place.[7] This precise interaction is stereospecific to the (S)-enantiomer; the (R)-enantiomer exhibits significantly weaker binding. The phthalimide portion of thalidomide or its analogs provides additional interactions but the glutarimide ring is the essential binding motif.
Applications in Targeted Protein Degradation (TPD)
The binding of a ligand to CRBN can be exploited in two primary ways to induce the degradation of specific proteins.
Molecular Glues
IMiDs such as lenalidomide and pomalidomide are considered "molecular glues." Their binding to CRBN does not inhibit the E3 ligase but rather refactors its substrate-binding surface.[8] This newly formed interface recruits proteins that do not normally interact with CRBN, known as "neosubstrates." For multiple myeloma, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][5] The IMiD-induced proximity between CRBN and these factors leads to their ubiquitination and subsequent degradation, resulting in potent anti-myeloma effects.[1][3]
PROTAC Warheads
In the PROTAC modality, the (S)-3-Amino-piperidine-2,6-dione scaffold is used as a "warhead" to hijack the CRL4^CRBN^ ligase. A PROTAC is a heterobifunctional molecule comprising three parts:
-
A CRBN-binding ligand (the warhead): Derived from the thalidomide structure.
-
A ligand for a Protein of Interest (POI): A small molecule that binds the target protein.
-
A chemical linker: Connects the two ligands.
This design forces the formation of a ternary complex between the POI, the PROTAC, and CRBN, bringing the E3 ligase machinery into close proximity with the target protein, leading to its ubiquitination and degradation.[4][9] This approach dramatically expands the "druggable" proteome beyond traditional inhibitors.
Caption: Mechanisms of CRBN-mediated protein degradation.
Technical Guide: Experimental Characterization
A structured workflow is essential for validating and characterizing novel CRBN ligands and the degraders built from them.
Caption: Experimental workflow for developing CRBN-based degraders.[10]
Representative Synthesis
The synthesis of (S)-3-Amino-piperidine-2,6-dione hydrochloride can be achieved from L-glutamine. A common route involves protecting the amine, cyclizing the glutamine to form the piperidine-2,6-dione ring, and then deprotecting and forming the hydrochloride salt.[11]
Simplified Synthetic Scheme:
-
Protection: L-Glutamine is reacted with a protecting group (e.g., Boc-anhydride) in an alkaline medium to yield N-Boc-L-glutamine.
-
Cyclization: The protected glutamine is treated with a cyclizing agent (e.g., N,N'-carbonyldiimidazole) under anhydrous conditions to form the N-Boc-3-amino-piperidine-2,6-dione ring.
-
Deprotection and Salt Formation: The Boc group is removed using an acidic medium, such as hydrochloric acid in ethyl acetate or methanol, which simultaneously forms the final hydrochloride salt product.[11]
Protocol: Biochemical CRBN Binding Assay (Fluorescence Polarization)
This assay quantitatively determines the binding affinity of a test compound to the CRBN-DDB1 complex by measuring the displacement of a fluorescently-labeled CRBN ligand (probe).
-
Principle: A small, fluorescently-labeled CRBN probe tumbles rapidly in solution, resulting in low fluorescence polarization (FP). When bound to the large CRBN-DDB1 protein complex, its tumbling slows dramatically, increasing the FP signal. A test compound that binds to the same site will compete with the probe, displacing it and causing a decrease in the FP signal.
-
Materials:
-
Methodology:
-
Prepare a serial dilution of the test compound in Assay Buffer.
-
In each well of the 384-well plate, add the recombinant DDB1/CRBN protein complex (e.g., final concentration of 100 nM).[12]
-
Add the fluorescent probe (e.g., final concentration of 8 nM).[12]
-
Add the serially diluted test compound or DMSO as a vehicle control.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Convert the FP signal to percent inhibition relative to DMSO controls. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol: Cellular Target Degradation Assay (Western Blot)
This assay confirms that the recruitment of CRBN by a ligand (as part of a molecular glue or PROTAC) leads to the degradation of the target protein in a cellular context.
-
Principle: Cells are treated with the test compound, and the level of the target protein is measured relative to a loading control. A successful degrader will show a concentration-dependent decrease in the target protein level.
-
Materials:
-
Relevant cell line (e.g., MM.1S multiple myeloma cells for IKZF1 degradation).
-
Test compound.
-
Cell culture medium and supplements.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against the target protein (e.g., anti-IKZF1, anti-BRD4) and a loading control (e.g., anti-GAPDH, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blotting equipment.
-
-
Methodology:
-
Cell Plating: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Treatment: The next day, treat the cells with a serial dilution of the test compound. Include a DMSO vehicle control.
-
Incubation: Incubate the cells for a specified time (e.g., 4-24 hours) to allow for protein degradation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts for all samples and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash again and apply the chemiluminescent substrate.
-
-
Imaging: Capture the signal using a digital imager.
-
Re-probing: Strip the membrane and re-probe with the loading control primary antibody to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the DMSO control. Plot these values to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Conclusion and Future Perspectives
This compound is more than just a chemical building block; it is the key that unlocks the therapeutic potential of the Cereblon E3 ligase.[6] Its ability to hijack this natural cellular degradation machinery has given rise to molecular glues and PROTACs, two of the most exciting platforms in modern drug discovery.[1][4][8] As research progresses, the focus will be on developing novel CRBN ligands with improved affinity, selectivity, and drug-like properties. Furthermore, understanding the full scope of CRBN's native functions will undoubtedly reveal new therapeutic avenues. The foundational chemistry of the glutarimide ring will continue to be the starting point for these innovations, cementing its central role in the future of targeted protein degradation.
References
- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 2. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 3. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 4. Cereblon - Wikipedia [en.wikipedia.org]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. gosset.ai [gosset.ai]
- 9. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility and Stability of (S)-3-Amino-piperidine-2,6-dione Hydrochloride
Introduction: The Critical Role of Physicochemical Profiling in Drug Development
(S)-3-Amino-piperidine-2,6-dione hydrochloride, a chiral heterocyclic compound, is a key intermediate and pharmacophore in the synthesis of various therapeutic agents. Its structural similarity to the glutarimide moiety of thalidomide analogues underscores its significance in medicinal chemistry and drug discovery, particularly in the development of novel immunomodulators and anti-cancer agents. The journey of a promising molecule from the laboratory bench to a clinical candidate is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, as they directly influence bioavailability, manufacturability, and the overall therapeutic efficacy and safety of a drug substance.
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the solubility and stability of this compound. Rather than presenting a rigid set of data, this document is designed as a practical, in-depth manual, empowering researchers to generate robust and reliable data in their own laboratories. We will delve into the theoretical underpinnings of solubility and stability, provide detailed, field-proven experimental protocols, and offer insights into the interpretation of the resulting data. Our approach is grounded in the principles of scientific integrity, ensuring that the methodologies described are self-validating and aligned with industry best practices and regulatory expectations.
Physicochemical Properties: A Foundation for Investigation
A foundational understanding of the physicochemical properties of this compound is essential for designing meaningful solubility and stability studies.
| Property | Value | Source |
| IUPAC Name | (3S)-3-aminopiperidine-2,6-dione;hydrochloride | [1] |
| Molecular Formula | C₅H₉ClN₂O₂ | [1] |
| Molecular Weight | 164.59 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | [2] |
| Melting Point | >245°C (decomposes) | [3] |
| pKa | (Predicted) | Not available |
| LogP | (Predicted for free base) -0.8279 | [4] |
The hydrochloride salt form of this molecule is expected to significantly enhance its aqueous solubility compared to the free base, a common strategy employed in pharmaceutical development to improve the dissolution characteristics of weakly basic compounds. The presence of amino and amide functionalities suggests potential susceptibility to hydrolysis, while the overall structure may be prone to oxidation under certain conditions.
Part 1: A Deep Dive into the Solubility Profile
Solubility is a critical determinant of a drug's absorption and bioavailability. For this compound, understanding its solubility in various solvent systems is crucial for formulation development, in vitro screening, and preclinical studies.
Theoretical Considerations and Expected Solubility
As a hydrochloride salt, this compound is anticipated to be highly soluble in polar protic solvents such as water, methanol, and ethanol, and in polar aprotic solvents like dimethyl sulfoxide (DMSO). Its solubility in non-polar organic solvents is expected to be limited. The pH of the aqueous medium will significantly influence the solubility, with higher solubility expected at lower pH values where the amino group is fully protonated.
Experimental Determination of Solubility
To provide a comprehensive understanding of the solubility of this compound, both kinetic and thermodynamic solubility should be determined.
Kinetic solubility measures the concentration of a compound that remains in solution after a short incubation period following dilution from a concentrated DMSO stock. This is a high-throughput method that mimics the conditions of many in vitro biological assays.
Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium and is considered the "gold standard" for solubility measurement. The shake-flask method is the most common approach for its determination.
Recommended Solvents for Solubility Determination
A comprehensive solubility profile should be established in a range of pharmaceutically relevant solvents:
-
Aqueous Buffers:
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetate buffer, pH 4.5
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
-
Organic Solvents:
-
Water
-
Ethanol
-
Methanol
-
Dimethyl sulfoxide (DMSO)
-
Propylene glycol
-
Polyethylene glycol 400 (PEG 400)
-
Data Presentation: A Template for Your Findings
The results of the thermodynamic solubility studies should be compiled in a clear and concise table:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Water | 25 | ||
| PBS, pH 7.4 | 25 | ||
| Acetate Buffer, pH 4.5 | 25 | ||
| SGF, pH 1.2 | 37 | ||
| SIF, pH 6.8 | 37 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| DMSO | 25 | ||
| Propylene Glycol | 25 | ||
| PEG 400 | 25 |
Part 2: Unraveling the Stability Profile and Degradation Pathways
Stability testing is a critical component of drug development, providing insights into how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.
Anticipated Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways are plausible:
-
Hydrolysis: The amide bonds in the piperidine-2,6-dione ring are susceptible to hydrolysis under both acidic and basic conditions, which would lead to ring-opening. The primary amino group can also be a site for reactions.
-
Oxidation: The amino group and potentially the piperidine ring itself could be susceptible to oxidative degradation, especially in the presence of oxidizing agents or under prolonged exposure to air.
-
Thermolysis: At elevated temperatures, the compound may undergo thermal decomposition.
-
Photolysis: Exposure to light, particularly UV radiation, may induce photodegradation.
Forced Degradation Studies: A Systematic Approach
Forced degradation (or stress testing) is undertaken to intentionally degrade the compound. This helps to identify the likely degradation products and to establish the intrinsic stability of the molecule. The results are fundamental to developing a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and 1 M HCl. Incubate at 60°C for up to 24 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH. Incubate at room temperature for up to 24 hours.
-
Neutral Hydrolysis: Mix the stock solution with an equal volume of water. Incubate at 60°C for up to 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% and 30% hydrogen peroxide. Keep at room temperature for up to 24 hours, protected from light.
-
Thermal Degradation: Expose the solid compound to dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.
References
The Role of (S)-3-Amino-piperidine-2,6-dione hydrochloride in PROTAC Development: A Senior Application Scientist's Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Inhibition to Elimination
For decades, the dominant paradigm in small-molecule drug discovery has been occupancy-based inhibition. However, this approach faces limitations, particularly for targets lacking well-defined active sites, such as scaffolding proteins and transcription factors, rendering a significant portion of the proteome "undruggable".[1][2] Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift, moving from simple inhibition to targeted protein elimination.[3][4] These heterobifunctional molecules do not block a protein's function but instead hijack the cell's own machinery for protein disposal—the Ubiquitin-Proteasome System (UPS)—to induce the degradation of a specific protein of interest (POI).[5][6]
A PROTAC molecule is ingeniously constructed from three parts: a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[7][8] By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI.[4][9] This polyubiquitination marks the POI for recognition and degradation by the 26S proteasome, after which the PROTAC can act catalytically to degrade further POI molecules.[7][10]
At the heart of many successful PROTACs is the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase.[4][11] This guide focuses on a pivotal building block for engaging this ligase: (S)-3-Amino-piperidine-2,6-dione hydrochloride , a foundational component derived from the thalidomide family of molecules.[][13] We will explore its mechanism, synthetic utility, and the critical workflows for developing potent and selective protein degraders.
The Cereblon E3 Ligase and the Glutarimide Moiety
The CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) is one of the most successfully exploited E3 ligase complexes in PROTAC design.[][14] CRBN functions as the substrate receptor, and its activity can be modulated by immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[1][15] These molecules bind to CRBN and can induce the degradation of "neosubstrates"—proteins not naturally targeted by CRBN.[4][16]
PROTACs leverage this by using a thalidomide analog as the E3 ligase "hook." The essential pharmacophore for CRBN binding is the glutarimide ring, which is present in (S)-3-Amino-piperidine-2,6-dione.[17] This compound provides the core scaffold needed to recruit the CRL4^CRBN^ complex, making it an indispensable starting material for a vast number of PROTACs.[13][18]
This compound: The Strategic Building Block
This compound is the hydrochloride salt of the chiral amine precursor to the glutarimide moiety of lenalidomide.[13][19] Its molecular architecture features a six-membered piperidine ring with two ketone groups and a primary amine at the chiral 3-position in the S-configuration.[13]
Key Advantages in PROTAC Synthesis:
-
Versatile Handle: The primary amine at the 3-position serves as a versatile chemical handle for attaching linkers, allowing for straightforward conjugation to a POI ligand via stable amide bond formation.[19]
-
High Reactivity & Yield: The hydrochloride salt form often leads to higher synthetic yields (e.g., 86–96%) compared to using the free base.[13] This is attributed to its enhanced stability and improved solubility in common organic solvents like DMF, which facilitates cleaner and more efficient coupling reactions.[13][18]
-
Established Chemistry: As a derivative of the well-studied thalidomide family, the chemistry for its incorporation into larger molecules is robust and well-documented, reducing the hurdles in synthetic planning.[16][18]
Caption: Mechanism of Action for a CRBN-recruiting PROTAC.
Part 1: PROTAC Synthesis Workflow
The synthesis of a PROTAC is a multi-step process that requires careful planning and execution. The following is a representative workflow for synthesizing a PROTAC via amide coupling, using this compound as the CRBN-recruiting building block.
Caption: General workflow for PROTAC synthesis via amide coupling.
Experimental Protocol: Synthesis of a Model PROTAC
This protocol describes the coupling of a generic POI ligand containing a carboxylic acid (POI-COOH) to a pre-formed linker attached to the CRBN-recruiting moiety, derived from this compound. For simplicity, we will use a commercially available building block where the piperidine-dione is already attached to a linker with a terminal amine (e.g., Thalidomide-linker-NH2).
Materials:
-
POI-Ligand-COOH (1 equivalent)
-
Thalidomide-Linker-NH2 hydrochloride (e.g., Thalidomide-NH-amido-C8-NH2 hydrochloride) (1.1 equivalents)[7]
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-phase HPLC system for purification
-
LC-MS for reaction monitoring and characterization
Procedure:
-
Activation of POI Ligand: In a clean, dry vial, dissolve the POI-Ligand-COOH (1 eq.) in a minimal amount of anhydrous DMF. Add HATU (1.2 eq.) and DIPEA (1.5 eq.). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Neutralization of Amine: In a separate vial, dissolve the Thalidomide-Linker-NH2 hydrochloride (1.1 eq.) in anhydrous DMF and add DIPEA (1.5 eq.) to neutralize the hydrochloride salt, liberating the free amine.[7]
-
Coupling Reaction: Add the thalidomide-linker solution from step 2 to the activated POI-COOH mixture from step 1.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by LC-MS every 1-2 hours until the starting material (POI-COOH) is consumed (typically 4-12 hours).[7]
-
Workup: Once the reaction is complete, quench by adding a small amount of water. Filter the crude reaction mixture to remove any solids.
-
Purification: Purify the crude PROTAC using a reverse-phase HPLC system with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).
-
Final Product: Collect the fractions containing the desired product, combine, and lyophilize to yield the pure PROTAC as a solid.[7] Characterize the final product by high-resolution LC-MS and NMR to confirm its identity and purity.
Part 2: Validating PROTAC Efficacy: A Step-by-Step Evaluation
Synthesizing the PROTAC is only the first step. A rigorous, multi-stage validation process is essential to confirm its mechanism of action and potency. This involves sequentially proving ternary complex formation, target ubiquitination, and finally, target degradation.[3]
Caption: Sequential workflow for validating PROTAC mechanism of action.
Assay 1: Ternary Complex Formation
The formation of a stable ternary complex is the foundational event for PROTAC activity.[][21] The stability and kinetics of this complex are critical determinants of the resulting degradation efficiency.[] Several biophysical techniques can be employed to measure and characterize this interaction.
| Technique | Principle | Key Output | Considerations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor chip. | Binding affinity (KD), kinetics (ka, kd) | Requires immobilization of one protein partner. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular binding. | Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS) | Consumes larger amounts of protein.[22] |
| Fluorescence Polarization (FP) | Measures changes in the polarization of fluorescent light from a labeled molecule upon binding. | Binding affinity (KD), cooperativity | Requires a fluorescently labeled component.[22][23] |
| Proximity Assays (TR-FRET, AlphaLISA) | Use energy transfer between donor and acceptor fluorophores on binding partners. | Relative population of the ternary complex.[24][25] | High-throughput but provides relative, not absolute, quantification. |
Insight: A key parameter to determine is cooperativity (alpha), which measures how the binding of the first protein influences the binding of the second.[25] Positive cooperativity (alpha > 1) indicates that the formation of the binary complex (e.g., PROTAC-CRBN) enhances binding to the POI, which is often a feature of highly effective PROTACs.[]
Assay 2: Target Ubiquitination
Confirmation of ternary complex formation must be followed by evidence that this proximity leads to the enzymatic ubiquitination of the POI.[26]
Protocol: Immunoprecipitation-Western Blot for Cellular Ubiquitination [4]
-
Cell Treatment: Treat cells with the PROTAC compound for a relevant time course (e.g., 1-4 hours). Include a proteasome inhibitor (e.g., 10 µM MG132) for the last 4 hours to allow ubiquitinated proteins to accumulate without being degraded.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors (DUBs) to preserve the ubiquitin chains.
-
Immunoprecipitation (IP): Immunoprecipitate the POI from the cell lysates using a specific antibody against the POI.
-
Elution: Elute the immunoprecipitated proteins from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blot. Run samples on an SDS-PAGE gel, transfer to a membrane, and probe with an anti-ubiquitin antibody. A high-molecular-weight smear or laddering pattern in the PROTAC-treated lane indicates polyubiquitination of the target protein.
Assay 3: Target Protein Degradation
The ultimate measure of a PROTAC's success is its ability to reduce the cellular levels of the target protein.
Protocol: Western Blot for Protein Degradation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC compound for various time points (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Lyse the cells and quantify the total protein concentration to ensure equal loading.
-
Western Blot Analysis:
-
Separation: Separate protein lysates via SDS-PAGE.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin) to normalize the data.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[7]
-
Imaging: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[7]
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.[7] Calculate the percentage of remaining protein relative to a vehicle-treated control. From this data, key parameters like DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be determined.
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a cornerstone of modern targeted protein degradation. Its utility as a robust, synthetically tractable precursor for recruiting the CRBN E3 ligase has enabled the development of a multitude of PROTACs against a wide array of disease-relevant targets.[1][11] Understanding its chemical properties, mastering its incorporation into bifunctional degraders, and applying a systematic validation workflow are critical skills for any scientist in the field. As the PROTAC landscape continues to evolve, the foundational principles established with CRBN-based degraders, built from scaffolds like this one, will continue to inform the rational design of the next generation of protein-eliminating therapeutics.
References
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lifesensors.com [lifesensors.com]
- 9. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protein Degradation and PROTACs [worldwide.promega.com]
- 22. Ternary complex formation - Profacgen [profacgen.com]
- 23. tandfonline.com [tandfonline.com]
- 24. lifesensors.com [lifesensors.com]
- 25. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 26. Ubiquitination Assay - Profacgen [profacgen.com]
Methodological & Application
Synthesis of (S)-3-Amino-piperidine-2,6-dione Hydrochloride: A Detailed Application Guide
(S)-3-Amino-piperidine-2,6-dione hydrochloride, a chiral building block of significant pharmaceutical importance, serves as a key intermediate in the synthesis of immunomodulatory drugs such as Lenalidomide and Pomalidomide. [1][2] These drugs are pivotal in the treatment of multiple myeloma and other hematological malignancies.[3] The stereochemistry at the 3-position of the piperidine-2,6-dione core is crucial for the therapeutic activity and safety profile of the final active pharmaceutical ingredient (API). This guide provides detailed, field-proven protocols for the synthesis of this intermediate, focusing on chemical logic, practical execution, and validation.
Introduction to Synthetic Strategy
The synthesis of enantiomerically pure this compound can be approached through several strategic routes. The most common and economically viable method commences with the naturally occurring and inexpensive chiral precursor, L-Glutamine.[1] This approach leverages the inherent stereochemistry of the starting material to establish the desired (S)-configuration in the final product.
An alternative, straightforward method involves the deprotection of an N-protected (S)-3-amino-piperidine-2,6-dione derivative. This is particularly useful when such a precursor is commercially available or has been synthesized through a separate pathway. This guide will detail both a multi-step synthesis from L-Glutamine and a final-step deprotection protocol.
Chemo-Synthetic Pathway from L-Glutamine
The synthesis from L-Glutamine is a robust three-step process involving:
-
N-Protection: The amino group of L-Glutamine is protected to prevent side reactions during the subsequent cyclization step. The tert-Butoxycarbonyl (Boc) group is a common choice due to its stability under the cyclization conditions and its facile removal under acidic conditions.
-
Intramolecular Cyclization: The protected L-Glutamine is then cyclized to form the piperidine-2,6-dione ring. Reagents like N,N'-Carbonyldiimidazole (CDI) are effective for this transformation, acting as a carbonyl source to form the imide ring.
-
Deprotection and Salt Formation: The protecting group is removed, and the hydrochloride salt is formed concurrently by treatment with a solution of hydrochloric acid.
This entire process is designed to be efficient and scalable, making it suitable for both academic research and industrial production.[1]
Diagram: Synthetic Pathway from L-Glutamine
Caption: A three-step synthesis of the target compound from L-Glutamine.
Experimental Protocols
Protocol 1: Synthesis from L-Glutamine
This protocol is adapted from established industrial methods.[1]
Step 1: Synthesis of N-tert-Butoxycarbonyl-L-Glutamine (N-Boc-L-Glutamine)
-
Rationale: Protection of the primary amine of L-glutamine prevents its participation in the cyclization reaction, ensuring the formation of the desired glutarimide ring from the carboxylic acid and amide moieties. An alkaline medium is used to deprotonate the amino group, facilitating its nucleophilic attack on the di-tert-butyl dicarbonate ((Boc)₂O).
-
Procedure:
-
Dissolve L-Glutamine (1.0 eq) in an aqueous solution of sodium bicarbonate (1.5 eq) or sodium hydroxide (1.1 eq) with stirring at room temperature.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in a suitable organic solvent (e.g., dioxane or THF) dropwise over 1-2 hours, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS until the L-Glutamine is consumed.
-
Wash the reaction mixture with a non-polar solvent (e.g., hexane or ethyl acetate) to remove unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with a cold aqueous solution of citric acid or HCl.
-
Extract the product into ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-Glutamine as a white solid.
-
Step 2: Synthesis of N-Boc-(S)-3-Amino-piperidine-2,6-dione
-
Rationale: N,N'-Carbonyldiimidazole (CDI) is an excellent activating agent for carboxylic acids, facilitating intramolecular amide bond formation. The catalysis by 4-Dimethylaminopyridine (DMAP) accelerates the reaction. Anhydrous conditions are critical to prevent the hydrolysis of CDI and other reactive intermediates.
-
Procedure:
-
To a solution of N-Boc-L-Glutamine (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add N,N'-Carbonyldiimidazole (CDI, 1.1 eq) portion-wise at room temperature.
-
Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).
-
Heat the mixture to reflux (approx. 65-70 °C) and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization to obtain N-Boc-(S)-3-Amino-piperidine-2,6-dione.
-
Step 3: Synthesis of this compound
-
Rationale: The Boc protecting group is labile under acidic conditions. A solution of HCl in an organic solvent cleaves the Boc group to yield the free amine, which is protonated in situ to form the stable hydrochloride salt.
-
Procedure:
-
Dissolve N-Boc-(S)-3-Amino-piperidine-2,6-dione (1.0 eq) in a suitable solvent such as ethyl acetate or methanol.
-
Cool the solution to 0-5 °C.
-
Slowly add a saturated solution of hydrochloric acid in ethyl acetate or a 2-4 M solution of HCl in another appropriate solvent (e.g., methanol).[1]
-
Stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
A white precipitate of the hydrochloride salt will form.
-
Filter the solid, wash with cold ethyl acetate or diethyl ether, and dry under vacuum to yield this compound.
-
| Reagent Summary (Protocol 1) | Molar Eq. | Purpose | Key Parameters |
| Step 1 | |||
| L-Glutamine | 1.0 | Starting Material | - |
| (Boc)₂O | 1.1 | Protecting Group | Maintain T < 10 °C during addition |
| NaHCO₃ / NaOH | 1.5 / 1.1 | Base | Ensure complete deprotonation |
| Step 2 | |||
| N-Boc-L-Glutamine | 1.0 | Substrate | - |
| CDI | 1.1 | Cyclizing Agent | Use anhydrous conditions |
| DMAP | 0.1 | Catalyst | - |
| Step 3 | |||
| N-Boc-(S)-3-Amino... | 1.0 | Substrate | - |
| HCl Solution | Excess | Deprotection/Salt Formation | Control temperature during addition |
Protocol 2: Synthesis via Deprotection of N-Cbz Precursor
This protocol is ideal if (S)-3-(N-Cbz-amino)piperidine-2,6-dione is available.[3][4]
-
Rationale: The benzyloxycarbonyl (Cbz) group is readily cleaved by catalytic hydrogenation. The reaction uses hydrogen gas and a palladium on carbon (Pd/C) catalyst. The product is the free amine, which can then be converted to the hydrochloride salt.
-
Procedure:
-
To a solution of (S)-3-(N-Cbz-amino)piperidine-2,6-dione (1.0 eq) in ethanol or ethyl acetate, add 5-10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w).
-
Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously for 1-4 hours.[4]
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
To the filtrate containing the free amine, add a solution of HCl in a suitable solvent (e.g., 4N HCl in ethyl acetate) dropwise until precipitation is complete.[3]
-
Filter the resulting solid, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to obtain this compound.
-
Diagram: Overall Experimental Workflow
Caption: General laboratory workflow for the synthesis of the target compound.
Safety and Handling
-
Reagents: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
CDI: N,N'-Carbonyldiimidazole is moisture-sensitive and an irritant. Handle under an inert atmosphere.
-
Hydrogenation: Hydrogen gas is highly flammable. Perform catalytic hydrogenation in a designated area with appropriate safety measures and equipment. Ensure the system is properly purged with an inert gas before and after the reaction.
-
Acids: Concentrated hydrochloric acid and its solutions are corrosive. Handle with care.
Conclusion
The synthesis of this compound is a well-established process crucial for the development of important therapeutics. The L-Glutamine-based approach offers an economical and scalable route by preserving the stereochemical integrity of the starting material. The alternative deprotection method provides a rapid entry to the final compound if a suitable protected precursor is on hand. By following these detailed protocols and understanding the chemical principles behind each step, researchers can reliably produce this key chiral intermediate for applications in drug discovery and development.
References
- 1. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. 3-AMINO-PIPERIDINE-2,6-DIONE synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Amide Coupling of (S)-3-Amino-piperidine-2,6-dione hydrochloride to a Linker
Abstract
(S)-3-Amino-piperidine-2,6-dione is a pivotal chiral building block in modern medicinal chemistry, most notably as the core pharmacophore for a new generation of therapeutics like molecular glues and Proteolysis-Targeting Chimeras (PROTACs). The covalent attachment of this moiety to various linkers is a critical step in the synthesis of these complex molecules. This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals, detailing the principles, protocols, and troubleshooting strategies for the successful amide coupling of (S)-3-Amino-piperidine-2,6-dione hydrochloride to carboxylic acid-bearing linkers. We will explore the rationale behind reagent selection, provide step-by-step protocols for two robust coupling methods, and outline essential analytical techniques for product validation.
Foundational Principles: Understanding the Components
A successful coupling strategy begins with a thorough understanding of the starting materials. The unique properties of this compound dictate specific handling and reaction conditions that are crucial for achieving high yields and purity.
The Amine: this compound
This compound is a derivative of glutamine and serves as the key structural element for engaging with target proteins in various therapeutic modalities.[1]
-
Chemical Structure: A six-membered piperidine ring with two carbonyl groups and a primary amine at the chiral center (S-configuration).[2]
-
The Hydrochloride Salt: The commercially available form is typically the hydrochloride salt to enhance stability and water solubility.[2] Crucially, the amine hydrochloride must be neutralized to the free amine in situ to render it nucleophilic for the coupling reaction. This is typically achieved by adding a non-nucleophilic organic base.
The Linker: The Carboxylic Acid Component
In the context of PROTACs or other targeted therapies, the linker connects the piperidine-dione moiety to a ligand for a protein of interest.[4] For this guide, we will focus on linkers that terminate in a carboxylic acid, the most common functional group for forming a stable amide bond with a primary amine.[5][6]
The Reaction: Amide Bond Formation
The direct reaction between a carboxylic acid and an amine is unfavorable as it results in a non-productive acid-base reaction, forming a stable ammonium carboxylate salt.[7][8] To overcome this, the carboxylic acid must first be "activated" by a coupling reagent. This process converts the hydroxyl group of the carboxylic acid into a better leaving group, creating a highly electrophilic species that is susceptible to nucleophilic attack by the amine.[9]
Experimental Protocols for Amide Coupling
Here we present two reliable, field-proven protocols for coupling this compound with a generic carboxylic acid linker (Linker-COOH). The choice of method often depends on the complexity of the substrates, cost, and desired scale.
Protocol 1: HATU-Mediated Coupling
This method utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) , an aminium-based coupling reagent known for its high efficiency, fast reaction times, and ability to suppress racemization.[10] It is an excellent choice for a wide range of substrates.
| Reagent/Material | Purpose |
| This compound | Amine source |
| Linker-COOH | Carboxylic acid source |
| HATU | Coupling reagent |
| DIPEA (N,N-Diisopropylethylamine) | Non-nucleophilic base |
| Anhydrous DMF (N,N-Dimethylformamide) | Reaction solvent |
| Ethyl Acetate, Dichloromethane (DCM) | Extraction solvents |
| Saturated aq. NH₄Cl, Brine | Aqueous wash solutions |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying agent |
| Silica Gel | Stationary phase for chromatography |
| TLC plates, LC-MS, NMR spectrometer | Analytical instruments |
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the Linker-COOH (1.0 equivalent).
-
Activation: Dissolve the linker in anhydrous DMF. Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step is crucial for forming the active ester intermediate.[11]
-
Amine Addition: In a separate vial, suspend this compound (1.2 equivalents) in a small amount of anhydrous DMF. Add DIPEA (1.2 equivalents) to this suspension to neutralize the hydrochloride and form the free amine.
-
Coupling Reaction: Add the free amine solution from step 3 to the activated linker solution from step 2.
-
Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (Linker-COOH) is consumed.
-
Work-up:
-
Once complete, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[11]
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NH₄Cl (1x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[4]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure coupled product.
-
Characterization: Confirm the identity and purity of the final product using LC-MS and NMR spectroscopy.[4]
Protocol 2: EDC/HOBt-Mediated Coupling
This classic method uses a carbodiimide, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , to activate the carboxylic acid.[7] HOBt (1-Hydroxybenzotriazole) is included as an additive. The EDC initially forms a highly reactive O-acylisourea intermediate, which can be prone to side reactions and racemization. HOBt traps this intermediate to form a more stable, yet still reactive, HOBt-ester, leading to cleaner reactions and higher yields.[8][10]
| Reagent/Material | Purpose |
| This compound | Amine source |
| Linker-COOH | Carboxylic acid source |
| EDC Hydrochloride | Coupling reagent |
| HOBt (Hydrate is acceptable) | Additive to prevent side reactions |
| DIPEA (N,N-Diisopropylethylamine) | Non-nucleophilic base |
| Anhydrous DCM or DMF | Reaction solvent |
| 1M HCl, Saturated aq. NaHCO₃, Brine | Aqueous wash solutions |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying agent |
| Silica Gel | Stationary phase for chromatography |
| TLC plates, LC-MS, NMR spectrometer | Analytical instruments |
-
Preparation: To a clean, dry round-bottom flask, add the Linker-COOH (1.0 equivalent), this compound (1.2 equivalents), and HOBt (1.2 equivalents).
-
Solvation and Neutralization: Dissolve the mixture in anhydrous DCM or DMF. Add DIPEA (3.0-4.0 equivalents) to neutralize both the amine hydrochloride and the carboxylic acid, ensuring the reaction medium is basic.
-
Activation: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.5 equivalents) portion-wise over 5-10 minutes.
-
Coupling Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-18 hours).
-
Monitoring: Check for reaction completion using TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic phase sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).[4] The acidic wash removes excess base, while the basic wash removes unreacted HOBt and carboxylic acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using flash column chromatography.
-
Characterization: Confirm the structure and purity of the desired amide by LC-MS and NMR.
Analytical Characterization of the Final Product
Rigorous analytical validation is non-negotiable to confirm the success of the coupling reaction.
| Technique | Purpose | Expected Result for Successful Coupling |
| LC-MS | Confirm molecular weight and assess purity.[4] | A major peak in the chromatogram with a mass corresponding to the [M+H]⁺ or [M+Na]⁺ of the expected product. Purity should be >95%. |
| ¹H NMR | Elucidate the chemical structure and confirm bond formation.[12][13] | Appearance of a new amide proton (N-H) signal, and shifts in the signals of protons adjacent to the newly formed amide bond. |
| ¹³C NMR | Confirm the carbon skeleton of the molecule. | Appearance of a new amide carbonyl carbon signal (typically ~165-175 ppm). |
| FTIR | Identify functional groups.[12][13] | Disappearance of the broad O-H stretch from the carboxylic acid and appearance of a characteristic amide C=O stretch (~1650 cm⁻¹). |
Troubleshooting Guide
Even with robust protocols, challenges can arise. This section addresses common issues and their solutions.[11]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete activation: Insufficient coupling reagent. Amine protonation: Insufficient base to neutralize the HCl salt and the carboxylic acid. Hydrolysis: Presence of water in the reaction. | Optimize stoichiometry: Increase the equivalents of the coupling reagent (e.g., HATU to 1.2-1.5 eq). Check base: Ensure at least 2 equivalents of base are used relative to the amine hydrochloride. Use anhydrous conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere. |
| Recovery of Starting Materials | Steric hindrance: Bulky groups near the reaction centers are slowing the reaction.[11] Low nucleophilicity: The amine is not reactive enough under the conditions. | Increase temperature: Gently heat the reaction (e.g., to 40-50 °C). Change coupling reagent: Switch to a more powerful reagent like PyBOP or consider forming an acyl chloride.[14] Extend reaction time: Allow the reaction to proceed for 24-48 hours. |
| Multiple Spots on TLC / Impurities | Side reactions: The O-acylisourea intermediate (in EDC coupling) is reacting with other nucleophiles. Epimerization: Loss of stereochemical integrity at the chiral center. | Use HOBt/HOAt: Always include an additive like HOBt with carbodiimide reagents.[10] Choose low-racemization reagents: HATU and COMU are known to minimize epimerization. Control temperature: Perform the activation step at 0 °C. |
Safety Precautions
-
This compound: May cause skin, eye, and respiratory irritation.[15][16][17] Avoid breathing dust and ensure adequate ventilation.[15][18]
-
Coupling Reagents (HATU, EDC): These are potent sensitizers and irritants. Always handle them in a fume hood.
-
Solvents (DMF, DCM): DMF is a reproductive toxin, and DCM is a suspected carcinogen. Minimize exposure by using appropriate personal protective equipment (PPE), including gloves and safety glasses, and working in a well-ventilated fume hood.[18]
-
Bases (DIPEA): Corrosive and flammable. Handle with care.
Conclusion
The successful coupling of this compound to a linker is a routine yet critical transformation in the synthesis of advanced therapeutics. By understanding the principles of amide bond formation, selecting the appropriate coupling reagents and conditions, and employing rigorous monitoring and characterization techniques, researchers can reliably synthesize these important conjugates. The HATU and EDC/HOBt protocols described herein provide robust and versatile starting points for a wide array of synthetic targets. Careful attention to stoichiometry, reaction conditions, and purification is paramount to achieving high yields and delivering materials of exceptional purity for subsequent biological evaluation.
References
- 1. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 3-Aminopiperidine-2,6-dione hydrochloride | C5H9ClN2O2 | CID 134548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. hepatochem.com [hepatochem.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. aksci.com [aksci.com]
- 16. 25181-50-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. capotchem.com [capotchem.com]
A Comprehensive Guide to the Analytical Characterization of (S)-3-Amino-piperidine-2,6-dione Hydrochloride
An Application Note from the Senior Scientist's Desk
Abstract
(S)-3-Amino-piperidine-2,6-dione hydrochloride is a critical chiral building block and a key pharmacophore in a class of therapeutic agents, including derivatives of thalidomide.[1][2] Its clinical and pharmacological activity is intrinsically linked to its stereochemistry, chemical purity, and solid-state form. Therefore, a robust and comprehensive analytical characterization is paramount to ensure its quality, safety, and efficacy in drug development and manufacturing. This guide provides a detailed framework of validated analytical methods, offering insights into the causality behind experimental choices and presenting step-by-step protocols for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative
The rigorous characterization of any Active Pharmaceutical Ingredient (API) is foundational to modern drug development. For a chiral molecule like (S)-3-Amino-piperidine-2,6-dione HCl, this scrutiny is intensified. The primary analytical objectives are to unequivocally confirm its identity, quantify its purity (both chemical and enantiomeric), define its solid-state properties, and control for process-related impurities like residual solvents. This note outlines a multi-technique approach, grounded in pharmacopeial standards and regulatory guidelines, to build a complete quality profile of the molecule.
The overall analytical strategy is a phased approach, beginning with identity confirmation and progressing through purity assessment to a detailed investigation of the material's physical properties.
References
Application Notes and Protocols for Cell-Based Assays Using (S)-3-Amino-piperidine-2,6-dione Hydrochloride Derivatives
Introduction: Harnessing Targeted Protein Degradation with Novel Molecular Glues
The field of therapeutics is undergoing a paradigm shift, moving beyond simple inhibition to inducing the selective degradation of disease-causing proteins. At the forefront of this revolution are "molecular glues," small molecules that hijack the cell's natural protein disposal machinery. (S)-3-Amino-piperidine-2,6-dione hydrochloride and its derivatives represent a pivotal class of such molecules.[1][2] These compounds are analogues of thalidomide and include well-known drugs like lenalidomide and pomalidomide.[3] Their core mechanism involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, thereby inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[4][5]
Key neosubstrates for this class of compounds include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of certain cancer cells, particularly in hematological malignancies like multiple myeloma.[6][7][8][9] By inducing the degradation of IKZF1 and IKZF3, these molecular glues exert potent anti-proliferative and immunomodulatory effects.[7][10]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust cell-based assays for characterizing novel this compound derivatives. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step to ensure data integrity and reproducibility.
Mechanism of Action: The Molecular Glue Hypothesis
(S)-3-Amino-piperidine-2,6-dione derivatives function by inducing proximity between the CRBN E3 ligase and specific neosubstrates. This ternary complex formation is the critical event that triggers the downstream degradation cascade.
Caption: Mechanism of action of (S)-3-Amino-piperidine-2,6-dione derivatives as molecular glues.
Experimental Workflow: A Multi-Faceted Approach to Characterization
A thorough evaluation of novel derivatives requires a multi-pronged approach, assessing the compound's effect at the molecular, cellular, and phenotypic levels. The following workflow provides a logical sequence of experiments.
Caption: Recommended experimental workflow for characterizing novel derivatives.
Detailed Protocols
PART 1: Assessment of Target Protein Degradation
The primary hallmark of a successful molecular glue is the degradation of its target protein. Western blotting is a robust and widely used technique to visualize and quantify this effect.[11]
Protocol 1: Western Blot Analysis of IKZF1/IKZF3 Degradation
-
Objective: To determine the dose- and time-dependent degradation of IKZF1 and IKZF3 in a relevant cell line (e.g., multiple myeloma cell line MM.1S) upon treatment with this compound derivatives.
-
Materials:
-
MM.1S cells (or other sensitive cell line)
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
This compound derivative
-
DMSO (for compound dissolution)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-IKZF1, anti-IKZF3, anti-CRBN, anti-GAPDH, or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cell Culture and Treatment:
-
Culture MM.1S cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.
-
Prepare a stock solution of the derivative in DMSO. Perform serial dilutions to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.[12]
-
Treat cells for a specified time course (e.g., 4, 8, 12, 24 hours). Include a vehicle-only (DMSO) control.
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes.[13]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control (GAPDH or β-actin) overnight at 4°C. It is also advisable to probe for CRBN to ensure its expression is not affected by the compound.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[15]
-
-
-
Data Analysis and Expected Results:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the loading control.
-
A successful compound will show a dose- and time-dependent decrease in the levels of IKZF1 and IKZF3, while the levels of the loading control and CRBN should remain unchanged.
-
| Concentration (µM) | IKZF1 Level (Normalized) | IKZF3 Level (Normalized) | CRBN Level (Normalized) |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 |
| 0.01 | 0.85 | 0.90 | 1.02 |
| 0.1 | 0.40 | 0.55 | 0.98 |
| 1 | 0.10 | 0.15 | 1.01 |
| 10 | <0.05 | <0.05 | 0.99 |
| Table 1: Example data from a Western blot experiment showing dose-dependent degradation of IKZF1 and IKZF3 after 24 hours of treatment. |
PART 2: Assessment of Downstream Gene Expression
The degradation of transcription factors like IKZF1 and IKZF3 is expected to lead to changes in the expression of their target genes. Quantitative Real-Time PCR (RT-qPCR) is a sensitive method to measure these changes.[16][17]
Protocol 2: RT-qPCR for Downstream Target Genes
-
Objective: To quantify changes in mRNA levels of genes regulated by IKZF1/IKZF3 (e.g., MYC, IRF4) following compound treatment.
-
Materials:
-
Treated cell samples from Protocol 1
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (MYC, IRF4) and a housekeeping gene (GAPDH, ACTB)
-
-
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated and control cells using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.[18]
-
-
qPCR:
-
Set up qPCR reactions using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
-
Data Analysis and Expected Results:
-
Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
-
Successful degradation of IKZF1/IKZF3 should lead to a significant downregulation of their target genes, such as MYC and IRF4.
-
| Treatment | Target Gene | Fold Change (vs. Vehicle) |
| Vehicle | MYC | 1.0 |
| Derivative (1 µM) | MYC | 0.35 |
| Vehicle | IRF4 | 1.0 |
| Derivative (1 µM) | IRF4 | 0.42 |
| Table 2: Example RT-qPCR data showing downregulation of IKZF1/IKZF3 target genes after 24 hours of treatment. |
PART 3: Assessment of Phenotypic Effects
The ultimate goal of a therapeutic compound is to elicit a desired phenotypic response, such as inhibiting cancer cell growth. Cell viability assays are crucial for determining the cytotoxic or cytostatic effects of the derivatives.[19]
Protocol 3: Cell Viability Assay (MTT or CCK-8)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the derivative in a cancer cell line.
-
Materials:
-
MM.1S cells (or other relevant cell line)
-
96-well plates
-
Derivative compound and DMSO
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Prepare serial dilutions of the compound and add them to the wells. Include a vehicle control and a no-cell blank.
-
Incubate for a desired period (e.g., 72 hours).
-
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation. Add solubilization solution and incubate until the crystals are fully dissolved.[19]
-
For CCK-8 assay: Add CCK-8 reagent to each well and incubate for 1-4 hours.[20]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis and Expected Results:
-
Subtract the blank absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
A potent compound will exhibit a low IC50 value, indicating effective inhibition of cell proliferation.
-
Trustworthiness: The Importance of Controls and Validation
To ensure the scientific integrity of your findings, the inclusion of appropriate controls is non-negotiable.
-
Positive Control: Use a known molecular glue with a similar mechanism, such as lenalidomide or pomalidomide, to benchmark the activity of your novel derivative.
-
Negative Control: A structurally similar but inactive analogue of your compound, if available, can demonstrate the specificity of the observed effects.
-
CRBN Knockout/Knockdown Cells: To definitively prove that the compound's activity is CRBN-dependent, perform key experiments in cells where CRBN has been knocked out or its expression is knocked down. The compound should have no effect on neosubstrate degradation or cell viability in these cells.
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of novel this compound derivatives. By systematically assessing target degradation, downstream molecular events, and phenotypic outcomes, researchers can confidently identify promising candidates for further development in the exciting field of targeted protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 4. The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 10. ashpublications.org [ashpublications.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. 2bscientific.com [2bscientific.com]
- 14. ptglab.com [ptglab.com]
- 15. researchgate.net [researchgate.net]
- 16. 基因表达入门指南-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 17. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. elearning.unite.it [elearning.unite.it]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Application of (S)-3-Amino-piperidine-2,6-dione Hydrochloride in Cancer Research: A Technical Guide
Introduction: Unveiling the "Molecular Glue" Mechanism in Oncology
(S)-3-Amino-piperidine-2,6-dione hydrochloride stands as a pivotal chemical entity in modern cancer research, not as a therapeutic agent in itself, but as the foundational scaffold for a revolutionary class of anti-cancer drugs known as immunomodulatory drugs (IMiDs®) and Cereblon E3 ligase modulators (CELMoDs). Its derivatives, most notably lenalidomide and pomalidomide, have transformed the treatment landscape for hematological malignancies, particularly multiple myeloma.[1] This guide delves into the core mechanism of action of these compounds and provides detailed protocols for their application in a cancer research setting, empowering researchers to effectively harness their potential in drug discovery and mechanistic studies.
The central paradigm of action for these molecules is the concept of "molecular glues."[2][3] Unlike traditional enzyme inhibitors or receptor antagonists, these compounds function by inducing proximity between the Cereblon (CRBN) protein, a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN), and specific "neosubstrate" proteins that are not normally targeted by this E3 ligase.[4][5][6] This induced proximity leads to the polyubiquitination of the neosubstrates and their subsequent degradation by the proteasome.[7][8] The primary neosubstrates responsible for the anti-cancer effects in multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[9][10][11] The degradation of these factors leads to downstream effects, including the downregulation of key oncogenic proteins like c-Myc and IRF4, as well as immunomodulatory effects through the stimulation of T-cells and Natural Killer (NK) cells.[10][12][13]
This guide will provide a comprehensive overview of the application of this compound derivatives in cancer research, with a focus on practical, field-proven protocols and the scientific rationale behind them.
I. The Core Moiety and Its Derivatives: A Comparative Overview
This compound serves as the key intermediate in the synthesis of lenalidomide and pomalidomide.[14][15][16] While sharing the core glutarimide ring responsible for CRBN binding, the modifications on the isoindolinone ring system confer differences in potency and substrate degradation kinetics.[17][18]
| Compound | Chemical Structure | Key Features |
| This compound | Chemical structure of this compound | The foundational building block for lenalidomide and pomalidomide.[1] |
| Lenalidomide | Chemical structure of Lenalidomide | An analogue of thalidomide with an amino group at the 4-position of the phthaloyl ring.[18] It is a widely used treatment for multiple myeloma. |
| Pomalidomide | Chemical structure of Pomalidomide | A derivative of thalidomide with an amino group at the 4-position and a carbonyl group on the phthaloyl ring. It is more potent than lenalidomide in inducing the degradation of Ikaros and Aiolos.[17][19] |
II. Mechanistic Elucidation: Key Experimental Workflows
Understanding the mechanism of action of this compound derivatives requires a series of well-defined experiments. The following section outlines the key protocols for investigating their biological activity.
A. Confirming Target Engagement: Cereblon Binding Assays
The initial and most critical step in evaluating a compound's activity is to confirm its binding to the target protein, Cereblon. Several biophysical and biochemical assays can be employed for this purpose.
This assay is a high-throughput method to assess the binding of a test compound to CRBN by measuring the displacement of a fluorescently labeled tracer.[17]
Materials:
-
GST-tagged human Cereblon (CRBN) protein
-
Thalidomide-Red tracer (or other suitable fluorescently labeled CRBN ligand)
-
Anti-GST antibody labeled with Europium cryptate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well low volume white plates
-
Test compounds (e.g., pomalidomide as a positive control)
Procedure:
-
Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
Dispense a small volume (e.g., 5 µL) of the compound dilutions into the wells of the 384-well plate.
-
Add a solution of GST-tagged CRBN protein to each well.
-
Prepare a pre-mix of the HTRF reagents: anti-GST Europium cryptate antibody and Thalidomide-Red tracer.
-
Add the HTRF reagent pre-mix to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm (tracer) and 620 nm (cryptate).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the compound concentration to determine the IC50 value. A decrease in the HTRF ratio indicates displacement of the tracer and binding of the test compound to CRBN.
B. Assessing Downstream Effects: Neosubstrate Degradation
The hallmark of IMiD and CELMoD activity is the degradation of neosubstrates Ikaros (IKZF1) and Aiolos (IKZF3). Western blotting is the gold-standard method for quantifying this effect.
This protocol details the steps to measure the reduction in Ikaros and Aiolos protein levels in cancer cells following treatment with a CRBN-binding compound.[9][10][11]
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, RPMI-8226, U266)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (e.g., lenalidomide or pomalidomide)
-
Proteasome inhibitor (e.g., MG-132) as a negative control for degradation
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Ikaros (IKZF1), anti-Aiolos (IKZF3), anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cancer cells in 6-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for different time points (e.g., 3, 6, 24 hours). Include a vehicle control (e.g., DMSO) and a co-treatment with a proteasome inhibitor to confirm that protein loss is due to degradation.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Ikaros, Aiolos, and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control to determine the extent of protein degradation.
C. Evaluating Anti-Cancer Efficacy: Cell Viability Assays
The ultimate goal of targeting protein degradation in cancer is to inhibit cell proliferation and induce cell death. Cell viability assays are crucial for assessing the anti-cancer efficacy of the compounds.
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[20][21][22]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
III. In Vivo Evaluation: Xenograft Models of Multiple Myeloma
To assess the therapeutic potential of this compound derivatives in a more physiologically relevant setting, in vivo xenograft models are employed.[19][23]
Protocol 4: Subcutaneous Multiple Myeloma Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice to evaluate the anti-tumor efficacy of test compounds.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Human multiple myeloma cell line (e.g., MM.1S, RPMI-8226)
-
Matrigel (optional)
-
Test compound (e.g., pomalidomide) and vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Harvest and resuspend the multiple myeloma cells in sterile PBS, with or without Matrigel, at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Measure the tumor volume with calipers regularly (e.g., 2-3 times per week) and monitor the body weight of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Plot the tumor growth curves and analyze the data for statistical significance to determine the in vivo efficacy of the compound.
IV. Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for pomalidomide in various multiple myeloma cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Pomalidomide IC50 (µM) | Incubation Time (h) | Reference |
| RPMI-8226 | 8 | 48 | [24] |
| OPM2 | 10 | 48 | [24] |
| U266 | ~2 | Not Specified | [18] |
| MM.1S | 0.01 - 100 µg/mL (range tested) | 72 | [21] |
V. Visualizing the Science: Diagrams and Workflows
To further clarify the concepts and protocols discussed, the following diagrams have been generated using Graphviz.
A. Signaling Pathway of CRBN-Mediated Protein Degradation
Caption: CRBN-mediated protein degradation pathway.
B. Experimental Workflow for Assessing Compound Activity
Caption: Experimental workflow for compound activity assessment.
VI. Conclusion and Future Perspectives
This compound and its derivatives have ushered in a new era of targeted cancer therapy by harnessing the cell's own protein degradation machinery. The protocols and workflows detailed in this guide provide a robust framework for researchers to explore the therapeutic potential of these "molecular glues." As our understanding of the Cereblon E3 ligase complex and its expanding list of neosubstrates grows, so too will the opportunities to develop novel degraders for a wide range of cancers and other diseases. The continued application of these powerful chemical tools in rigorous preclinical research is paramount to realizing their full clinical potential.
VII. References
-
Revvity. (n.d.). HTRF Cereblon Binding Kit, 500 Assay Points. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). The diagram illustrates the role of Cereblon (CRBN) in the E3 ligase.... Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Pomalidomide-C2-NH2 in Cancer Cell Line Studies. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). A Technical Guide to the Cereblon Binding Affinity of Thalidomide-Based E3 Ligase Ligands. Retrieved from --INVALID-LINK--
-
Shen, C., et al. (2021). The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling. ResearchGate. Retrieved from --INVALID-LINK--
-
Hofstetter, J., et al. (2022). A novel Cereblon E3 ligase modulator with antitumor activity in gastrointestinal cancer. Bioorganic Chemistry. Retrieved from --INVALID-LINK--
-
Hernandez-García, S., et al. (2014). In vivo murine model of acquired resistance in myeloma reveals differential mechanisms for lenalidomide and pomalidomide in combination with dexamethasone. Leukemia. Retrieved from --INVALID-LINK--
-
Shen, C., et al. (2021). The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling. Nature Communications. Retrieved from --INVALID-LINK--
-
Love, N. (2024, March 18). Emerging Role of CELMoDs (Cereblon E3 Ligase Modulators) and Other Novel Approaches to Targeting.... Retrieved from --INVALID-LINK--
-
Semantic Scholar. (2025). Alternative synthesis of lenalidomide. Retrieved from --INVALID-LINK--
-
Lopez-Girona, A., et al. (2012). Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1... ResearchGate. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Schematic representation for the synthesis of lenalidomide. Retrieved from --INVALID-LINK--
-
Reagan, M. R., & Ghobrial, I. M. (2012). Preclinical animal models of multiple myeloma. PMC - NIH. Retrieved from --INVALID-LINK--
-
Tang, G., et al. (2020). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. PMC - NIH. Retrieved from --INVALID-LINK--
-
Shanghai VKEY Biotechnologies Co.,Ltd. (n.d.). 【PROTAC Accelerator】Human Cereblon Binding Kit: High-Efficiency Screening, Empowering Drug Development!. Retrieved from --INVALID-LINK--
-
Justia Patents. (2016, July 7). preparation of lenalidomide. Retrieved from --INVALID-LINK--
-
BPS Bioscience. (n.d.). Data Sheet - Cereblon Binding Assay Kit. Retrieved from --INVALID-LINK--
-
Man, H. W., et al. (2019). Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships. PMC - NIH. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US8946265B2 - Process for the preparation of lenalidomide. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Pomalidomide reduces the viability of MM cell lines. Cells were.... Retrieved from --INVALID-LINK--
-
Krönke, J., et al. (2014). Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells. PMC - PubMed Central. Retrieved from --INVALID-LINK--
-
Cho, S. F., et al. (2020). The immunomodulatory drugs lenalidomide and pomalidomide enhance the potency of AMG 701 in multiple myeloma preclinical models. PMC - PubMed Central. Retrieved from --INVALID-LINK--
-
Bjorklund, C. C., et al. (2015). Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4. Blood Cancer Journal. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). This compound | 25181-50-4. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Effects of compound 1, Ixazomib and Pomalidomide on cell viability and.... Retrieved from --INVALID-LINK--
-
New Drug Approvals. (2019, September 27). LENALIDOMIDE. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Lenalidomide induced the degradation of Ikaros and Aiolos in T cells.... Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from --INVALID-LINK--
-
Al Maawali, M., et al. (2024). Optimising an innovative xenograft model for inoculation of myeloma cell lines. RCSI Student Medical Journal. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Chemical structures of thalidomide, lenalidomide, pomalidomide, CC-122, CC-220, CC-885, CC-92480 and CC-90009. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). mitigating pomalidomide-related immunomodulatory effects in experiments. Retrieved from --INVALID-LINK--
-
Bjorklund, C. C., et al. (2015). Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma. Blood Cancer Journal. Retrieved from --INVALID-LINK--
-
Ríos-Tamayo, R., et al. (2017). Pomalidomide in the treatment of multiple myeloma: design, development. Drug Design, Development and Therapy. Retrieved from --INVALID-LINK--
-
Gandhi, A. K., et al. (2014). Lenalidomide and pomalidomide induce the degradation of Aiolos and... ResearchGate. Retrieved from --INVALID-LINK--
-
Hayashi, T., et al. (2005). Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma. PMC - PubMed Central. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. Retrieved from --INVALID-LINK--
-
Wang, Y., et al. (2025). Research advancements in molecular glues derived from natural product scaffolds: Chemistry, targets, and molecular mechanisms. PubMed Central. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (n.d.). eMolecules this compound | 25181-50-4. Retrieved from --INVALID-LINK--
-
Vipergen. (n.d.). Molecular Glue - Revolutionizing Drug Discovery. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Research advancements in molecular glues derived from natural product scaffolds: Chemistry, targets, and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Glue - Revolutionizing Drug Discovery | Learn More Now [vipergen.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A novel Cereblon E3 ligase modulator with antitumor activity in gastrointestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. patents.justia.com [patents.justia.com]
- 16. newdrugapprovals.org [newdrugapprovals.org]
- 17. HTRF Cereblon Binding Kit, 500 Assay Points | Revvity [revvity.co.jp]
- 18. researchgate.net [researchgate.net]
- 19. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. In vivo murine model of acquired resistance in myeloma reveals differential mechanisms for lenalidomide and pomalidomide in combination with dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Note: A Guide to In Vivo Experimental Design with (S)-3-Amino-piperidine-2,6-dione hydrochloride based PROTACs
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to eliminate disease-causing proteins by co-opting the cell's native ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds the Protein of Interest (POI), another that recruits an E3 ubiquitin ligase, and a linker to connect them.[1] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3]
A prominent class of PROTACs utilizes derivatives of immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide, which contain the (S)-3-Amino-piperidine-2,6-dione hydrochloride moiety. This structural component effectively recruits the Cereblon (CRBN) E3 ubiquitin ligase, a widely expressed and therapeutically validated E3 ligase.[2][4] Designing robust in vivo studies for these CRBN-recruiting PROTACs is paramount for translating their potent protein-degrading activity into meaningful therapeutic outcomes. This guide provides a comprehensive framework, from strategic planning to detailed protocols, for researchers embarking on preclinical in vivo evaluation of this important PROTAC class.
Section 1: Foundational In Vivo Strategy
The catalytic nature of PROTACs introduces unique pharmacological considerations that distinguish them from traditional inhibitors. A successful in vivo strategy hinges on understanding these nuances from the outset.
The "Hook Effect": A Critical Dosing Consideration
A hallmark of PROTAC pharmacology is the "hook effect," a bell-shaped dose-response curve where efficacy (i.e., protein degradation) decreases at high concentrations.[5][6] This occurs because excessive PROTAC molecules can independently saturate the POI and the E3 ligase, forming binary complexes that prevent the formation of the productive ternary complex required for degradation.[7] This phenomenon makes careful dose-escalation studies essential to identify the optimal therapeutic window.
The PK/PD/Efficacy Relationship
For PROTACs, the traditional pharmacokinetic/pharmacodynamic (PK/PD) relationship is redefined. Efficacy is not driven by sustained target occupancy, but by the event of target degradation.[8] This can lead to a disconnect between PK and PD, where profound and durable protein degradation can persist long after the PROTAC has been cleared from circulation.[9] The key is to achieve a sufficient concentration for a long enough duration to trigger degradation, after which the rate of protein re-synthesis dictates the duration of the effect.[9]
Selection of Animal Models
Choosing the right animal model is a critical decision that impacts the translatability of results.
-
Xenograft Models: Human cancer cell lines or patient-derived tissues are implanted into immunodeficient mice (e.g., NSG, Nu/Nu). These are standard for oncology and ensure the human POI and human CRBN are present.[10][11]
-
Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice. These models are essential for evaluating the interplay between the PROTAC, the tumor, and the host immune system, which is particularly relevant given the immunomodulatory nature of CRBN ligands.[11]
-
Humanized Mouse Models: Immunodeficient mice are engrafted with human immune cells, offering a more complex system to study immuno-oncology effects.[11]
Crucial Validation Step: Before initiating large-scale efficacy studies, it is vital to confirm that the PROTAC is active against the murine ortholog of CRBN if using syngeneic models, as species differences can impact ternary complex formation.
Section 2: Formulation and Dosing Regimen Design
PROTACs often exhibit physicochemical properties that challenge in vivo delivery, such as high molecular weight and poor aqueous solubility, often referred to as being "beyond the Rule of 5".[12][13]
Formulation Development
Developing a stable and bioavailable formulation is a common hurdle.
-
Solubility Screening: Initial screening should assess solubility in common biocompatible solvents and excipients.
-
Common Vehicles: A tiered approach is often used, starting with simple aqueous solutions and progressing to more complex vehicles if needed.
| Vehicle Component | Purpose | Typical Concentration | Considerations |
| PBS / Saline | Aqueous base | - | Ideal for soluble compounds. |
| DMSO | Solubilizing agent | < 10% | Can cause irritation/toxicity at high concentrations. |
| PEG 300/400 | Co-solvent | 10-60% | Increases solubility and viscosity. |
| Tween 80 / Cremophor EL | Surfactant | 1-10% | Prevents precipitation, can cause hypersensitivity. |
| Hydroxypropyl-β-cyclodextrin | Complexing agent | 10-40% | Forms inclusion complexes to enhance solubility. |
Source: Adapted from formulation strategies for poorly soluble compounds.[13][14]
Protocol 1: Basic Formulation Screen
-
Prepare stock solutions of the PROTAC in 100% DMSO (e.g., 50 mg/mL).
-
Prepare a panel of potential vehicle systems (e.g., Saline, 10% DMSO/90% Saline, 10% DMSO/40% PEG300/50% Saline).
-
Add the PROTAC stock solution to each vehicle to achieve the desired final concentration, vortexing immediately.
-
Observe the resulting solution for clarity, precipitation, or phase separation over several hours at room temperature and 4°C.
-
Select the simplest formulation that maintains the PROTAC in a clear, stable solution for further in vivo testing.
Dosing Route and Schedule
-
Route of Administration:
-
Intravenous (IV): Ensures 100% bioavailability, ideal for initial PK/PD studies to understand intrinsic clearance and degradation potential.
-
Intraperitoneal (IP): Common for preclinical studies; generally provides good systemic exposure but can have variable absorption.[15]
-
Oral (PO): The desired clinical route, but often challenging for PROTACs due to poor permeability and solubility. Requires significant formulation work.[16][17]
-
-
Dosing Schedule:
-
The long pharmacodynamic effect of many PROTACs may allow for intermittent dosing (e.g., once daily, every other day, or even weekly).[9]
-
The initial schedule should be guided by in vitro degradation kinetics and in vivo PK data. A single-dose time-course study is invaluable for determining the onset, magnitude, and duration of protein degradation.
-
Section 3: Core In Vivo Protocols and Endpoints
A well-designed study integrates PK, PD, and efficacy endpoints to build a comprehensive understanding of the PROTAC's activity.
Pharmacokinetic (PK) Analysis
Objective: To quantify the concentration of the PROTAC in plasma and tissues over time. This is essential for understanding exposure and building PK/PD models.
Protocol 2: LC-MS/MS Quantification of PROTACs in Plasma
-
Sample Collection: Collect blood (~50-100 µL) from animals at designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Immediately centrifuge the blood at 2,000 x g for 10 minutes at 4°C. Collect the supernatant (plasma) and store at -80°C.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 20 µL of plasma, add 80 µL of cold acetonitrile containing an appropriate internal standard (a structurally similar, stable-isotope labeled compound is ideal).[16][18]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Analysis:
-
Transfer the supernatant to a new 96-well plate.
-
Inject a small volume (e.g., 5-10 µL) onto a UPLC/HPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).[19]
-
Develop a multiple reaction monitoring (MRM) method to specifically detect the parent-to-fragment ion transition for the PROTAC and the internal standard.[16]
-
Quantify the PROTAC concentration against a standard curve prepared by spiking known amounts of the compound into blank plasma.
-
Pharmacodynamic (PD) Analysis
Objective: To measure the extent and duration of POI degradation in target tissues.
Protocol 3: Western Blot Analysis of Tissue Lysates
-
Tissue Harvest: At the study endpoint, euthanize animals and immediately harvest tissues of interest (e.g., tumor, liver, spleen). Flash-freeze in liquid nitrogen and store at -80°C.
-
Lysate Preparation:
-
Weigh a small piece of frozen tissue (~20-50 mg) and place it in a pre-chilled tube with a steel bead.
-
Add 10 volumes of ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.[20]
-
Homogenize the tissue using a bead beater (e.g., TissueLyser) until fully dissociated.
-
Incubate the lysate on ice for 30 minutes, vortexing periodically.[20]
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[20]
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.[20]
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 1-2 µg/µL) with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature proteins.[20]
-
SDS-PAGE and Transfer: Load 15-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Visualization: Apply an enhanced chemiluminescent (ECL) substrate and image the blot. Re-probe the blot with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[21]
Protocol 4: Immunohistochemistry (IHC) for In Situ Protein Detection
-
Tissue Preparation:
-
Deparaffinization and Rehydration:
-
Bake slides at 60°C for 1 hour.
-
Immerse slides in xylene (2x, 5 min each), followed by a graded ethanol series (100%, 95%, 70%) to rehydrate the tissue.[24]
-
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by boiling the slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) for 10-20 minutes to unmask the antigen.[24][25]
-
Staining:
-
Block endogenous peroxidase activity with 3% H₂O₂.
-
Block non-specific binding with a blocking serum (e.g., normal goat serum).
-
Incubate with the primary antibody against the POI overnight at 4°C in a humidified chamber.[25][26]
-
Wash with buffer (e.g., PBS).
-
Incubate with a biotinylated or polymer-based HRP-conjugated secondary antibody.[24]
-
-
Detection and Counterstaining:
-
Analysis: Image the slides and qualitatively or semi-quantitatively assess the reduction in POI staining intensity and distribution compared to vehicle-treated controls.
Section 4: Data Interpretation and Troubleshooting
Connecting the dots between PK, PD, and efficacy is the ultimate goal. A logical troubleshooting framework is essential when results are not as expected.
Common Scenarios:
-
Good PK, No PD: This suggests a problem with the biological mechanism in vivo. The PROTAC may not be efficiently forming a ternary complex in the target tissue due to factors like poor tissue penetration, species differences in CRBN, or low expression of CRBN in the target cells.
-
Good PD, No Efficacy: This indicates that while the PROTAC is working mechanistically, degrading the target protein does not produce the desired therapeutic effect. This could mean the level of degradation is insufficient, the protein re-synthesis rate is too fast, or the target itself is not a critical driver of the disease phenotype in that model.
-
Toxicity Observed: Toxicity can be on-target (the consequence of removing the target protein) or off-target (due to degradation of other proteins or general compound toxicity). Including a non-binding or inactive diastereomer control PROTAC can help differentiate these possibilities.
Conclusion
The in vivo evaluation of this compound based PROTACs requires a specialized approach that accounts for their unique catalytic mechanism and complex pharmacology. By carefully considering the PK/PD relationship, anticipating the hook effect, developing robust formulations, and employing validated analytical methods, researchers can generate high-quality, interpretable data. This systematic approach is crucial for validating targets, optimizing lead compounds, and ultimately advancing this promising class of therapeutics toward the clinic.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Properties Of PROTACs And The Relationship To Formulation Design [outsourcedpharma.com]
- 14. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 18. sciex.com [sciex.com]
- 19. Establishment and validation of a sensitive LC-MS/MS method for the quantification of KRASG12C protein PROTAC molecule LC-2 in rat plasma and its application to in vivo pharmacokinetic studies of LC-2 PEGylated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 23. bosterbio.com [bosterbio.com]
- 24. Immunohistochemistry Procedure [sigmaaldrich.com]
- 25. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 26. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Step-by-step synthesis of lenalidomide from (S)-3-Amino-piperidine-2,6-dione hydrochloride.
Application Notes & Protocols: A Step-by-Step Guide to the Synthesis of Lenalidomide
Abstract
Lenalidomide, a potent immunomodulatory agent and a cornerstone in the treatment of multiple myeloma and other hematological malignancies, is a derivative of thalidomide with a significantly improved safety and efficacy profile.[1][2] Its synthesis is a topic of major interest in medicinal and process chemistry. This document provides a detailed, two-step synthetic protocol for Lenalidomide, commencing with the commercially available starting material, (S)-3-Amino-piperidine-2,6-dione hydrochloride. The synthesis involves an initial coupling and cyclization to form a key nitro-intermediate, followed by a catalytic reduction to yield the final active pharmaceutical ingredient (API). This guide emphasizes the rationale behind procedural choices, safety considerations, and process optimization, offering a comprehensive resource for laboratory-scale synthesis.
Overall Synthesis Scheme
The transformation of this compound into Lenalidomide is efficiently achieved in two primary synthetic operations.
-
Step 1: N-Alkylation and Cyclization - Formation of the nitro-intermediate, 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione, via reaction with methyl 2-(bromomethyl)-3-nitrobenzoate.
-
Step 2: Nitro Group Reduction - Conversion of the nitro-intermediate to Lenalidomide through catalytic hydrogenation.
// Nodes Start_A [label="(S)-3-Amino-piperidine-2,6-dione HCl"]; Start_B [label="Methyl 2-(bromomethyl)-3-nitrobenzoate"]; Step1 [label="Step 1: Coupling &\nCyclization", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="3-(4-nitro-1-oxoisoindolin-2-yl)\npiperidine-2,6-dione"]; Step2 [label="Step 2: Catalytic\nHydrogenation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="Lenalidomide", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start_A -> Step1; Start_B -> Step1; Step1 -> Intermediate [label="Base (e.g., TEA)\nSolvent (e.g., DMF)"]; Intermediate -> Step2; Step2 -> Final_Product [label="H₂, Pd/C Catalyst"]; } enddot Caption: Overall workflow for the two-step synthesis of Lenalidomide.
Part 1: Synthesis of 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (Nitro-Intermediate)
Scientific Principle & Mechanistic Insight
This initial step constitutes the construction of the core isoindolinone structure of Lenalidomide. The reaction proceeds via a nucleophilic attack of the primary amine of 3-aminopiperidine-2,6-dione on the electrophilic benzylic carbon of methyl 2-(bromomethyl)-3-nitrobenzoate. This is followed by an intramolecular cyclization where the newly formed secondary amine attacks the methyl ester carbonyl group, eliminating methanol and forming the five-membered isoindolinone ring.[3] The use of a non-nucleophilic organic base, such as triethylamine (TEA), is critical to first neutralize the hydrochloride salt of the starting material, liberating the free amine for the reaction, and subsequently to scavenge the hydrogen bromide (HBr) generated during the initial alkylation.
Experimental Protocol
Materials & Reagents:
| Reagent/Material | CAS Number | Molecular Wt. | Quantity (Example Scale) | Molar Eq. |
| This compound | 24666-56-6 | 164.59 | 25.0 g | 1.0 |
| Methyl 2-(bromomethyl)-3-nitrobenzoate | 98475-07-1 | 274.07 | 45.8 g | 1.1 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 62.0 g (85 mL) | 4.0 |
| Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) | 67-68-5 (DMSO) | - | 200 mL | - |
| Isopropyl Alcohol (IPA) for washing | 67-63-0 | - | As needed | - |
Procedure:
-
Vessel Preparation: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (25.0 g, 0.15 mol).[4][5]
-
Solvent Addition: Add dimethyl sulfoxide (or DMF) (150 mL) to the flask. Stir the suspension.
-
Base Addition: Under a gentle stream of nitrogen, slowly add triethylamine (62 g, 0.61 mol) to the suspension over approximately 10 minutes. A slight exotherm may be observed. The base neutralizes the hydrochloride salt, forming the free amine in situ.
-
Reactant Addition: In a separate beaker, dissolve methyl 2-(bromomethyl)-3-nitrobenzoate (45.8 g, 0.16 mol) in 50 mL of DMSO (or DMF).[4][5] Add this solution to the reaction flask dropwise over 20-30 minutes.
-
Reaction: Heat the reaction mixture to 50-55°C and maintain this temperature with stirring for 12 hours.[4][5] Monitor the reaction progress by a suitable analytical method, such as HPLC or TLC.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into 1 L of vigorously stirred deionized water. A solid precipitate will form.
-
Purification: Stir the aqueous suspension for 1-2 hours to ensure complete precipitation. Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with water, followed by a wash with isopropyl alcohol (125 mL) to remove residual impurities.[4]
-
Drying: Dry the isolated solid in a vacuum oven at 50-60°C until a constant weight is achieved. The product is a white to off-white crystalline solid. A typical yield is in the range of 75-85%.
Safety & Handling Precautions
-
DMSO/DMF: Both are potent solvents that can facilitate skin absorption of other chemicals. They are also considered reproductive toxins. Handle with chemically resistant gloves in a well-ventilated fume hood.
-
Triethylamine: Corrosive and flammable with a strong, unpleasant odor. Avoid inhalation and contact with skin and eyes.
-
Methyl 2-(bromomethyl)-3-nitrobenzoate: This is a lachrymator and alkylating agent. Handle with extreme care in a fume hood to avoid inhalation or contact.
Part 2: Synthesis of Lenalidomide via Catalytic Hydrogenation
Scientific Principle & Mechanistic Insight
The final step is the selective reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is the most prevalent and efficient method for this transformation on an industrial scale.[6] The reaction involves the use of a heterogeneous catalyst, typically palladium on a high-surface-area carbon support (Pd/C). Hydrogen gas is adsorbed onto the surface of the palladium metal, where the nitro compound also binds. The catalytic surface facilitates the transfer of hydrogen atoms to the nitro group, reducing it sequentially through nitroso and hydroxylamine intermediates to the final amine.[7] This method is favored for its high efficiency, clean conversion, and the ease of catalyst removal by simple filtration.
Alternative "green" approaches, such as using iron powder with ammonium chloride, are gaining traction to avoid the use of precious metals and high-pressure hydrogen.[8][9][10]
Experimental Protocol
Materials & Reagents:
| Reagent/Material | CAS Number | Molecular Wt. | Quantity (Example Scale) | Molar Eq. |
| 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione | 827026-45-9 | 289.24 | 10.0 g | 1.0 |
| 10% Palladium on Carbon (Pd/C), 50% wet | 7440-05-3 | - | 1.0 g | - |
| N,N-Dimethylformamide (DMF) or Methanol | 68-12-2 (DMF) | - | 200 mL | - |
| Hydrogen Gas (H₂) | 1333-74-0 | 2.02 | 60-100 psi | - |
| Celite® (for filtration) | 61790-53-2 | - | As needed | - |
| Acetone (for crystallization) | 67-64-1 | - | As needed | - |
Procedure:
-
Reactor Setup: Charge a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus) with 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (10.0 g).
-
Solvent and Catalyst Addition: Add the solvent (e.g., DMF, 200 mL). Under a nitrogen atmosphere, carefully add the 10% Pd/C catalyst (1.0 g, 50% wet). Caution: Dry Pd/C is pyrophoric and can ignite in the presence of solvents and air.
-
Hydrogenation: Seal the reactor. Purge the vessel several times with nitrogen, followed by several purges with hydrogen gas to remove all air.
-
Reaction: Pressurize the reactor with hydrogen to 60-100 psi.[6] Begin vigorous stirring or shaking and heat the mixture to 40-50°C. Maintain the reaction for 6-12 hours, monitoring hydrogen uptake.[6] The reaction is complete when hydrogen consumption ceases.
-
Catalyst Removal: Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of fresh solvent (DMF or methanol) to recover all the product. Caution: The filtered catalyst remains active and can ignite upon drying in air. It must be quenched safely (e.g., by suspending in a large volume of water away from flammable materials).
-
Isolation and Purification: Transfer the clear filtrate to a round-bottom flask and concentrate the solvent under reduced pressure (high vacuum).[6] To the resulting residue or concentrated solution, add an anti-solvent such as acetone (e.g., 60 mL) and stir. The product will crystallize out of solution.[6]
-
Drying: Filter the crystalline solid, wash with a small amount of cold acetone, and dry in a vacuum oven at 50-60°C to afford pure Lenalidomide. A typical yield is greater than 90%.
Safety & Handling Precautions
-
Hydrogen Gas: Extremely flammable and can form explosive mixtures with air. All hydrogenation procedures must be conducted in a designated area with appropriate safety equipment, spark-proof electronics, and robust ventilation.
-
Palladium on Carbon (Pd/C): The catalyst is pyrophoric, especially after use. Never allow the used, filtered catalyst to dry in the air. It should be immediately and carefully transferred to a container with water for quenching and disposal according to institutional safety guidelines.
References
- 1. nbinno.com [nbinno.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. researchgate.net [researchgate.net]
- 4. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 5. 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione | 827026-45-9 [chemicalbook.com]
- 6. WO2016024286A2 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2015057043A1 - A process for the preparation of lenalidomide - Google Patents [patents.google.com]
- 10. SCALABLE AND GREEN PROCESS FOR THE SYNTHESIS OF ANTICANCER DRUG LENALIDOMIDE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
Protocol for confirming Cereblon engagement with (S)-3-Amino-piperidine-2,6-dione hydrochloride
Application Notes and Protocols
Topic: Protocol for Confirming Cereblon Engagement with (S)-3-Amino-piperidine-2,6-dione hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Confirming Target Engagement for Molecular Glues
The field of targeted protein degradation (TPD) has introduced a revolutionary therapeutic modality, moving beyond simple inhibition to the complete elimination of disease-causing proteins.[1] Central to this strategy are "molecular glues," small molecules that induce or stabilize interactions between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent destruction by the proteasome.[2][3][4]
Cereblon (CRBN) has emerged as a pivotal E3 ligase substrate receptor within the Cullin-4 RING E3 Ligase (CRL4) complex, CRL4-CRBN.[5][6][7] It is the direct target of immunomodulatory drugs (IMiDs®) and their derivatives, which are built around the (S)-3-Amino-piperidine-2,6-dione chemical scaffold.[1][8] These compounds function as molecular glues, binding to CRBN and reprogramming its substrate specificity to recognize "neo-substrates," such as the Ikaros family transcription factors IKZF1 and IKZF3, which are crucial for the pathogenesis of certain hematological malignancies.[1][6]
Therefore, unequivocally confirming that a compound directly and specifically engages CRBN is the foundational first step in the development of any novel molecular glue or Proteolysis Targeting Chimera (PROTAC) that utilizes this E3 ligase. This document provides a comprehensive, multi-faceted guide for researchers to rigorously validate the binding of this compound to Cereblon, employing a suite of orthogonal biophysical and cellular methodologies.
Molecular Mechanism of Cereblon Engagement
The interaction between the glutarimide ring of (S)-3-Amino-piperidine-2,6-dione and Cereblon is a highly specific, structurally defined event. The compound binds within a hydrophobic pocket in the C-terminal thalidomide-binding domain (TBD) of CRBN.[8][9] This pocket is uniquely characterized by a "tri-tryptophan cage" (Trp380, Trp386, Trp400 in human CRBN), which forms critical hydrophobic and π-stacking interactions with the ligand.[9][10] The glutarimide moiety is anchored through specific hydrogen bonds, orienting the rest of the molecule to create a new surface for neo-substrate recruitment.[10] Understanding this structural basis is key to interpreting engagement data.
Compound Preparation and Handling
Proper handling of the test compound is essential for reproducible results.
-
Compound: this compound
-
Molecular Formula: C₅H₉ClN₂O₂
-
Molecular Weight: 164.59 g/mol
-
Storage: Store desiccated at -20°C. Protect from light.
-
Stock Solution Preparation:
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent such as DMSO or sterile water. The hydrochloride salt form generally confers better aqueous solubility than the free base.[11]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
-
-
Safety Precautions: The compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Wash hands thoroughly after handling.[12]
Part 1: Biophysical Confirmation of Direct Binding (In Vitro)
The first line of investigation should always be to confirm a direct, physical interaction between the compound and purified CRBN protein. This approach isolates the two binding partners from the complexities of the cellular environment, providing unambiguous evidence of engagement and quantitative binding parameters.
Isothermal Titration Calorimetry (ITC)
Causality & Rationale: ITC is the gold standard for characterizing binding thermodynamics. It directly measures the heat change (enthalpy, ΔH) that occurs upon binding, allowing for the simultaneous determination of the binding affinity (Kd), stoichiometry (n), and entropy (ΔS).[13][14] This label-free, in-solution technique provides a complete thermodynamic signature of the interaction, offering deep mechanistic insight without the need for protein modification or immobilization.[15][16]
Experimental Protocol:
-
Protein Preparation: Use a highly purified recombinant human CRBN protein, preferably in complex with its binding partner DDB1 (CRBN-DDB1), as this represents a more physiologically stable state. Dialyze the protein extensively against the final ITC buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP) to ensure buffer matching.
-
Compound Preparation: Dissolve this compound in the final, matched dialysis buffer to the desired concentration. Ensure the final DMSO concentration is identical between the protein solution and the compound solution (and ideally <1%) to minimize heats of dilution.
-
Instrument Setup:
-
Thoroughly clean the ITC instrument (e.g., Malvern MicroCal PEAQ-ITC).
-
Load the reference cell with degassed buffer.
-
Load the sample cell with the CRBN-DDB1 protein solution (typically 20-50 µM).
-
Load the injection syringe with the compound solution (typically 200-500 µM, i.e., ~10x the protein concentration).
-
-
Titration Experiment:
-
Equilibrate the system at a constant temperature (e.g., 25°C).
-
Perform a series of small, timed injections (e.g., 19 injections of 2 µL each) of the compound into the protein solution.
-
Record the differential power required to maintain zero temperature difference between the sample and reference cells.
-
-
Data Analysis:
-
Integrate the raw thermogram peaks to determine the heat change per injection.
-
Subtract the heat of dilution, determined from a control titration of the compound into buffer.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the Kd, n, and ΔH values.[17]
-
| Parameter | Expected Value Range | Significance |
| Binding Affinity (Kd) | 1 - 20 µM | Strength of the interaction. |
| Stoichiometry (n) | 0.8 - 1.2 | Molar ratio of binding (compound:protein). |
| Enthalpy (ΔH) | Favorable (negative) | Heat released upon binding. |
| Entropy (TΔS) | Varies | Change in system disorder upon binding. |
| Table 1: Representative ITC Data for a CRBN-Ligand Interaction. |
Surface Plasmon Resonance (SPR)
Causality & Rationale: SPR is a powerful, real-time, and label-free technique for measuring the kinetics of molecular interactions.[18] It quantifies the association (k_on) and dissociation (k_off) rates of the compound binding to an immobilized protein target.[19] This provides not only the equilibrium affinity (Kd = k_off / k_on) but also crucial information about the binding dynamics and residence time, which can be invaluable for drug development.[20]
Experimental Protocol:
-
Protein Immobilization:
-
Select a suitable sensor chip (e.g., Biacore CM5 chip).
-
Activate the carboxymethylated dextran surface using a standard mixture of EDC/NHS.
-
Immobilize purified CRBN-DDB1 onto the surface via amine coupling to achieve a target density (e.g., 8,000-12,000 Response Units, RU).
-
Deactivate any remaining active esters with an ethanolamine block.
-
-
Analyte Preparation: Prepare a dilution series of this compound in running buffer (e.g., HBS-EP+ buffer, with 1-2% DMSO to aid solubility). Include a buffer-only (zero analyte) sample for double referencing.
-
Binding Analysis:
-
Equilibrate the system with running buffer.
-
Inject the compound dilutions over the immobilized CRBN-DDB1 surface (and a reference flow cell) at a constant flow rate.
-
Monitor the binding in real-time during the association phase .
-
Switch back to running buffer and monitor the dissociation phase .
-
Perform a regeneration step between cycles if necessary to remove any remaining bound compound.
-
-
Data Analysis:
-
Process the raw sensorgrams by subtracting the signal from the reference flow cell and the buffer-only injection (double referencing).
-
Globally fit the processed sensorgrams from the concentration series to a suitable binding model (e.g., 1:1 Langmuir) to determine k_on, k_off, and Kd.[21]
-
| Parameter | Expected Value Range | Significance |
| Association Rate (k_on) | 10³ - 10⁵ M⁻¹s⁻¹ | Rate of compound binding to CRBN. |
| Dissociation Rate (k_off) | 10⁻¹ - 10⁻³ s⁻¹ | Rate of compound unbinding from CRBN. |
| Binding Affinity (Kd) | 1 - 20 µM | Equilibrium constant (k_off/k_on). |
| Table 2: Representative SPR Data for a CRBN-Ligand Interaction. |
Part 2: Cellular Confirmation of Target Engagement (In Cellulo)
While biophysical assays confirm direct binding, it is imperative to demonstrate that the compound engages CRBN within the complex milieu of a living cell.[22] Cellular assays account for critical factors like cell permeability, intracellular stability, and competition with endogenous molecules.
Cellular Thermal Shift Assay (CETSA®)
Causality & Rationale: CETSA is founded on the principle that ligand binding stabilizes a target protein, making it more resistant to heat-induced unfolding and aggregation.[23] By heating intact cells treated with a compound and then quantifying the amount of soluble CRBN that remains, one can directly infer target engagement. A positive shift in the protein's melting temperature (Tm) is a robust indicator of intracellular binding.[24][25]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T or a multiple myeloma line like MM.1S) to ~80% confluency.
-
Treat cells with a dose-response of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) in serum-free media.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a buffered solution (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.[24]
-
-
Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing folded protein) from the aggregated/insoluble fraction by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
-
Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of soluble CRBN using a standard method like Western Blotting with a specific anti-CRBN antibody or a higher-throughput immunoassay like AlphaScreen® or HTRF®.[25]
-
-
Data Analysis:
-
Plot the relative amount of soluble CRBN as a function of temperature for both vehicle- and compound-treated samples.
-
Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm) for each condition. The difference (ΔTm) indicates the degree of stabilization and confirms engagement.[26][27]
-
| Treatment | Melting Temp (Tm) | Thermal Shift (ΔTm) | Interpretation |
| Vehicle (DMSO) | ~48°C | N/A | Baseline thermal stability. |
| Compound (Saturating) | ~54°C | +6°C | Significant stabilization confirms engagement. |
| Table 3: Representative CETSA Data for CRBN Engagement. |
NanoBRET™ Target Engagement Assay
Causality & Rationale: The NanoBRET™ assay is a highly sensitive, live-cell method that measures compound binding by competitive displacement.[28][29] It relies on Bioluminescence Resonance Energy Transfer (BRET) between CRBN fused to a bright NanoLuc® luciferase and a cell-permeable fluorescent tracer that reversibly binds to CRBN.[30][31] When an unlabeled test compound enters the cell and binds to CRBN, it displaces the tracer, leading to a dose-dependent decrease in the BRET signal. This provides a quantitative measure of intracellular target occupancy.[32][33]
Experimental Protocol:
-
Cell Preparation: Use cells (e.g., HEK293T) stably or transiently expressing a human CRBN-NanoLuc® fusion protein.
-
Assay Plating:
-
Harvest and resuspend the cells in Opti-MEM® I Reduced Serum Medium.
-
Plate the cells into a white, 96- or 384-well assay plate.
-
-
Compound and Tracer Addition:
-
Prepare a serial dilution of this compound.
-
Add the compound dilutions to the cells.
-
Immediately add the CRBN NanoBRET® Tracer and NanoGlo® Substrate/Inhibitor solution to all wells. The tracer concentration should be at or below its Kd for optimal competition results.[29]
-
-
Incubation and Signal Detection:
-
Incubate the plate at 37°C with 5% CO₂ for 2 hours to allow the binding to reach equilibrium.
-
Measure the filtered luminescence signals for the donor (NanoLuc®, ~460nm) and acceptor (Tracer, >600nm) using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).
-
Convert the raw ratios to milliBRET units (mBU).
-
Plot the mBU values against the log of the compound concentration and fit to a four-parameter log(inhibitor) vs. response curve to determine the IC₅₀ value, which reflects the intracellular potency of engagement.[22]
-
| Parameter | Expected Value Range | Significance |
| Intracellular IC₅₀ | 0.5 - 15 µM | Potency of compound for CRBN in a live cell. |
| Table 4: Representative NanoBRET™ Data for CRBN Engagement. |
Part 3: Functional Confirmation of Engagement
Confirming direct and cellular engagement is essential, but the ultimate proof lies in demonstrating the functional consequence: the recruitment and ubiquitination of a neo-substrate.
In Vitro Ubiquitination Assay
Causality & Rationale: The binding of a molecular glue to CRBN is intended to induce proximity to a neo-substrate, facilitating its polyubiquitination by the CRL4-CRBN E3 ligase complex.[5] An in vitro ubiquitination assay reconstitutes this entire enzymatic cascade (E1, E2, E3, Ubiquitin, ATP) to directly visualize the compound-dependent ubiquitination of a known CRBN neo-substrate, such as IKZF1.[34][] This assay provides definitive proof that the compound is not merely a binder but a functional molecular glue.[36][37]
Experimental Protocol:
-
Reaction Setup: In a microcentrifuge tube on ice, assemble the ubiquitination reaction mixture. The final reaction should contain:
-
Ubiquitin Activating Enzyme (E1, e.g., UBA1)
-
E2 Conjugating Enzyme (e.g., UBE2D2)
-
Recombinant CRL4-CRBN E3 Ligase complex
-
Recombinant neo-substrate protein (e.g., GST-tagged IKZF1)
-
Ubiquitin
-
ATP
-
Ubiquitination Buffer
-
This compound (or vehicle control)
-
-
Incubation: Initiate the reaction by adding ATP. Incubate the mixture at 37°C for 60-90 minutes.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Western Blot Analysis:
-
Resolve the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-IKZF1 (or anti-GST) antibody to detect the substrate.
-
-
Data Interpretation: A positive result is the appearance of a high-molecular-weight smear or laddering pattern above the band for unmodified IKZF1 in the compound-treated lane, but not in the vehicle control lane. This "smear" represents polyubiquitinated IKZF1, confirming compound-dependent E3 ligase activity.
Conclusion
Confirming target engagement is a non-negotiable cornerstone of developing molecular glues. A single assay is insufficient; a rigorous, multi-pronged approach is required to build a compelling and irrefutable case for a compound's mechanism of action. By systematically progressing from direct biophysical binding (in vitro) to cellular target occupancy (in cellulo) and finally to functional enzymatic activity, researchers can confidently validate the engagement of this compound with Cereblon. The protocols outlined in this guide provide a robust and self-validating framework to achieve this critical milestone in the drug discovery process.
References
- 1. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging mechanisms of targeted protein degradation by molecular glues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. gosset.ai [gosset.ai]
- 6. gosset.ai [gosset.ai]
- 7. Cereblon: A Protein Crucial to the Multiple Functions of Immunomodulatory Drugs as well as Cell Metabolism and Disease Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spring8.or.jp [spring8.or.jp]
- 9. Chemical Ligand Space of Cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. aksci.com [aksci.com]
- 13. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 18. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 19. affiniteinstruments.com [affiniteinstruments.com]
- 20. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]
- 22. Advancing targeted protein degrader discovery by measuring cereblon engagement in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. annualreviews.org [annualreviews.org]
- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. drugtargetreview.com [drugtargetreview.com]
- 26. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 29. news-medical.net [news-medical.net]
- 30. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 31. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells | Lab Manager [labmanager.com]
- 32. NanoBRET™ Target Engagement Intracellular Assay - NanoBRET Target Engagement Assays - ICE Bioscience [en.ice-biosci.com]
- 33. researchgate.net [researchgate.net]
- 34. Analysis of ubiquitin E3 ligase activity using selective polyubiquitin binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. E3 ligase activity assay - Profacgen [profacgen.com]
- 37. In Vitro Analysis of E3 Ubiquitin Ligase Function [jove.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-3-Amino-piperidine-2,6-dione hydrochloride
Welcome to the technical support guide for the synthesis of (S)-3-Amino-piperidine-2,6-dione hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are working with this critical chiral intermediate. (S)-3-Amino-piperidine-2,6-dione is the essential pharmacophore for a class of potent immunomodulatory drugs (IMiDs®), including lenalidomide and pomalidomide.[1][2]
The stereochemical integrity of the chiral center at the 3-position is paramount for the biological activity and safety profile of the final active pharmaceutical ingredients (APIs).[2] Consequently, robust and reproducible synthesis with minimal racemization is a key challenge. This guide provides in-depth troubleshooting advice and detailed protocols, focusing on the most common and scalable synthetic route starting from the readily available chiral precursor, L-Glutamine.[3]
Overall Synthetic Workflow
The most widely adopted synthetic strategy involves a three-step sequence: N-protection of L-Glutamine, intramolecular cyclization to form the piperidine-2,6-dione ring, and subsequent deprotection with salt formation. This approach preserves the inherent stereochemistry of the starting material.
Caption: General synthesis route from L-Glutamine.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis. Each answer provides an explanation of the underlying chemistry to help you make informed decisions in the lab.
Section 1: N-Boc Protection of L-Glutamine
Q1: My initial N-protection step is showing low yield or an incomplete reaction according to TLC/LC-MS. What's going wrong?
A1: This is a common issue often related to reaction conditions. The N-protection of L-Glutamine with Di-tert-butyl dicarbonate (Boc₂O) is a straightforward reaction, but its efficiency depends on several factors:
-
pH Control: The reaction requires a basic medium to deprotonate the amino group of L-Glutamine, making it nucleophilic.[3] If the pH is too low, the reaction rate will be slow. If it's too high, hydrolysis of the Boc anhydride can become a significant competing reaction. Maintain a stable pH, typically between 9-10, using an aqueous solution of a base like sodium hydroxide or sodium bicarbonate.
-
Reagent Stoichiometry: While a slight excess of Boc₂O (1.1-1.2 equivalents) is standard, a large excess can lead to purification challenges. Ensure your L-Glutamine is fully dissolved before adding the anhydride.
-
Reaction Temperature: The reaction is typically run at room temperature or slightly below. Running it at elevated temperatures can accelerate the hydrolysis of Boc₂O.
-
Work-up Procedure: After the reaction, acidification is required to protonate the carboxylic acid for extraction. If the pH is not lowered sufficiently (typically to pH 2-3), your product will remain in the aqueous layer as a carboxylate salt, leading to poor recovery.
Section 2: Intramolecular Cyclization
Q2: The yield of my cyclization step to form N-Boc-(S)-3-amino-piperidine-2,6-dione is very low. How can I optimize this critical step?
A2: The cyclization of N-Boc-L-Glutamine is arguably the most challenging step of this synthesis. Low yields are often traced back to the choice of coupling agent, solvent, and reaction conditions.
-
Causality: The reaction involves the activation of the side-chain amide and the carboxylic acid, followed by an intramolecular nucleophilic attack to form the six-membered ring. This process is sensitive to moisture and steric hindrance.
-
Recommended Solution: The use of 1,1'-Carbonyldiimidazole (CDI) as a cyclizing agent in an anhydrous aprotic solvent like Tetrahydrofuran (THF) or Acetonitrile is a reliable method.[3] A catalytic amount of 4-Dimethylaminopyridine (DMAP) is often added to accelerate the reaction.[3]
-
Key Optimization Points:
-
Strictly Anhydrous Conditions: Water will rapidly quench the CDI and any activated intermediates. Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Order of Addition: Adding CDI to the solution of N-Boc-L-Glutamine and DMAP is the preferred method.
-
Temperature Control: The reaction is often started at a lower temperature (e.g., 0 °C) during the activation phase and then allowed to warm to room temperature or gently heated to drive the cyclization to completion.[4]
-
Caption: Key stages in the CDI-mediated cyclization.
Q3: I suspect racemization is occurring during my synthesis. Where is the highest risk, and how can I mitigate it?
A3: Maintaining the (S)-configuration is critical. Racemization can occur if the alpha-proton on the chiral carbon is abstracted, leading to a planar enolate intermediate which can be re-protonated from either face.
-
Highest Risk Step: The cyclization step poses the highest risk, especially if harsh bases or high temperatures are used for an extended period. The alpha-proton is acidic and susceptible to abstraction.
-
Mitigation Strategies:
-
Avoid Strong Bases: Use mild, non-nucleophilic bases if necessary. Catalytic DMAP is generally considered safe for this purpose.[3]
-
Control Temperature: Avoid excessive heat during the cyclization. Refluxing for long periods can increase the rate of enolization and subsequent racemization. Aim for the lowest temperature that allows the reaction to proceed to completion in a reasonable timeframe.
-
Deprotection Conditions: The final deprotection step using strong acid (e.g., HCl) is also a point of concern. This reaction should be performed at low temperatures (0-25 °C) and monitored closely to avoid prolonged exposure to harsh acidic conditions.[3]
-
Chiral Purity Analysis: Regularly check the enantiomeric excess (e.e.) of your intermediates and final product using chiral HPLC. This is the only way to be certain of your stereochemical integrity.
-
Section 3: Deprotection and Purification
Q4: My final product is an oil/gummy solid and difficult to handle after deprotection and salt formation. How can I obtain a crystalline solid?
A4: The physical form of the final hydrochloride salt is highly dependent on the purity and the crystallization/precipitation technique.
-
Purity is Key: The presence of residual solvent, starting material, or by-products can inhibit crystallization. Ensure the N-Boc protected intermediate is highly pure before proceeding to the deprotection step.
-
Solvent System for Precipitation: The choice of solvent is critical for obtaining a crystalline solid. A common and effective method is to perform the deprotection in a solvent where the starting material is soluble but the resulting hydrochloride salt is not. A solution of HCl in ethyl acetate or isopropanol is frequently used.[3]
-
Precipitation Technique:
-
Dissolve the purified N-Boc intermediate in a minimal amount of a suitable solvent (e.g., ethyl acetate).
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of HCl solution (e.g., 4M HCl in Dioxane or Ethyl Acetate) dropwise with vigorous stirring.
-
The hydrochloride salt should precipitate out. Stirring in the cold for an additional 30-60 minutes can improve the yield and crystal quality.
-
Collect the solid by filtration, wash with a cold, non-polar solvent (like diethyl ether or hexane) to remove any soluble impurities, and dry under vacuum.
-
Quantitative Data Summary
| Parameter | Step 1: N-Protection | Step 2: Cyclization | Step 3: Deprotection/Salification |
| Key Reagents | L-Glutamine, Boc₂O, NaOH | N-Boc-Gln, CDI, DMAP | N-Boc-Piperidone, HCl |
| Typical Solvent | Dioxane/Water | Anhydrous THF or Acetonitrile | Ethyl Acetate or Isopropanol |
| Temperature Range | 0 - 25 °C | 0 °C to Reflux (monitor closely) | 0 - 25 °C |
| Typical Yield | >90% | 60 - 85% | >95% |
| Major Risk Factor | Incomplete Reaction | Low Yield, Racemization | Incomplete Deprotection, Purity |
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Boc-L-Glutamine
-
Dissolve L-Glutamine (1.0 eq) in a 1:1 mixture of Dioxane and 1M aqueous NaOH (2.5 eq) solution at 0 °C.
-
To the stirred solution, add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the L-Glutamine is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1M aqueous HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-Glutamine as a white solid.
Protocol 2: Synthesis of N-Boc-(S)-3-amino-piperidine-2,6-dione
-
To a solution of N-Boc-L-Glutamine (1.0 eq) and DMAP (0.05 eq) in anhydrous THF under a nitrogen atmosphere, add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) portion-wise at room temperature.[3]
-
Stir the reaction mixture at room temperature for 14-18 hours.
-
Monitor the reaction by LC-MS. Upon completion, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the pure cyclized product.
Protocol 3: Synthesis of this compound
-
Dissolve the purified N-Boc-(S)-3-amino-piperidine-2,6-dione (1.0 eq) in anhydrous ethyl acetate.
-
Cool the solution to 0 °C in an ice bath.
-
Add a 4M solution of HCl in ethyl acetate (1.5 - 2.0 eq) dropwise with vigorous stirring.
-
A white precipitate should form immediately. Stir the resulting slurry at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with cold ethyl acetate and then with diethyl ether to facilitate drying.
-
Dry the product under vacuum at 40 °C to a constant weight to yield the final hydrochloride salt.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting solubility issues with (S)-3-Amino-piperidine-2,6-dione hydrochloride
An in-depth technical guide from the Senior Application Scientist's desk.
Technical Support Center: (S)-3-Amino-piperidine-2,6-dione hydrochloride
Welcome to the technical support guide for this compound (CAS: 25181-50-4). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this critical research compound. As a key building block in medicinal chemistry, particularly for developing PROTACs and molecular glue degraders that leverage the Cereblon (CRBN) E3 ubiquitin ligase pathway, achieving consistent and complete dissolution is paramount for experimental success.[1][2][3]
This guide is structured to address issues from first principles, ensuring you understand the causality behind each recommendation.
Frequently Asked Questions (FAQs)
Q1: I'm struggling to dissolve this compound in my aqueous buffer. What is the primary cause?
The most common issue stems from a misunderstanding of the compound's pH-dependent solubility. The molecule is supplied as a hydrochloride salt to enhance its aqueous solubility.[4] The salt form ensures that the primary amine at the S-configured chiral center is protonated (as an ammonium salt, -NH3+), which dramatically increases its polarity and affinity for polar solvents like water.
If your aqueous buffer is neutral or, particularly, basic (pH > 7), it can deprotonate the ammonium group. This shifts the equilibrium towards the free base form of the molecule, which is significantly less polar and, therefore, less soluble in water, potentially causing precipitation or incomplete dissolution.[4]
Q2: What are the recommended solvents for this compound?
Your choice of solvent is critical and depends on the experimental context (e.g., cell-based assay, organic synthesis, analytical standard preparation).
-
For Aqueous Buffers (e.g., PBS for in vitro assays): Start with slightly acidic conditions (pH 5-6.5) to maintain the protonated, soluble form.
-
For Organic Synthesis: The hydrochloride salt shows good solubility in polar aprotic solvents like Dimethylformamide (DMF).[4]
-
For High-Concentration Stock Solutions: Dimethyl sulfoxide (DMSO) is a common choice for creating concentrated stocks that are subsequently diluted into aqueous media. However, always be mindful of the final DMSO concentration in your assay, as it can have biological effects.
The parent structure, glutarimide, provides further clues, being soluble in water, ethanol, and acetone.[5][6]
Table 1: Solvent Recommendations Summary
| Solvent Type | Specific Solvent | Suitability & Rationale |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS), Tris-HCl | Good (with pH control). Ideal for biological assays. Ensure final pH is slightly acidic to neutral (pH < 7.5) to maintain protonation of the amino group. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Excellent. Recommended for creating high-concentration stock solutions and for use in organic reactions.[4] |
| Alcohols | Ethanol, Methanol | Moderate to Good. The related glutarimide core is soluble in ethanol.[5] Useful in some synthetic protocols. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Poor. The salt form is generally poorly soluble in non-polar solvents. The parent glutarimide shows some solubility.[5] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Insoluble. Not recommended for dissolution.[5] |
Q3: Can I gently heat the solution or sonicate it to aid dissolution?
Yes, applying mechanical or gentle thermal energy can significantly aid the dissolution process.
-
Sonication: A water bath sonicator is an excellent method for breaking up solid aggregates and increasing the interaction between the solvent and the compound without excessive heating.
-
Gentle Warming: Warming the solution to 30-40°C can increase the rate of dissolution. However, exercise caution. There is no comprehensive data on the thermal degradation profile of this specific salt. Prolonged or excessive heating could risk hydrolysis of the dione ring or other degradation pathways. Always monitor the solution for any color change, which could indicate decomposition.
Q4: My compound dissolved in DMSO but precipitated when I diluted it into my cell culture medium. Why did this happen and how can I fix it?
This is a classic solubility problem known as "crashing out." It occurs when a compound that is highly soluble in a concentrated organic stock (like DMSO) is diluted into an aqueous buffer where its solubility is much lower. The abrupt change in solvent environment causes the compound to precipitate.
Solutions:
-
Reduce Stock Concentration: Prepare a less concentrated DMSO stock solution. This will result in a lower final concentration of the compound but may keep it below its solubility limit in the aqueous medium.
-
Stepwise Dilution: Instead of a single large dilution, try adding the stock solution to your medium in smaller aliquots while vortexing or stirring vigorously. This can prevent localized high concentrations that initiate precipitation.
-
Use a Co-Solvent: In some formulation contexts, a co-solvent like PEG-400 or Solutol HS 15 can be used in the final medium to enhance the solubility of hydrophobic compounds, but this must be validated for compatibility with your specific assay.
Systematic Troubleshooting Protocol for Solubility Issues
When faced with a solubility challenge, a systematic approach is more effective than random attempts. Follow this validated workflow to diagnose and solve the issue.
Workflow: From Powder to Solution
Caption: A step-by-step workflow for dissolving (S)-3-Amino-piperidine-2,6-dione HCl.
The Chemistry of Solubility: pH and Ionization State
Understanding the acid-base chemistry of the molecule is fundamental to controlling its solubility. The primary amine has a pKa that dictates its protonation state at a given pH. While the exact pKa is not readily published, we can infer its behavior based on similar structures. At acidic pH, the amine is fully protonated, maximizing aqueous solubility. As the pH approaches and surpasses the pKa, the neutral, less soluble free base form begins to dominate.
Caption: The effect of pH on the ionization and solubility of the compound.
Safety & Handling Precautions
Always handle this compound in accordance with the Safety Data Sheet (SDS).
-
The compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[7][8][9]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][10]
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[10][11]
-
Store the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere, as it may be hygroscopic.[3][4]
By applying these principles and protocols, you can overcome common solubility challenges and ensure the reliability and reproducibility of your experimental results.
References
- 1. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-Amino-2,6-piperidinedione Hydrochloride | 24666-56-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Glutarimide | 1121-89-7 [chemicalbook.com]
- 6. Glutarimide CAS#: 1121-89-7 [m.chemicalbook.com]
- 7. 25181-50-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. aksci.com [aksci.com]
- 9. 3-Aminopiperidine-2,6-dione hydrochloride | C5H9ClN2O2 | CID 134548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. capotchem.com [capotchem.com]
Optimization of linker length for PROTACs using (S)-3-Amino-piperidine-2,6-dione hydrochloride
Introduction: The Linker is Not Just a Spacer
Welcome to the technical support guide for optimizing Proteolysis Targeting Chimeras (PROTACs) that utilize a Cereblon (CRBN) E3 ligase ligand derived from (S)-3-Amino-piperidine-2,6-dione hydrochloride. As researchers in targeted protein degradation, you know that a PROTAC is a heterobifunctional molecule composed of three parts: a ligand for your protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1]
While much attention is given to the warhead (POI ligand) and the E3 ligase binder, the linker is far from a passive tether. It is a critical determinant of the PROTAC's success, actively influencing ternary complex formation, physicochemical properties, and overall degradation efficiency.[1][] The length, composition, and attachment points of the linker dictate the spatial arrangement of the POI and E3 ligase, governing the stability and productivity of the crucial POI-PROTAC-E3 ligase ternary complex.[1] An improperly designed linker can lead to steric clashes, unproductive binding, or the dreaded "hook effect," rendering an otherwise promising PROTAC ineffective.[1][3]
This guide provides a structured, question-and-answer-based resource to help you navigate the empirical yet crucial process of linker length optimization.
Troubleshooting and Frequently Asked Questions (FAQs)
Part 1: Linker Design & Synthesis
Q1: I'm starting a new PROTAC project targeting Protein X and using a CRBN ligand from this compound. What's a good starting point for linker length and composition?
A1: This is the most common and critical first question. There is no universal "best" linker, as the optimal choice is highly dependent on the specific POI-E3 ligase pair.[1] However, a rational starting point is to synthesize a small library of PROTACs with flexible linkers of varying lengths.
Expert Recommendation: Begin with polyethylene glycol (PEG) and simple alkyl chains, as these are the most common motifs in published PROTACs.
-
PEG Linkers: Synthesize a series with 2, 3, 4, and 5 ethylene glycol units (PEG2 to PEG5). PEG linkers are advantageous as they generally improve the aqueous solubility of the PROTAC, which is often a challenge due to the high molecular weight of these molecules.[4][5]
-
Alkyl Linkers: Concurrently, synthesize a series with simple hydrocarbon chains (e.g., 4, 6, 8, and 10 carbons). Alkyl linkers are typically more hydrophobic, which can sometimes improve cell permeability, and are often metabolically stable.[5][]
The goal of this initial screen is not to find the perfect PROTAC, but to establish a preliminary Structure-Activity Relationship (SAR) and determine if your system is sensitive to linker length.[7]
Q2: What are the pros and cons of PEG vs. Alkyl linkers?
A2: The choice between PEG and alkyl linkers involves a trade-off between solubility, permeability, and metabolic stability.[5] This decision is a key part of the optimization process.
| Feature | Alkyl Linkers | PEG Linkers |
| Composition | Saturated or unsaturated hydrocarbon chains.[] | Repeating ethylene glycol units.[5] |
| Hydrophilicity | Generally hydrophobic.[8] | Hydrophilic.[8] |
| Aqueous Solubility | May decrease overall PROTAC solubility.[5] | Generally improves aqueous solubility.[4] |
| Cell Permeability | Can improve permeability due to hydrophobicity.[] | Can also enhance permeability by improving solubility and adopting favorable conformations.[5] |
| Metabolic Stability | Generally possess good metabolic stability.[5] | May be more susceptible to metabolism in vivo.[5] |
| Synthetic Accessibility | Synthetically straightforward and readily accessible. | Can be more synthetically challenging and costly.[8] |
Q3: My team is struggling with the synthesis of our linker library. What are some common synthetic strategies to accelerate this process?
A3: Synthesizing a PROTAC library one by one can be a bottleneck.[7] Employing a convergent synthetic strategy using "click chemistry" is a highly effective way to expedite this process.[9]
Expert Recommendation: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most common and robust click reaction for PROTAC synthesis.[]
-
Functionalize Ligands: Synthesize your POI ligand with a terminal alkyne and your CRBN ligand (derived from this compound) with an azide handle.
-
Prepare Linker Spacers: Use commercially available or easily synthesized bifunctional linkers (e.g., PEG or alkyl chains) that have an azide on one end and an alkyne on the other.
-
Convergent Assembly: "Click" the POI ligand and the CRBN ligand to the linker in a final, high-yielding step.[]
This modular approach allows you to rapidly generate a diverse library of PROTACs by simply swapping out the linker component without having to re-optimize the synthesis for each individual molecule.[9][11]
Part 2: Biological Evaluation & Troubleshooting
Q4: My PROTAC isn't degrading the target protein. Is it the linker? What should I check first?
A4: Lack of degradation is a common issue with multiple potential causes.[12] Before assuming the linker is the sole problem, it's crucial to systematically validate each step of the PROTAC mechanism of action. A flawed linker is a frequent culprit, but you must rule out other possibilities.
Troubleshooting Workflow for a Non-Functional PROTAC:
Caption: Troubleshooting workflow for a non-functional PROTAC.
Q5: I'm seeing a "hook effect" in my dose-response curve, where degradation decreases at higher PROTAC concentrations. How does linker length influence this?
A5: The hook effect is a classic phenomenon in PROTAC biology.[13] It occurs when high concentrations of the PROTAC favor the formation of binary complexes (POI-PROTAC or PROTAC-CRBN) over the productive ternary complex (POI-PROTAC-CRBN).[3]
The linker is a key modulator of the hook effect because it directly influences the stability and cooperativity of the ternary complex.[14]
-
A well-optimized linker facilitates favorable protein-protein interactions between the POI and CRBN, creating positive cooperativity. This stabilizes the ternary complex, making it more competitive against the binary complexes and thus widening the effective concentration window and reducing the hook effect.[1][15]
-
A poorly optimized linker (too long, too short, or too rigid/flexible) can prevent these favorable interactions or introduce steric clashes. This leads to a less stable ternary complex that is easily disrupted by an excess of PROTAC, resulting in a pronounced hook effect.[14]
If you observe a strong hook effect, it is a clear sign that your linker needs further optimization to improve ternary complex stability.[13]
Q6: I've screened my initial library of linkers. How do I select the "best" one to move forward with?
A6: The "best" linker is the one that provides the most potent and complete degradation at the lowest possible concentration. The two key parameters to evaluate from your dose-response curves are:
-
DC₅₀ (half-maximal degradation concentration): This measures the potency of the PROTAC. A lower DC₅₀ is better.
-
Dₘₐₓ (maximum degradation): This measures the efficacy or the maximum percentage of protein that can be degraded. A higher Dₘₐₓ (closer to 100%) is better.
Hypothetical Data for a Linker Screen:
| PROTAC ID | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Viability (% at 1µM) |
| PROTAC-01 | PEG | 8 | 550 | 65 | 98 |
| PROTAC-02 | PEG | 11 | 120 | 85 | 95 |
| PROTAC-03 | PEG | 14 | 25 | >95 | 96 |
| PROTAC-04 | PEG | 17 | 80 | 90 | 94 |
| PROTAC-05 | Alkyl | 8 | 800 | 50 | 99 |
| PROTAC-06 | Alkyl | 10 | 250 | 70 | 97 |
| PROTAC-07 | Alkyl | 12 | 95 | 88 | 98 |
| PROTAC-08 | Alkyl | 14 | 150 | 85 | 95 |
In this example, PROTAC-03 would be selected as the lead candidate for further optimization. It has the lowest DC₅₀ and the highest Dₘₐₓ, indicating it is the most potent and efficacious degrader in the series, while maintaining high cell viability.
Part 3: Advanced Characterization
Q7: How can I experimentally confirm that my optimized linker is improving ternary complex formation?
A7: Direct measurement of ternary complex formation is essential for rationally designing PROTACs.[16] Several biophysical and in-cell techniques can be used to quantify this critical step.
Recommended Techniques:
-
In Vitro (Biophysical):
-
Surface Plasmon Resonance (SPR): This is a powerful technique to measure the binding kinetics and affinity of the PROTAC to both individual proteins and the formation of the ternary complex.[17]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing thermodynamic data on binary and ternary complex formation, including cooperativity.[17][18]
-
TR-FRET / AlphaLISA: These are homogeneous, plate-based proximity assays that are well-suited for higher-throughput screening of ternary complex formation.[16][19] A bell-shaped curve is typically observed, where the peak height reflects the relative population of the ternary complex.[16]
-
-
In-Cell (Cellular Context):
-
NanoBRET: This live-cell assay can measure the formation and stability of the ternary complex in real-time within a cellular environment, providing highly relevant physiological data.[20]
-
By comparing a potent PROTAC with a weak one from your series, you should observe a significantly more stable and abundant ternary complex with the potent version using these assays.[21]
Key Experimental Protocols
Protocol 1: General Western Blotting to Assess Protein Degradation
-
Cell Culture: Plate your cells of interest at a consistent density and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of your PROTACs (e.g., from 1 nM to 10 µM) for a predetermined time (a 16-24 hour endpoint is a good starting point).[12] Include a vehicle control (e.g., 0.1% DMSO).
-
Proteasome Inhibitor Control: As a crucial control, co-treat a set of cells with your most effective PROTAC concentration and a proteasome inhibitor (e.g., 10 µM MG132).[22] This should "rescue" the protein from degradation, confirming a proteasome-dependent mechanism.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[22]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.[22]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with a primary antibody specific to your POI overnight at 4°C.
-
Incubate with an antibody for a loading control (e.g., GAPDH, β-actin) to normalize results.[22]
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis: Visualize bands using an ECL substrate. Quantify band intensities using densitometry software (e.g., ImageJ) and normalize the POI signal to the loading control.[22]
Visual Summaries
References
- 1. chempep.com [chempep.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. precisepeg.com [precisepeg.com]
- 9. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 11. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 16. tandfonline.com [tandfonline.com]
- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. oxfordglobal.com [oxfordglobal.com]
- 19. Ternary complex formation - Profacgen [profacgen.com]
- 20. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 21. lifesensors.com [lifesensors.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Preventing racemization during the synthesis of (S)-3-Amino-piperidine-2,6-dione hydrochloride
Welcome to the technical support center for the synthesis of (S)-3-Amino-piperidine-2,6-dione hydrochloride. This critical chiral intermediate is a cornerstone in the development of immunomodulatory drugs and other therapeutic agents.[1][2] Maintaining its stereochemical integrity is paramount, as the biological activity of the final active pharmaceutical ingredient (API) is often enantiomer-specific.[2] This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a primary focus on preventing racemization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Understanding Racemization in the Synthesis of (S)-3-Amino-piperidine-2,6-dione
Question: What is racemization, and why is it a significant concern during the synthesis of (S)-3-Amino-piperidine-2,6-dione?
Answer: Racemization is the process by which an enantiomerically pure compound is converted into a mixture containing equal amounts of both enantiomers (a racemate).[3] In the context of (S)-3-Amino-piperidine-2,6-dione, the stereocenter at the C3 position is susceptible to racemization, particularly under basic or acidic conditions.[4][5] The hydrogen atom at this chiral center is acidic due to the adjacent electron-withdrawing carbonyl groups of the glutarimide ring.[4]
The biological implications of racemization are profound. For instance, in the case of thalidomide, the (R)-enantiomer possesses sedative properties, while the (S)-enantiomer is associated with teratogenic effects.[2] Therefore, controlling the stereochemistry is a critical quality attribute.
Mechanism of Racemization:
Under basic conditions, a base can abstract the acidic proton at the C3 position, forming a planar enolate intermediate. Subsequent protonation of this achiral intermediate can occur from either face with equal probability, leading to a racemic mixture.[4][5][6] Similarly, acid-catalyzed enolization can also lead to the formation of a planar enol intermediate, resulting in racemization.[4][7]
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Strategic Selection of Synthetic Routes to Minimize Racemization
Question: Which synthetic strategies are recommended to minimize the risk of racemization when preparing this compound?
Answer: The choice of synthetic route is a critical determinant in preserving the chiral integrity of the target molecule. Here are some recommended approaches:
-
Starting from a Chiral Precursor: A common and effective strategy is to begin with an enantiomerically pure starting material, such as L-glutamine.[8] This approach incorporates the desired stereochemistry from the outset. A typical sequence involves:
-
Protection of the amino group: The amino group of L-glutamine is protected (e.g., as a Boc or Cbz derivative).
-
Cyclization: The protected L-glutamine is then cyclized to form the piperidine-2,6-dione ring.
-
Deprotection: The protecting group is removed under conditions that do not induce racemization.[8]
-
-
Enzymatic/Biocatalytic Methods: Biocatalysis offers a highly stereoselective alternative. Enzymes can be used to generate the desired (S)-enantiomer with high enantiomeric purity.[9][10] For example, ω-transaminases can be employed for the asymmetric amination of a prochiral ketone precursor.[11][12] Recent research has also explored the use of enzymes derived from microbial sources for the direct production of (S)-3-aminopiperidine-2,6-dione.[9][10]
-
Resolution of a Racemic Mixture: While less ideal due to the inherent 50% loss of material, resolution of a racemic mixture of 3-amino-piperidine-2,6-dione can be employed. This is typically achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent liberation of the desired enantiomer.
Caption: Recommended synthetic strategies for enantiopure product.
Impact of Reaction Conditions on Chiral Purity
Question: How do reaction parameters like temperature, solvent, and the choice of base influence racemization?
Answer: Careful control of reaction conditions is crucial to suppress racemization.
| Parameter | Impact on Racemization | Recommendations & Rationale |
| Base | Strong bases significantly increase the rate of racemization by promoting the formation of the enolate intermediate.[13][14] | Use mild, non-nucleophilic bases when necessary. Organic bases like diisopropylethylamine (DIPEA) are often preferred over strong inorganic bases like sodium hydroxide.[15][16] The concentration of the base should be kept to a minimum. |
| Temperature | Higher temperatures provide the activation energy for proton abstraction and can accelerate the rate of racemization.[13] | Perform reactions at the lowest feasible temperature. For sensitive steps, cooling the reaction mixture (e.g., to 0°C or below) is advisable. |
| Solvent | Polar protic solvents can facilitate racemization by stabilizing the charged enolate intermediate and participating in proton exchange. | Aprotic solvents are generally preferred. The choice of solvent should also consider the solubility of reactants and reagents. |
| pH | Both strongly acidic and strongly basic conditions can catalyze racemization.[4][5] | Maintain the reaction pH as close to neutral as possible, unless specific acidic or basic conditions are required for a particular transformation. If so, minimize the exposure time to these conditions. |
Analytical Methods for Determining Enantiomeric Purity
Question: What are the most reliable analytical techniques to determine the enantiomeric purity of 3-Amino-piperidine-2,6-dione?
Answer: Accurate determination of enantiomeric excess (ee) is essential for quality control. High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique.[17]
-
Chiral HPLC: This is the preferred method.
-
Direct Method: Utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs (e.g., Chiralpak®) are commonly used.[18]
-
Indirect Method: Involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column.[17]
-
-
Other Techniques:
Protocol: Chiral HPLC Analysis (Example)
This is a general guideline and may require optimization.
-
Column: Chiralpak IA or IB column.[18]
-
Mobile Phase: A non-polar/polar solvent mixture (e.g., hexane/isopropanol or a non-conventional mobile phase like methyl-tert-butyl ether/THF).[18]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 210 nm).[2]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. For the hydrochloride salt, neutralization and extraction may be necessary prior to analysis on certain columns. Derivatization with an agent like benzoyl chloride might be required for some methods.[17][19]
Troubleshooting Common Synthesis Issues
Issue 1: Low Enantiomeric Excess (ee) in the Final Product
-
Potential Cause: Racemization during a specific reaction step.
-
Troubleshooting Steps:
-
Analyze Intermediates: If possible, analyze the chiral purity of intermediates at each stage of the synthesis to pinpoint the step where racemization is occurring.
-
Re-evaluate Reaction Conditions:
-
Base-Mediated Steps: If a base is used, consider switching to a milder, more sterically hindered base (e.g., collidine, 2,6-lutidine).[20] Reduce the amount of base and the reaction temperature.
-
Acid-Mediated Steps (e.g., deprotection): Minimize reaction time and temperature. Consider alternative deprotection methods that proceed under milder conditions.
-
Work-up: Ensure that the work-up procedures do not expose the product to harsh pH conditions for extended periods.
-
-
Issue 2: Poor Yield During Cyclization of Protected L-Glutamine
-
Potential Cause: Incomplete reaction or side product formation.
-
Troubleshooting Steps:
-
Coupling Reagents: For cyclization, ensure the use of efficient coupling reagents.
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can hydrolyze activated intermediates.
-
Temperature Control: Optimize the reaction temperature. While higher temperatures may increase the rate, they can also lead to degradation or side reactions.
-
Issue 3: Difficulty in Isolating the Hydrochloride Salt
-
Potential Cause: Improper solvent selection for precipitation.
-
Troubleshooting Steps:
-
Solvent Screen: The hydrochloride salt is typically formed by treating the free base with HCl in a suitable solvent.[1] Screen various organic solvents (e.g., ethanol, ethyl acetate, isopropanol) or solvent mixtures to find conditions that provide good precipitation and high purity.
-
Control of HCl Addition: Add the HCl solution slowly and with good stirring to promote the formation of a crystalline solid rather than an oil.
-
References
- 1. benchchem.com [benchchem.com]
- 2. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Racemization - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. aklectures.com [aklectures.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. m.youtube.com [m.youtube.com]
- 8. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. (S)-3-aminopiperidine-2,6-dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 12. Chemoenzymatic synthesis of all four diastereomers of 2,6-disubstituted piperidines through stereoselective monoamination of 1,5-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. EP3623366A1 - Novel piperidine-2,6-dione derivative and use thereof - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 20. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the purification of (S)-3-Amino-piperidine-2,6-dione hydrochloride
Welcome to the technical support center for the purification of (S)-3-Amino-piperidine-2,6-dione hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this critical chiral intermediate. As a key building block in the synthesis of immunomodulatory drugs and other pharmacologically active molecules, its purity is paramount.[1] This resource consolidates field-proven advice, troubleshooting guides, and frequently asked questions to ensure you achieve the highest purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the fundamental questions regarding the handling and purification of this compound.
Q1: What are the key physicochemical properties of this compound that influence its purification?
A1: Understanding the physicochemical properties of this compound is crucial for designing an effective purification strategy.
-
Molecular Formula: C₅H₉ClN₂O₂
-
Molecular Weight: 164.59 g/mol
-
Form: Typically a white to off-white solid.[1]
-
Chirality: Contains a stereocenter at the C3 position of the piperidine ring. The (S)-enantiomer is often the desired biologically active form.
-
Solubility: The hydrochloride salt form significantly enhances its solubility in polar solvents like water compared to its free base form.[1][2][3] It is generally soluble in methanol and ethanol, with lower solubility in less polar solvents like isopropanol, acetonitrile, ethyl acetate, and dichloromethane. Its insolubility in non-polar solvents like hexane is a key factor for purification.
-
Stability: The glutarimide ring is susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[1][4] The chiral center can be prone to racemization under certain conditions, particularly in the presence of a base or at high temperatures.[5]
Q2: What are the common impurities found in crude this compound?
A2: Impurities can arise from the synthetic route and subsequent workup. Common impurities may include:
-
(R)-enantiomer: The unwanted enantiomer is a common process-related impurity.
-
Starting materials: Unreacted precursors from the synthesis.
-
Byproducts of cyclization: Incomplete or side reactions during the formation of the piperidine-2,6-dione ring.
-
Hydrolysis products: Opening of the glutarimide ring can lead to glutamic acid derivatives.[4]
-
Residual solvents: Solvents used in the reaction and workup.
Q3: How can I assess the chemical and chiral purity of my sample?
A3: A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable column (e.g., C18) is used to determine chemical purity by separating the main compound from non-chiral impurities.
-
Chiral HPLC: This is essential for determining the enantiomeric excess (e.e.). Polysaccharide-based chiral stationary phases (e.g., Chiralpak AD-H) are often effective.[6] Pre-column derivatization with a chromophore-containing reagent like p-toluenesulfonyl chloride can be used to enhance UV detection of the enantiomers.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and can help identify impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound and identify unknown impurities.
Troubleshooting Guide
This section provides a problem-and-solution-oriented guide to address specific challenges you may face during the purification of this compound.
Recrystallization Challenges
Recrystallization is a powerful technique for purifying crystalline solids. However, finding the right conditions is key.
Problem 1: Low Yield After Recrystallization
-
Potential Cause A: Compound is too soluble in the chosen solvent. If the compound remains largely dissolved even after cooling, the solvent is too good.
-
Solution: Select a solvent in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. For this compound, consider alcoholic solvents like methanol or ethanol. If solubility is still too high, use a solvent/anti-solvent system. For instance, dissolve the compound in a minimal amount of hot methanol or ethanol and then slowly add a less polar anti-solvent like ethyl acetate, dichloromethane, or heptane until turbidity is observed. Then, allow it to cool slowly. A patent for a related intermediate suggests an ethanol/heptane system which can be a good starting point.[7]
-
-
Potential Cause B: Premature crystallization. If crystals form too quickly upon cooling, impurities can get trapped.
-
Solution: Ensure slow cooling. After dissolving the compound at an elevated temperature, allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation. Using a Dewar flask can help achieve slow cooling.
-
-
Potential Cause C: Insufficient amount of product. If you are working with a very small amount of material, losses during transfers and filtration can be significant.
-
Solution: Use appropriately sized glassware and minimize transfer steps. Ensure the filter paper is properly wetted with the cold recrystallization solvent before filtration to prevent the product from dissolving.
-
Problem 2: Oily Product Instead of Crystals
-
Potential Cause A: Presence of impurities. Impurities can lower the melting point and inhibit crystal lattice formation.
-
Solution: Try a pre-purification step. A simple filtration through a small plug of silica gel, eluting with a solvent in which the desired compound is soluble but some impurities are not, can be effective. Alternatively, try a different recrystallization solvent system.
-
-
Potential Cause B: Supersaturation. The solution may be too concentrated.
-
Solution: Add a small amount of additional hot solvent to the oily mixture and try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Problem 3: Poor Chemical Purity After Recrystallization
-
Potential Cause: Co-precipitation of impurities. The chosen solvent may not effectively differentiate between the desired product and certain impurities.
-
Solution: Experiment with different solvent systems. A trial-and-error approach with small amounts of material is often necessary. Consider a solvent system where the impurity has high solubility even at low temperatures. Perform a second recrystallization if necessary.
-
Column Chromatography Challenges
For more challenging separations, column chromatography is the method of choice.
Problem 1: Poor Separation of Compound and Impurities
-
Potential Cause A: Inappropriate mobile phase. The polarity of the eluent may be too high or too low.
-
Solution: Develop a suitable mobile phase using thin-layer chromatography (TLC) first. For a polar compound like an amine hydrochloride, a polar stationary phase like silica gel is common.[8] The mobile phase will likely be a mixture of a relatively non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol or ethanol). Adding a small amount of a basic modifier like triethylamine or a few drops of acetic acid to the mobile phase can sometimes improve peak shape and resolution for amines.
-
-
Potential Cause B: Column overloading. Too much crude material was loaded onto the column.
-
Solution: As a rule of thumb, use a mass ratio of stationary phase to crude material of at least 30:1. For difficult separations, this ratio may need to be increased to 100:1 or more.
-
Problem 2: Tailing of the Product Peak
-
Potential Cause: Strong interaction of the amine with the acidic silica gel. The free amine can interact strongly with the silanol groups on the silica surface, leading to poor peak shape.
-
Solution: Deactivate the silica gel by adding a small percentage of a base like triethylamine (e.g., 0.1-1%) to the mobile phase. This will compete with the product for the active sites on the silica gel, resulting in more symmetrical peaks. Alternatively, use a less acidic stationary phase like alumina.
-
Chiral Purity and Racemization
Maintaining the stereochemical integrity of the (S)-enantiomer is critical.
Problem: Loss of Enantiomeric Purity (Racemization) During Purification
-
Potential Cause A: Exposure to basic conditions. The presence of a base can facilitate the formation of an achiral enamine intermediate, leading to racemization.[5]
-
Solution: Avoid strongly basic conditions during workup and purification. If a base is necessary, use a hindered, non-nucleophilic base and keep the temperature low. When performing column chromatography, if triethylamine is used to prevent tailing, use the minimum effective amount.
-
-
Potential Cause B: Elevated temperatures. High temperatures can provide the energy to overcome the activation barrier for racemization, especially over prolonged periods.[5]
-
Solution: Perform purification steps at the lowest practical temperature. Avoid unnecessarily long heating times during recrystallization. Concentrate solutions under reduced pressure at moderate temperatures.
-
-
Potential Cause C: Acid-catalyzed racemization. While less common for amines than for compounds with other functional groups, strong acidic conditions can also potentially lead to racemization.[5]
-
Solution: Use the mildest acidic conditions necessary for any required steps. Neutralize acidic solutions promptly after the reaction is complete, if the subsequent steps require it.
-
Experimental Protocols
Protocol: Recrystallization from an Alcohol/Anti-Solvent System
This protocol provides a general guideline. The optimal solvent ratios and temperatures should be determined empirically on a small scale.
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot methanol or ethanol with stirring until the solid is fully dissolved.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add ethyl acetate or heptane dropwise until the solution becomes slightly turbid.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol: Chiral HPLC Analysis
This method is a starting point for assessing the enantiomeric purity.
-
Column: Chiralpak AD-H (or a similar polysaccharide-based chiral column)
-
Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and an alcohol like isopropanol or ethanol. A typical starting point is 90:10 (v/v) hexane:isopropanol. The addition of a small amount of an acidic (e.g., 0.1% trifluoroacetic acid) or basic (e.g., 0.1% diethylamine) modifier may be necessary to improve peak shape and resolution.[6]
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 210-230 nm).
-
Note: If the compound has a weak chromophore, pre-column derivatization with a UV-active agent may be necessary.[6]
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Notes |
| Water | High | The hydrochloride salt is highly soluble in aqueous media. |
| Methanol | Soluble | A good solvent for recrystallization, often used with an anti-solvent. |
| Ethanol | Soluble | Similar to methanol, can be used for recrystallization. |
| Isopropanol | Sparingly Soluble | Can be used as a recrystallization solvent or as an anti-solvent. |
| Acetonitrile | Sparingly Soluble | |
| Ethyl Acetate | Poorly Soluble | Often used as an anti-solvent. |
| Dichloromethane | Poorly Soluble | Can be used as an anti-solvent. |
| Hexane/Heptane | Insoluble | Ideal as an anti-solvent. |
Visualizations
General Purification Workflow
Caption: General purification workflow for this compound.
Impurity Formation Pathways
Caption: Key degradation pathways leading to common impurities.
References
- 1. Buy 3-Aminopiperidine-2,6-dione hydrochloride | 2686-86-4 [smolecule.com]
- 2. quora.com [quora.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
How to improve the stability of (S)-3-Amino-piperidine-2,6-dione hydrochloride in solution
Welcome to the technical support guide for (S)-3-Amino-piperidine-2,6-dione hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal handling and stability of this compound in solution. As a key building block and pharmacophore related to immunomodulatory drugs (IMiDs), maintaining its structural integrity is paramount for reproducible and reliable experimental outcomes.
This guide provides in-depth answers to common stability challenges, explains the underlying chemical principles, and offers validated protocols to mitigate degradation.
Core Concepts: Understanding the Instability
The primary stability concern for (S)-3-Amino-piperidine-2,6-dione is the hydrolysis of its glutarimide ring.[1][2] This six-membered cyclic imide is susceptible to cleavage by water, a reaction that is highly dependent on the pH of the solution.[2][3] Both acidic and basic conditions can catalyze this degradation, leading to the opening of the ring and loss of biological relevance.
Studies on related glutarimide-containing compounds, such as thalidomide and lenalidomide, have shown that this hydrolysis is the main degradation pathway.[1][2] For instance, thalidomide's half-life to hydrolysis accelerates significantly with increasing pH, decreasing from 11 hours at pH 7 to just 1.25 hours at pH 8.[2] While (S)-3-Amino-piperidine-2,6-dione is a simpler structure, the same principles of glutarimide ring instability apply.
Primary Degradation Pathway: Hydrolysis
The diagram below illustrates the pH-dependent hydrolysis mechanism. Under neutral to basic conditions, hydroxide ions can attack one of the carbonyl carbons of the imide, leading to ring-opening. Under acidic conditions, protonation of the carbonyl oxygen makes it more electrophilic and susceptible to attack by water.
Caption: Primary hydrolytic degradation pathway of the glutarimide ring.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during your experiments.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of compound in solution (confirmed by HPLC/LC-MS). | Inappropriate pH. | The solution pH is likely too high (alkaline) or too low (acidic). The primary strategy to enhance stability is pH optimization.[4][5] Action: Prepare solutions in a buffered system between pH 4.0 and 6.0 . Avoid unbuffered water or basic buffers like Tris or phosphate at pH > 7.4. |
| High Temperature. | Degradation kinetics are accelerated by heat. Action: Prepare and store all solutions at low temperatures. Use an ice bath during preparation and store stock solutions at -20°C or -80°C .[6] For short-term use (24-48 hours), refrigeration at 2-8°C is acceptable. | |
| Appearance of new peaks in chromatogram over time. | Hydrolytic Degradation. | The new peaks are likely the ring-opened hydrolysis products.[1] Action: Confirm the identity of the degradation products using LC-MS. Implement the pH and temperature control measures described above. |
| Photodegradation. | Although hydrolysis is the primary concern, prolonged exposure to light can degrade many organic molecules. Action: Protect solutions from light by using amber vials or wrapping containers in aluminum foil. | |
| Low or inconsistent bioactivity in cell-based assays. | Degradation during experiment. | The compound may be degrading in the cell culture medium over the course of the experiment (typically pH 7.2-7.4, 37°C). Action: Minimize the time the compound spends in the medium before and during the assay. Consider replenishing the compound with fresh solution for longer-term experiments (>24 hours). Acknowledge that some degradation at physiological pH and temperature is expected.[2] |
| Compound precipitates out of aqueous buffer. | Poor Solubility. | While the hydrochloride salt form enhances water solubility, high concentrations in certain buffers can lead to precipitation.[7] Action: First, dissolve the compound in a minimal amount of a compatible organic solvent like DMSO.[1] Then, perform a serial dilution into the desired aqueous buffer with vortexing to avoid localized high concentrations. |
Troubleshooting Workflow
If you are experiencing stability issues, follow this logical workflow to diagnose and resolve the problem.
Caption: A step-by-step workflow for troubleshooting stability issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound in solution?
While specific data for this exact molecule is limited, extensive research on related compounds like thalidomide and lenalidomide indicates that the glutarimide ring is most stable under slightly acidic to neutral conditions.[2][8] A pH range of 4.0 to 6.0 is recommended as the starting point for optimal stability. The rate of hydrolysis increases significantly at pH values above 7.[2][3]
Q2: What buffer should I use to prepare my solutions?
The choice of buffer is a critical formulation strategy.[4][5] For the recommended pH range of 4.0-6.0, common buffers such as citrate or acetate are excellent choices. Avoid phosphate buffers if you need to work near pH 7, as they can sometimes accelerate hydrolysis compared to other buffers at the same pH.
Q3: How should I prepare a stock solution?
For maximum stability and solubility, it is best practice to first prepare a high-concentration stock solution in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) .[1] This stock can then be stored at -20°C or -80°C for several months.[6] Prepare aqueous working solutions fresh for each experiment by diluting the DMSO stock into your chosen cold, aqueous buffer.
Q4: How long is the compound stable in aqueous solution?
Stability is time, temperature, and pH dependent.
-
At -20°C in DMSO: Stable for at least 3 months.[6]
-
At 2-8°C in an optimal buffer (pH 4-6): Use within 24-48 hours.
-
At 37°C in cell culture medium (pH ~7.4): Significant degradation can be expected within hours. For example, lenalidomide shows only 39% of the compound remaining after 24 hours at 37°C in a pH 7.4 buffer.[8]
Q5: How can I monitor the stability of my solution?
The most reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[9][10][11] A reverse-phase C18 column with a mobile phase of acetonitrile and a slightly acidic aqueous buffer (e.g., water with 0.1% formic acid) is a good starting point.[1] Monitor the peak area of the parent compound over time and watch for the appearance of new peaks corresponding to degradation products.
Protocols
Protocol 1: Preparation of a Stabilized Aqueous Working Solution
This protocol describes how to prepare a 10 mM aqueous solution from a solid or a DMSO stock.
Materials:
-
This compound
-
Anhydrous DMSO (if starting from solid)
-
50 mM Sodium Citrate Buffer, pH 5.0
-
Sterile microcentrifuge tubes or amber vials
-
Ice bath
Procedure:
-
Prepare DMSO Stock (Optional but Recommended):
-
Weigh out the required amount of solid compound.
-
Add anhydrous DMSO to create a concentrated stock (e.g., 100 mM).
-
Vortex until fully dissolved.
-
Aliquot into single-use volumes and store at -20°C or -80°C.[6]
-
-
Prepare Aqueous Working Solution:
-
Place your chosen buffer (50 mM Sodium Citrate, pH 5.0) and your DMSO stock on ice.
-
To a pre-chilled, sterile tube, add the required volume of cold buffer.
-
Add the corresponding volume of the DMSO stock to the buffer to achieve the final desired concentration (e.g., for a 10 mM final solution from a 100 mM stock, add 10 µL of stock to 90 µL of buffer).
-
Vortex briefly to mix.
-
Keep the aqueous solution on ice and use it as soon as possible, ideally within the same day.
-
Protocol 2: Basic Stability Assessment by HPLC (Forced Degradation)
This protocol outlines a simple experiment to understand how pH affects the stability of your compound.[1][11]
Materials:
-
100 mM DMSO stock of the compound.
-
Buffer A: 0.1 M HCl (pH 1.0)
-
Buffer B: 50 mM Acetate Buffer (pH 5.0)
-
Buffer C: 50 mM Phosphate Buffer (pH 7.4)
-
Buffer D: 0.1 M NaOH (pH 13.0)
-
HPLC system with UV detector
-
Reverse-phase C18 column
Procedure:
-
Sample Preparation:
-
For each buffer condition (A, B, C, D), prepare a sample by diluting the DMSO stock to a final concentration of 1 mM.
-
Prepare a "Time 0" sample by immediately diluting the 1 mM sample in Buffer B with mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µM) and inject immediately.
-
-
Incubation:
-
Incubate the remaining 1 mM samples at a controlled temperature (e.g., 37°C).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 1, 4, 8, 24 hours), take an aliquot from each incubated sample.
-
Dilute the aliquot to the HPLC analysis concentration with mobile phase and inject.
-
-
Data Analysis:
-
For each time point and condition, calculate the percentage of the parent compound remaining relative to the "Time 0" sample peak area.
-
Plot the percentage of compound remaining versus time for each pH condition to visualize the stability profile.
-
This forced degradation study will quickly reveal the pH conditions under which the compound is most and least stable, guiding your future experimental design.[1]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 6. Lenalidomide | Cell Signaling Technology [cellsignal.com]
- 7. CAS 24666-56-6: 3-Amino-2,6-piperidinedione hydrochloride [cymitquimica.com]
- 8. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abap.co.in [abap.co.in]
- 10. ijcrt.org [ijcrt.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Addressing off-target effects of (S)-3-Amino-piperidine-2,6-dione hydrochloride-based PROTACs
<Technical Support Center: (S)-3-Amino-piperidine-2,6-dione hydrochloride-based PROTACs >
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound-based PROTACs. This class of Proteolysis-Targeting Chimeras utilizes derivatives of immunomodulatory imide drugs (IMiDs), such as pomalidomide and lenalidomide, to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] While powerful, this mechanism can introduce specific off-target effects that require careful consideration and experimental design.
This guide provides in-depth, experience-driven answers to common challenges, explains the causality behind experimental choices, and offers validated protocols to ensure the integrity of your results.
Section 1: Foundational Questions & Proactive Strategies
This section addresses key questions to consider before and during the early stages of your experiments to proactively minimize and understand potential off-target effects.
Q1: What is the primary source of off-target effects with CRBN-based PROTACs?
The primary source of off-target effects stems from the intrinsic activity of the IMiD warhead itself. The (S)-3-Amino-piperidine-2,6-dione moiety, when bound to CRBN, can act as a "molecular glue," altering the substrate specificity of the CRBN E3 ligase complex.[3][4] This can induce the ubiquitination and subsequent degradation of proteins that are not the intended target of your PROTAC. These off-targets are often referred to as "neosubstrates."[1][4][5]
A well-known class of neosubstrates includes zinc finger (ZF) transcription factors, such as IKZF1 (Ikaros) and IKZF3 (Aiolos).[2][][7] Degradation of these proteins can have significant biological consequences, including immunomodulatory effects, which may confound the interpretation of your PROTAC's phenotype.[2][8]
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: On-target vs. Off-target Neosubstrate Degradation.
Q2: How can I preemptively design my PROTAC to minimize neosubstrate degradation?
While completely eliminating neosubstrate activity is challenging, medicinal chemistry strategies can significantly reduce it.[5] Research has shown that the degradation of ZF proteins can be attenuated by modifying the phthalimide ring of the CRBN ligand.[7][9]
-
Strategic Modification: Specifically, substitutions at the C5 position of the pomalidomide moiety have been shown to reduce off-target ZF degradation while maintaining on-target activity.[7][9] This is thought to work by sterically hindering the interaction with neosubstrates without disrupting the necessary binding to CRBN for on-target degradation.
-
Linker Attachment Point: The point at which the linker is attached to the CRBN ligand can also influence stability and neosubstrate degradation profiles.[1]
Therefore, when initiating a PROTAC design campaign, synthesizing a small array of molecules with varied C5 substitutions on the CRBN ligand is a prudent strategy to identify candidates with an improved selectivity profile from the outset.
Q3: What are the essential control experiments for any study involving a CRBN-based PROTAC?
To ensure that the observed biological phenotype is a direct result of degrading your protein of interest (POI), and not an off-target effect, the following controls are indispensable:
-
Negative Control PROTAC: This is the most critical control. It should be a molecule that is structurally identical to your active PROTAC but is incapable of forming a productive ternary complex. Common strategies include:
-
Epimerized Ligand: Synthesizing the PROTAC with the inactive (R)-enantiomer of the 3-Amino-piperidine-2,6-dione warhead, which does not bind CRBN effectively.
-
Mutated Ligand: Introducing a mutation in the POI ligand that ablates binding to the target protein.
-
-
Parental Cell Line: If possible, use a cell line that does not express the POI (e.g., via CRISPR/Cas9 knockout). Treating these cells with your active PROTAC should not produce the phenotype of interest.
-
Washout Experiment: To confirm the phenotype is tied to protein degradation, remove the PROTAC from the culture medium and monitor for the reversal of the phenotype as the POI protein levels recover.[10]
-
mRNA Quantification: To confirm that the reduction in protein level is due to degradation and not transcriptional repression, measure the mRNA levels of your target gene (e.g., by RT-qPCR) after PROTAC treatment. No significant change in mRNA levels is expected.[11]
Section 2: Troubleshooting Unexpected Experimental Outcomes
This section provides a question-and-answer guide for common problems encountered during experiments.
Q4: My dose-response curve is bell-shaped, with degradation decreasing at high concentrations. What is happening?
This phenomenon is the "hook effect" and is a classic characteristic of PROTACs.[12][13][14][15][16]
-
Causality: The hook effect occurs when PROTAC concentrations are too high. At optimal concentrations, the PROTAC effectively bridges the POI and E3 ligase to form a productive ternary complex.[13] At excessive concentrations, the PROTAC is more likely to form two separate, non-productive binary complexes: a "POI-PROTAC" complex and a "CRBN-PROTAC" complex.[12][13][14] These binary complexes cannot induce ubiquitination, thus inhibiting the degradation process and causing the hook shape in the dose-response curve.[13][16]
-
Troubleshooting Steps:
-
Expand Dose Range: Always test your PROTAC over a wide range of concentrations, from picomolar to high micromolar, to fully characterize the dose-response curve and identify the optimal concentration for maximum degradation (Dmax).[14][15]
-
Time-Course Experiment: Assess degradation at multiple time points (e.g., 2, 4, 8, 16, 24 hours) at both the optimal concentration and a higher, "hooked" concentration.[12] This helps understand the kinetics of degradation versus the formation of inhibitory binary complexes.
-
dot graph [rankdir="LR"] { node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Mechanism of the PROTAC "Hook Effect".
Q5: I see degradation of my target, but I also observe significant cell toxicity. How do I determine the cause?
This is a common and critical issue. The toxicity could be on-target (the function of your POI is essential for cell viability) or off-target.
-
Causality:
-
On-Target Toxicity: Degrading the POI disrupts a critical cellular pathway, leading to cell death.
-
Off-Target Toxicity (Degradation-Dependent): The PROTAC is degrading one or more off-target proteins (like neosubstrates) that are essential for cell survival.[17]
-
Off-Target Toxicity (Degradation-Independent): The PROTAC molecule itself, at the concentrations used, has a pharmacological effect unrelated to protein degradation.[10]
-
-
Troubleshooting Workflow:
Section 3: Advanced Characterization Protocols
Protocol 1: Western Blotting for On-Target and Neosubstrate Degradation
This protocol is foundational for quantifying the degradation of your POI and key CRBN neosubstrates.[18]
-
Cell Seeding: Seed cells (e.g., in a 6-well plate) to reach ~70-80% confluency at the time of harvest.
-
PROTAC Treatment: Treat cells with a wide dose range of your PROTAC (e.g., 0.1 nM to 10 µM) and controls (Vehicle, Negative Control PROTAC) for a predetermined time (e.g., 16-24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration for each lysate using a BCA or Bradford assay to ensure equal protein loading.[12]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Crucially, probe separate blots or strip and re-probe for:
-
Your POI
-
A known CRBN neosubstrate (e.g., IKZF1 or GSPT1)
-
A loading control (e.g., GAPDH, β-actin)[12]
-
-
-
Detection: Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software. Normalize the signal of the POI and neosubstrate to the loading control. Plot the percentage of remaining protein against the PROTAC concentration.
| Parameter | Description | Typical Value |
| DC50 | The concentration of PROTAC required to degrade 50% of the protein. | Varies (pM to µM) |
| Dmax | The maximum percentage of protein degradation achieved. | >80% for potent PROTACs |
Protocol 2: Global Proteomics Workflow for Unbiased Off-Target Identification
Mass spectrometry-based proteomics is the gold standard for identifying degradation off-targets in an unbiased manner.[17][19][20][21]
-
Cell Culture and Treatment:
-
Culture cells to ~70-80% confluency.
-
Treat cells with:
-
Vehicle control (e.g., DMSO)
-
Active PROTAC (at its optimal effective concentration, e.g., 1x-3x DC50)
-
Negative Control PROTAC (at the same concentration)
-
-
Use a shorter treatment time (e.g., 6-8 hours) to enrich for direct degradation targets and minimize downstream secondary effects.[22]
-
-
Sample Preparation:
-
Harvest and lyse cells.
-
Quantify total protein and digest into peptides using trypsin.
-
Label peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantification (optional but recommended).
-
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.[17]
-
Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins across all samples.[17]
-
Perform statistical analysis to identify proteins that are significantly downregulated in the active PROTAC-treated sample compared to both the vehicle and negative control samples.
-
Filter hits based on fold-change (e.g., Log2 Fold Change < -1) and statistical significance (e.g., p-value < 0.05).
-
-
Validation: Validate high-priority off-target candidates identified from the proteomics data using an orthogonal method, such as Western blotting (Protocol 1).
References
- 1. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A double-edged sword of neo-substrate degradation in PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteolysis-targeting chimeras with reduced off-targets. | Broad Institute [broadinstitute.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Proteolysis-targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 21. researchgate.net [researchgate.net]
- 22. escholarship.org [escholarship.org]
Technical Support Center: Optimizing Coupling Reactions for (S)-3-Amino-piperidine-2,6-dione hydrochloride
Welcome to the technical support center for optimizing coupling reactions involving (S)-3-Amino-piperidine-2,6-dione hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
(S)-3-Amino-piperidine-2,6-dione, a derivative of glutamic acid, is a critical chiral building block in medicinal chemistry, notably in the synthesis of immunomodulatory drugs (IMiDs) like lenalidomide and its analogs.[1][2] The central challenge in its utilization is the efficient and stereochemically controlled formation of an amide bond between its primary amine and a carboxylic acid. This guide will navigate the complexities of this crucial coupling step.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: I am attempting to couple this compound with my carboxylic acid using a standard coupling agent, but I'm observing very low conversion to the desired amide. What are the likely causes and how can I improve my yield?
Answer:
Low yield is a common hurdle in amide coupling reactions. The root cause often lies in suboptimal activation of the carboxylic acid, poor nucleophilicity of the amine, or unfavorable reaction conditions. Let's break down the potential factors and solutions:
-
Incomplete Neutralization of the Hydrochloride Salt: The starting material is a hydrochloride salt, meaning the primary amine is protonated and non-nucleophilic. It is crucial to add a sufficient amount of a non-nucleophilic base to liberate the free amine in situ.
-
Recommendation: Use at least 2 equivalents of a hindered tertiary amine base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[3][4] The first equivalent neutralizes the HCl salt, and the second acts as a base for the coupling reaction itself. Some protocols may even call for 3 equivalents of base.[3]
-
-
Inadequate Carboxylic Acid Activation: The choice of coupling reagent is paramount. For sterically hindered carboxylic acids or less reactive systems, a more potent activating agent may be necessary.
-
Recommendation: If you are using a carbodiimide like DCC or EDC alone, consider adding an activating agent such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[5][6] Uronium or phosphonium salt-based reagents like HATU, HBTU, or PyBOP are generally more reactive and can significantly improve yields, especially for challenging couplings.[5][][8]
-
-
Suboptimal Solvent Choice: The solvent must be able to dissolve all reactants and should not interfere with the reaction.
-
Reaction Time and Temperature: Amide couplings are typically run at room temperature. However, for sluggish reactions, adjusting the temperature or extending the reaction time can be beneficial.
-
Recommendation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9] If the reaction stalls, consider gentle heating (e.g., 40-50 °C) or allowing it to stir overnight.[10] Be cautious, as excessive heat can promote side reactions and racemization.
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired product, but I'm also seeing significant impurities. What are the common side reactions and how can I minimize them?
Answer:
Side product formation can complicate purification and reduce your overall yield. Here are some of the most common culprits and mitigation strategies:
-
Guanidinylation of the Amine: This is a specific issue when using uronium-based coupling reagents like HBTU or HATU in excess. The coupling reagent can react directly with the free amine of your piperidine-2,6-dione, forming a guanidinium species that caps the amine and prevents it from reacting with the carboxylic acid.[11][12]
-
Recommendation:
-
Stoichiometry Control: Use a near 1:1 molar ratio of the coupling reagent to the carboxylic acid.[11]
-
Order of Addition: Pre-activate the carboxylic acid with the coupling reagent and base for a short period (5-15 minutes) before adding the (S)-3-Amino-piperidine-2,6-dione.[13] This ensures the activated carboxylic acid species is formed first, ready to react with the amine.
-
-
-
-
Recommendation: The addition of HOBt or HOAt traps the O-acylisourea intermediate to form a more stable active ester, which is less prone to this rearrangement and more reactive towards the amine.[15]
-
-
Dehydration of Primary Amides (if applicable): If your carboxylic acid substrate contains a primary amide (e.g., asparagine or glutamine side chains), dehydration to a nitrile can occur during activation.[11]
-
Recommendation: Use side-chain protected amino acids if your substrate is a peptide. Alternatively, carbodiimide-based coupling in the presence of HOBt may be less prone to this side reaction compared to some uronium reagents.[11]
-
Issue 3: Racemization of the Chiral Center
Question: I am concerned about maintaining the stereochemical integrity of the (S)-3-Amino-piperidine-2,6-dione. How can I prevent racemization during the coupling reaction?
Answer:
Preserving the stereochemistry at the α-carbon of the amino group is critical. Racemization can occur via the formation of a planar oxazolone intermediate or by direct enolization, both of which are promoted by strong bases and high temperatures.[15][16][17]
-
Choice of Base: The strength and steric hindrance of the base play a significant role.
-
Coupling Reagent and Additive Selection: Some coupling reagents are more prone to causing racemization than others.
-
Recommendation:
-
Additives are Key: Always use an additive like HOBt or, even better, HOAt or Oxyma Pure when using carbodiimides. These additives form active esters that are less prone to racemization.[5][15]
-
Phosphonium vs. Uronium Reagents: Phosphonium-based reagents like PyBOP are often considered to cause less racemization than their uronium counterparts (e.g., HBTU).[5] Reagents like DEPBT are noted for their remarkable resistance to racemization.[8][15] HATU, which forms a HOAt active ester, is also an excellent choice for suppressing racemization.[8]
-
-
-
Control of Reaction Temperature: Higher temperatures accelerate the rate of racemization.
-
Recommendation: Perform the coupling at 0 °C or room temperature. Avoid heating unless absolutely necessary to drive the reaction to completion. If heating is required, use the lowest effective temperature for the shortest possible time.[5]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose coupling agent to start with for this reaction?
A1: For a robust starting point, a combination of a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like HOBt or HOAt is a cost-effective and generally reliable choice.[3] For more challenging or valuable substrates where maximizing yield and minimizing side reactions is critical from the outset, using HATU is highly recommended due to its high reactivity and excellent suppression of racemization.[8]
Q2: How should I handle and store this compound?
A2: This compound is a stable crystalline solid.[18] However, it is hygroscopic and should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.[19][20] Avoid exposure to moisture, as this can affect reactivity.[19] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.[18][21]
Q3: Can I use aqueous workup procedures for my reaction?
A3: Yes, a standard aqueous workup is typically used to purify the product. The general procedure involves diluting the reaction mixture with an organic solvent (like ethyl acetate or DCM) and washing sequentially with a weak acid (e.g., 1 M citric acid or dilute HCl) to remove excess base, followed by a weak base (e.g., saturated sodium bicarbonate solution) to remove the unreacted carboxylic acid and additives like HOBt. A final wash with brine helps to remove residual water before drying the organic layer over sodium sulfate or magnesium sulfate.[22]
Q4: How do I monitor the progress of my coupling reaction?
A4: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[9] For TLC, spot the reaction mixture alongside your starting carboxylic acid and the amine (if a sample of the free base is available). The reaction is complete when the spot corresponding to the limiting reagent (usually the carboxylic acid) has disappeared and a new, more nonpolar product spot has appeared. LC-MS provides more definitive information, allowing you to track the consumption of starting materials and the formation of the product by their respective mass-to-charge ratios.[22]
Part 3: Data Presentation & Protocols
Table 1: Recommended Reaction Conditions
| Coupling Reagent | Additive | Base (Equivalents) | Solvent | Key Considerations |
| EDC / DIC | HOBt or HOAt | DIPEA or TEA (2-3) | DMF, DCM | Cost-effective, standard method. Additive is crucial to prevent N-acylurea formation and reduce racemization.[3][15] |
| HATU / HCTU | None required | DIPEA or NMM (2-3) | DMF, NMP | Highly efficient, fast reactions, low racemization.[8][23] Ideal for difficult couplings. Can cause guanidinylation if used in excess.[11] |
| PyBOP | None required | DIPEA or NMM (2-3) | DMF, DCM | Phosphonium salt, less risk of guanidinylation compared to uronium salts.[24] Good for suppressing racemization.[5] |
Experimental Protocol: General Procedure for Amide Coupling
This protocol is a general guideline and may require optimization for your specific substrates.
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq.).
-
Dissolution: Dissolve the acid in an appropriate anhydrous solvent (e.g., DMF, 0.1-0.5 M).
-
Activation: Add the coupling agent (e.g., HATU, 1.05 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.5 eq.). Stir the mixture at room temperature for 5-15 minutes.
-
Amine Addition: In a separate vial, dissolve this compound (1.1 eq.) in a minimal amount of the same anhydrous solvent. Add this solution to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the limiting starting material is consumed (typically 2-16 hours).
-
Workup:
-
Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with 1 M citric acid (2x), saturated NaHCO₃ solution (2x), and brine (1x).[22]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide.
Part 4: Visualizations
Diagram 1: General Amide Coupling Mechanism
Caption: General workflow for amide bond formation.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of new lenalidomide analogs via Suzuki cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. WO2016024286A2 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. americanpeptidesociety.org [americanpeptidesociety.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. bachem.com [bachem.com]
- 16. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. capotchem.com [capotchem.com]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 21. aksci.com [aksci.com]
- 22. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 23. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 24. hepatochem.com [hepatochem.com]
Enhancing the cell permeability of PROTACs containing (S)-3-Amino-piperidine-2,6-dione hydrochloride
A Guide for Researchers and Drug Development Professionals on PROTACs Containing (S)-3-Amino-piperidine-2,6-dione hydrochloride
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, hijacking the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins.[1] PROTACs containing the this compound moiety, a derivative of thalidomide, recruit the Cereblon (CRBN) E3 ubiquitin ligase, one of the most utilized E3 ligases in PROTAC design.[2][3]
A primary obstacle in the development of effective PROTACs is achieving sufficient cell permeability. Due to their heterobifunctional nature, these molecules are inherently large, often possessing high molecular weights (MW > 800 Da), large polar surface areas (PSA), and numerous hydrogen bond donors (HBDs).[4][5][6] These characteristics place them "beyond the Rule of Five" (bRo5), a set of guidelines typically associated with good oral bioavailability and membrane permeability for small-molecule drugs.[7][8]
This technical support guide provides a structured approach to diagnosing, troubleshooting, and enhancing the cell permeability of your CRBN-recruiting PROTACs.
Caption: General mechanism of a PROTAC containing the (S)-3-Amino-piperidine-2,6-dione moiety.
Frequently Asked Questions (FAQs)
Q1: My PROTAC is highly potent in biochemical binding assays but shows poor degradation activity in cellular assays. Is this a permeability issue?
A: Yes, a significant discrepancy between biochemical potency and cellular activity is a classic indicator of poor cell permeability.[5] The PROTAC is likely binding its target and the E3 ligase effectively in a cell-free environment but cannot efficiently cross the cell membrane to reach its intracellular targets.
Q2: What are the primary physicochemical properties that hinder the permeability of my CRBN-based PROTAC?
A: The main culprits are the inherent properties of PROTACs that place them in the "beyond Rule of Five" (bRo5) chemical space.[9] Key factors include:
-
High Molecular Weight (MW): Typically > 700-800 Da.[7]
-
Large Polar Surface Area (PSA): A high PSA makes it difficult for the molecule to pass through the lipophilic cell membrane.
-
High Number of Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): These increase the molecule's polarity.[4][5]
-
High Number of Rotatable Bonds (nRotB): While flexibility can be beneficial, excessive flexibility can be entropically unfavorable for adopting a membrane-permeable conformation.[10]
Q3: How does the linker influence cell permeability?
A: The linker is a critical modulator of a PROTAC's physicochemical properties and its ability to permeate cells.[10][11] Its length, rigidity, and chemical composition affect the overall PSA, HBD count, and lipophilicity.[9] More importantly, the linker can enable the PROTAC to adopt folded or "chameleonic" conformations in a nonpolar environment (like the cell membrane), which shields polar groups and reduces the effective 3D PSA, thereby enhancing passive diffusion.[10][11][12]
Q4: Can the choice of E3 ligase ligand affect permeability?
A: Absolutely. While this guide focuses on the CRBN ligand (S)-3-Amino-piperidine-2,6-dione, it's important to note that different E3 ligase ligands have distinct physicochemical properties. For example, VHL ligands are often more polar and have more HBDs than CRBN ligands, which can present different permeability challenges.[11][12] The properties of the CRBN ligand itself contribute to the overall profile of the PROTAC and must be considered during optimization.
Troubleshooting Guide: From Diagnosis to Optimization
This guide provides a systematic workflow for addressing low cell permeability in your PROTAC.
Caption: A systematic workflow for troubleshooting and enhancing PROTAC cell permeability.
Step 1: Confirming Permeability is the Root Cause
Before embarking on extensive chemical modifications, it's crucial to confirm that poor permeability is the primary issue.
-
Action: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) . This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[13][14] It provides a clean measure of passive permeability without the confounding factors of active transport or cell metabolism.[15]
-
Interpretation: A low apparent permeability coefficient (Papp) in the PAMPA assay strongly suggests that poor passive diffusion is a key problem. PROTACs generally exhibit low PAMPA values, but comparing your molecule to benchmarks can be informative.[16]
-
Action: If you suspect active efflux is a problem, perform a Caco-2 Bidirectional Permeability Assay . Caco-2 cells form a monolayer that serves as a model for the human intestinal epithelium and expresses various influx and efflux transporters.[6]
-
Interpretation: By measuring permeability in both directions (apical-to-basolateral and basolateral-to-apical), you can calculate an efflux ratio. An efflux ratio greater than 2 suggests your PROTAC is a substrate for an efflux pump (like P-glycoprotein), which actively removes it from the cell, reducing intracellular concentration.[5]
Step 2: Analyzing Physicochemical Properties
Understanding the specific properties of your molecule will guide your optimization strategy.
| Property | Typical Range for PROTACs | Impact on Permeability | Optimization Goal |
| Molecular Weight (MW) | > 800 Da[5] | High MW generally decreases permeability.[4] | Minimize where possible without sacrificing potency. |
| Lipophilicity (cLogP) | Varies widely | A balance is critical. Too low, and it won't enter the membrane; too high, and it can get trapped or have poor solubility.[5][15] | Aim for an optimal window, often suggested to be an ALogP between 3-5 for some PROTAC series.[17] |
| Topological PSA (TPSA) | Often > 140 Ų | High TPSA is a major barrier to passive diffusion. | Reduce TPSA or, more effectively, reduce the dynamic 3D PSA through conformational control. |
| Hydrogen Bond Donors (HBDs) | > 5 | High numbers increase polarity and reduce permeability.[4] | Reduce HBD count where possible. |
A key concept for bRo5 molecules is the "chameleon effect," where a PROTAC can adopt a folded, compact conformation in a nonpolar environment to shield its polar functional groups.[18] This reduces the solvent-accessible 3D polar surface area, facilitating membrane passage.[10][11][12] Molecular modeling can help predict whether your PROTAC has the ability to form such conformations stabilized by intramolecular hydrogen bonds (IMHBs).[12][]
Caption: The "chameleon effect" allows a PROTAC to dynamically alter its conformation.
Step 3: Rational Design and Chemical Optimization Strategies
Based on your analysis, you can now make targeted chemical modifications.
-
Linker Optimization (The Primary Target): The linker offers the most flexibility for modification without altering the crucial binding interactions of the warhead and the E3 ligase ligand.[10]
-
Composition: Replacing flexible polyethylene glycol (PEG) linkers with more rigid alkyl or heterocyclic (e.g., piperidine, piperazine) linkers can reduce the entropic penalty of adopting a folded conformation, potentially improving permeability.[7][10][20] However, PEG linkers can sometimes promote folded conformations and improve solubility.[10][] The choice is highly context-dependent.
-
Rigidity: Incorporating rigid elements like aromatic rings or alkynes can pre-organize the PROTAC into a more permeable conformation.[21]
-
Intramolecular Hydrogen Bonds (IMHBs): Strategically placing HBDs and HBAs within the linker can promote the formation of IMHBs, stabilizing the folded, "membrane-ready" state.[]
-
-
Bioisosteric Replacement:
-
Amide-to-Ester Substitution: This is a highly effective strategy. Replacing an amide bond in the linker or at a linker-ligand junction with an ester accomplishes two things: it removes one HBD and reduces polarity, both of which can significantly improve permeability.[7][9][17][22] While esters are more susceptible to hydrolysis, they are often sufficiently stable within cells to elicit a potent degradation effect.[17][23]
-
-
Prodrug Approaches:
-
Masking Polar Groups: Temporarily mask polar functional groups (like hydroxyls or carboxylic acids) with lipophilic moieties that are cleaved by intracellular enzymes (e.g., esterases).[7][18] This strategy increases the lipophilicity of the PROTAC for better membrane crossing, after which the active molecule is released inside the cell.
-
Step 4: Advanced Delivery Strategies
If chemical modifications fail to yield sufficient permeability, advanced drug delivery systems can be employed to bypass the membrane barrier.
-
Nanoparticle Encapsulation: Encapsulating the PROTAC within polymeric nanoparticles or liposomes can protect it from degradation, improve its solubility, and facilitate cellular uptake through endocytosis.[2][8][24][25]
-
Conjugation: Conjugating the PROTAC to a molecule that is actively transported into cells (e.g., via receptor-mediated endocytosis) can provide an alternative route of entry.[7]
-
Other Systems: Exosomes and other vesicle-based systems are also emerging as innovative delivery vehicles for PROTACs.[8][24][25]
Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the passive diffusion of a compound from a donor well, through a filter plate coated with a lipid solution (simulating a cell membrane), into an acceptor well.[13]
Materials:
-
96-well PAMPA filter plate (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plate (low-binding)
-
Lipid solution (e.g., 1-2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC stock solution (e.g., 10 mM in DMSO)
-
LC-MS/MS for quantification
Step-by-Step Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate. If desired, 5% DMSO can be added to the acceptor buffer to act as a solubility enhancer and create a sink.
-
Coat Filter Plate: Carefully pipette 5 µL of the lipid/dodecane solution onto the membrane of each well in the donor filter plate. Avoid touching the membrane with the pipette tip.
-
Prepare Donor Solutions: Dilute the PROTAC stock solution in PBS to a final concentration (e.g., 10-50 µM). The final DMSO concentration should be kept low (<1%).
-
Start Assay: Add 150 µL of the donor PROTAC solution to each well of the lipid-coated filter plate.
-
Assemble and Incubate: Carefully place the donor filter plate onto the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor solution. Incubate the assembled "sandwich" plate at room temperature for 4-16 hours in a sealed container with a wet paper towel to minimize evaporation.
-
Sample Collection and Analysis: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Quantification: Determine the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.
-
Calculate Permeability (Papp): Calculate the apparent permeability coefficient using the appropriate formula, which accounts for the volume of the wells, the surface area of the membrane, and the incubation time.
Protocol 2: Caco-2 Bidirectional Permeability Assay
Principle: This assay uses a monolayer of Caco-2 cells grown on a porous membrane to model drug absorption and identify if a compound is a substrate for active efflux transporters.[5][9]
Materials:
-
Caco-2 cells
-
Transwell® plate inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, NEAA)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)
-
Test PROTAC stock solution
-
Lucifer yellow (monolayer integrity marker)
-
LC-MS/MS for quantification
Step-by-Step Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture for 18-21 days to allow for differentiation and the formation of a confluent, polarized monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER). A high TEER value (e.g., >300 Ω·cm²) indicates a well-formed monolayer.[9] Alternatively, perform a Lucifer yellow permeability test; low passage of this fluorescent marker confirms monolayer integrity.
-
Assay Setup (Bidirectional):
-
Apical to Basolateral (A→B): This measures absorption. Add the PROTAC solution (e.g., 1-10 µM in transport buffer) to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.[9]
-
Basolateral to Apical (B→A): This measures efflux. Add the PROTAC solution to the basolateral chamber and fresh buffer to the apical chamber.[9]
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 1-2 hours).
-
Sampling and Quantification: At the end of the incubation, take samples from both the donor and receiver chambers for each direction. Analyze the PROTAC concentration by LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp value for both the A→B and B→A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).
-
An ER > 2 is a strong indication that the PROTAC is subject to active efflux.[5]
-
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Options to Improve the Action of PROTACs in Cancer: Development of Controlled Delivery Nanoparticles [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. pubs.acs.org [pubs.acs.org]
- 20. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 21. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemrxiv.org [chemrxiv.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. marinbio.com [marinbio.com]
Troubleshooting guide for PROTACs that fail to induce protein degradation
A Troubleshooting Guide for Researchers
Welcome to the technical support center for Proteolysis Targeting Chimeras (PROTACs). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of targeted protein degradation. If your PROTAC is failing to induce the desired degradation of your protein of interest (POI), this guide provides a structured, in-depth approach to troubleshooting, moving from foundational checks to nuanced mechanistic investigations.
The core principle of a PROTAC is to act as a bridge, bringing a target protein and an E3 ubiquitin ligase into close enough proximity to form a ternary complex.[1][2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[3][4] When this cascade fails, a systematic evaluation of each step is crucial.
Frequently Asked Questions (FAQs) & Initial Checks
Before diving into complex experiments, ensure the fundamentals are in place.
Q1: Have I included the essential baseline controls in my degradation experiment?
A1: Every degradation experiment must include a set of controls to validate the results. Without these, it's impossible to determine if the observed effects (or lack thereof) are real.[5]
-
Vehicle Control (e.g., DMSO): This is the most critical control, establishing the baseline protein level against which all other treatments are compared.
-
Proteasome Inhibitor Control (e.g., MG132, Bortezomib): If your PROTAC is working, co-treatment with a proteasome inhibitor should "rescue" the target protein from degradation. This confirms that the protein loss is dependent on the proteasome pathway.[5]
-
Negative Control Compound: A structurally similar but inactive version of your PROTAC (e.g., an epimer or a molecule with a non-binding warhead) helps to confirm that the degradation is specific to your molecule's intended mechanism of action.
-
E3 Ligase Ligand Only: This control helps identify any off-target effects caused by the E3 ligase-binding component of your PROTAC alone.[5]
Q2: I'm observing a "hook effect" with my PROTAC. What is it and how can I mitigate it?
A2: The "hook effect" is a common phenomenon where the efficacy of a PROTAC decreases at higher concentrations.[2][5] This occurs because an excess of the PROTAC molecule leads to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) that do not productively form the required ternary complex for degradation.[2] To mitigate this, perform a full dose-response curve to identify the optimal concentration range for degradation and to determine the DC50 (the concentration at which 50% of the protein is degraded).
Troubleshooting Guide: A Step-by-Step Approach
If your initial controls are in place and you're still not observing degradation, it's time to dissect the mechanism of action. This guide is structured to follow the logical flow of the PROTAC pathway.
Issue 1: Is My PROTAC Getting Into the Cell and Engaging its Targets?
A common failure point for PROTACs is poor cell permeability due to their high molecular weight and polar surface area.[6][7] Even if a PROTAC has high affinity for its targets in a biochemical assay, it won't work if it can't reach them inside the cell.
Q: How can I determine if my PROTAC is cell-permeable and engaging the target protein and E3 ligase intracellularly?
A: Several techniques can assess target engagement in a cellular context.
-
NanoBRET™ Target Engagement Assays: This is a powerful live-cell method to quantify compound binding.[8] The target protein is expressed as a NanoLuc® fusion, and a fluorescent tracer competes with your PROTAC for binding. A decrease in the BRET signal indicates target engagement. By comparing the IC50 values in intact versus permeabilized cells, you can derive a cell permeability index.[9][10]
-
Cellular Thermal Shift Assay (CETSA®): This label-free method relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[11][12] Cells are treated with the PROTAC, heated, and the amount of soluble protein remaining is quantified, often by Western blot. An increase in the melting temperature of the target protein indicates engagement.
-
HiBiT Lytic Detection System: This assay is useful when antibody-based detection is not feasible. The target protein is tagged with a small HiBiT peptide. After cell lysis, the addition of the LgBiT subunit reconstitutes a luminescent signal, allowing for quantification of the protein level.[8]
Table 1: Comparison of Target Engagement Assays
| Feature | NanoBRET™ Target Engagement | Cellular Thermal Shift Assay (CETSA®) |
| Primary Readout | Target Occupancy (IC50) | Target Engagement (Thermal Shift) |
| Principle | Bioluminescence Resonance Energy Transfer (BRET) | Ligand-induced Thermal Stabilization |
| Live Cell Compatible | Yes | Yes |
| Requires Protein Tagging | Yes (NanoLuc®) | No (for endogenous protein) |
| Throughput | High | Medium |
Issue 2: Is a Stable Ternary Complex Forming?
Successful degradation is highly dependent on the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.[6][] The stability and kinetics of this complex are critical determinants of a PROTAC's efficacy.[14]
Q: My PROTAC binds to both the target and the E3 ligase individually. How do I know if they are forming a ternary complex?
A: Several biophysical and cellular methods can be used to detect and characterize ternary complex formation.
-
Biophysical Assays (In Vitro):
-
Surface Plasmon Resonance (SPR): This technique provides real-time kinetic data (kon, koff) on the formation and dissociation of the ternary complex.[14][15] It is considered a gold standard for detailed kinetic characterization.
-
Isothermal Titration Calorimetry (ITC): ITC measures the heat changes upon binding, providing thermodynamic data (KD, ΔH, ΔS) and stoichiometry of the interaction.[15][16]
-
Bio-Layer Interferometry (BLI): BLI is a higher-throughput alternative to SPR for initial screening and kinetic characterization.[14][17]
-
-
Cell-Based Assays:
-
NanoBRET™ Ternary Complex Assay: In this live-cell assay, the target protein is fused to NanoLuc® luciferase, and the E3 ligase is fused to HaloTag®, which is labeled with a fluorescent ligand.[8][18] Formation of the ternary complex brings the donor and acceptor into proximity, generating a BRET signal.
-
Co-Immunoprecipitation (Co-IP): This classic technique can be used to pull down the target protein and then blot for the presence of the E3 ligase (or vice-versa) to confirm their interaction in the presence of the PROTAC.
-
Table 2: Comparison of Ternary Complex Formation Assays
| Assay | Principle | Key Outputs | Throughput |
| SPR | Change in refractive index upon binding | Binding affinity (KD), kinetics (kon, koff) | Low-Medium |
| ITC | Measures heat change upon binding | Binding affinity (KD), thermodynamics (ΔH, ΔS), stoichiometry | Low |
| NanoBRET™ | Bioluminescence resonance energy transfer | Ternary complex formation (EC50) in live cells | High |
| Co-IP | Antibody-based pulldown | Qualitative/semi-quantitative interaction | Low |
Experimental Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
-
Immobilization: Immobilize the E3 ligase (e.g., VHL or CRBN) onto the sensor chip surface.[14] A lower density surface is often recommended to minimize mass transport limitations.
-
Binary Interaction Analysis: Inject a dilution series of the PROTAC over the immobilized E3 ligase to measure the binary binding kinetics.
-
Ternary Interaction Analysis: Prepare a solution of the PROTAC at a fixed concentration and the target protein at a near-saturating concentration. Inject this mixture over the E3 ligase surface to measure the formation and dissociation of the ternary complex.[14]
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants for the ternary complex. The stability of this complex often correlates with cellular degradation efficiency.
Issue 3: Is the Target Protein Being Ubiquitinated?
The formation of a ternary complex is necessary but not sufficient for degradation. The complex must be "productive," meaning it correctly orients the target protein for ubiquitination by the E3 ligase.
Q: I've confirmed ternary complex formation, but still see no degradation. How can I check for target ubiquitination?
A: Directly measuring the ubiquitination of your target protein is a key step.
-
In-Cell Ubiquitination Assays:
-
Immunoprecipitation and Western Blot: This is the most direct method.[19] Immunoprecipitate your target protein from cell lysates treated with your PROTAC and a proteasome inhibitor (to allow ubiquitinated protein to accumulate). Then, perform a Western blot on the immunoprecipitated sample using an anti-ubiquitin antibody. A smear of high molecular weight bands indicates polyubiquitination.
-
NanoBRET™ Ubiquitination Assay: This live-cell assay uses a HiBiT-tagged target protein as the BRET donor and a HaloTag®-ubiquitin fusion as the acceptor.[20][21] An increase in BRET signal upon PROTAC treatment indicates that ubiquitin is being brought into proximity with the target protein.
-
-
In Vitro Ubiquitination Assays: These assays use purified components (E1, E2, E3, target protein, ubiquitin, ATP, and your PROTAC) to confirm that the PROTAC can mediate ubiquitination in a controlled environment.[22][23] These kits are commercially available and can be a valuable tool for confirming the biochemical activity of your PROTAC.[24]
Experimental Protocol: Immunoprecipitation for Target Ubiquitination
-
Cell Treatment: Treat cells with your PROTAC at its optimal concentration. Include a co-treatment with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse the cells in a buffer containing protease and deubiquitinase (DUB) inhibitors (e.g., PR-619, NEM) to preserve the ubiquitinated state of the protein.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to your target protein, coupled to protein A/G beads, to pull down the target protein and its binding partners.
-
Washing: Wash the beads several times to remove non-specific binders.
-
Elution and Western Blot: Elute the protein from the beads and run the sample on an SDS-PAGE gel. Transfer to a membrane and probe with an anti-ubiquitin antibody.
Issue 4: Is the E3 Ligase the Right Choice and is it Available?
The choice of E3 ligase (most commonly CRBN or VHL) and its cellular availability can significantly impact PROTAC efficacy.[][26]
Q: Could the choice of E3 ligase or its expression level be the problem?
A: Yes, this is a critical consideration.
-
E3 Ligase Expression: The endogenous levels of the recruited E3 ligase can be a limiting factor.[8] Verify the expression level of your chosen E3 ligase (e.g., CRBN, VHL) in your cell line of interest by Western blot or qPCR. If expression is low, consider using a different cell line or overexpressing the E3 ligase to see if degradation can be rescued.
-
Subcellular Localization: E3 ligases have distinct subcellular localizations. CRBN is primarily nuclear, while VHL is predominantly cytoplasmic.[] Ensure that your chosen E3 ligase is present in the same cellular compartment as your target protein. Mismatched localization will prevent ternary complex formation.
-
Ligase Compatibility: Not all target proteins can be productively ubiquitinated by every E3 ligase, even if a ternary complex forms.[27] The specific surface of the target protein presented to the E3 ligase is crucial. If you have confirmed all previous steps, it may be necessary to redesign your PROTAC to recruit a different E3 ligase.
Summary and Final Thoughts
Troubleshooting a failing PROTAC requires a methodical, evidence-based approach. By systematically investigating each step of the degradation pathway—from cellular entry and target engagement to ternary complex formation, ubiquitination, and proteasomal degradation—researchers can pinpoint the specific reason for failure. This guide provides a logical framework and the necessary experimental tools to diagnose and overcome the common challenges in the exciting and rapidly evolving field of targeted protein degradation.
References
- 1. revvity.com [revvity.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selvita.com [selvita.com]
- 9. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. oxfordglobal.com [oxfordglobal.com]
- 16. tandfonline.com [tandfonline.com]
- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 19. Ubiquitination Assay - Profacgen [profacgen.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. bmglabtech.com [bmglabtech.com]
- 22. lifesensors.com [lifesensors.com]
- 23. lifesensors.com [lifesensors.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 26. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA) [elifesciences.org]
Validation & Comparative
(S)-3-Amino-piperidine-2,6-dione hydrochloride vs. VHL ligands in PROTAC design
Introduction: The Critical Choice of an E3 Ligase in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by offering a novel therapeutic modality that hijacks the cell's intrinsic ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand that binds to the protein of interest (POI), another that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase is the linchpin of this technology, leading to the ubiquitination and subsequent degradation of the target protein.[3]
Among the more than 600 E3 ligases in the human genome, Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor are the two most extensively utilized for PROTAC development.[4] The choice between a CRBN-recruiting ligand, such as derivatives of (S)-3-Amino-piperidine-2,6-dione hydrochloride (found in immunomodulatory drugs like pomalidomide), and a VHL-recruiting ligand is a pivotal decision in PROTAC design. This choice profoundly influences the potency, selectivity, pharmacokinetics, and overall therapeutic profile of the resulting degrader.[]
This guide provides an in-depth, objective comparison of CRBN and VHL-based PROTACs, supported by experimental data and detailed protocols. It is designed to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their targeted protein degradation programs.
Mechanism of Action: Two Distinct Approaches to E3 Ligase Recruitment
The fundamental mechanism for both PROTAC classes is the induced proximity of the target protein to the E3 ligase. However, the nature of the interaction with CRBN and VHL differs significantly, which has downstream consequences for PROTAC performance.
Cereblon (CRBN)-Based PROTACs: These PROTACs typically incorporate ligands like thalidomide, lenalidomide, or pomalidomide. These "IMiD" compounds bind to CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[4] The binding surface of CRBN is considered relatively "soft" and adaptable, allowing for the recruitment of a diverse range of proteins.[]
Von Hippel-Lindau (VHL)-Based PROTACs: VHL ligands are often derived from the natural substrate of VHL, the hypoxia-inducible factor 1α (HIF-1α).[3] They engage the VCB-Cul2-RBX1 E3 ligase complex.[4] The binding pocket on VHL is more defined and rigid, recognizing a specific hydroxyproline motif.[] This structural constraint can lead to higher selectivity but may also limit the range of compatible target proteins.[]
Figure 1: General mechanism of PROTAC-mediated protein degradation.
Head-to-Head Comparison: Performance and Physicochemical Properties
The choice between CRBN and VHL ligands has a significant impact on the developability and performance of a PROTAC. Below is a summary of key comparative aspects.
| Feature | This compound (CRBN-based) | VHL Ligands | Key Considerations for Researchers |
| Potency (DC50) | Capable of achieving picomolar to nanomolar range.[3] | Also capable of picomolar to nanomolar potency.[3] | Highly dependent on the target, linker, and cell line. Empirical testing is crucial. |
| Maximal Degradation (Dmax) | Often achieves >95% degradation.[6] | Can also achieve high levels of degradation (>90%).[6] | Can be limited by the "hook effect," especially with VHL-based PROTACs.[7][8] |
| Ternary Complex Stability | Generally forms less stable, transient complexes with faster turnover.[] | Tends to form more rigid and stable ternary complexes.[] | Faster turnover (CRBN) may be advantageous for rapidly dividing cells, while stable complexes (VHL) may be better for stable proteins.[] |
| Cooperativity | Can exhibit both positive and negative cooperativity. | Often shows strong positive cooperativity in ternary complex formation.[9] | High cooperativity can enhance selectivity and potency. |
| Physicochemical Properties | Ligands are smaller and more "drug-like," often leading to better cell permeability and oral bioavailability.[3][10] | Ligands are larger and more peptide-like, which can pose challenges for solubility, permeability, and metabolic stability.[3][10] | CRBN-based PROTACs may have a head start in terms of drug-like properties. |
| Selectivity & Off-Target Effects | CRBN's promiscuous binding surface can lead to the degradation of "neosubstrates" (e.g., IKZF1, GSPT1), which are off-targets.[11] | The more specific binding pocket of VHL generally leads to higher selectivity and fewer off-target effects.[] | Proteomics-based screening is essential to identify and mitigate off-target degradation, especially for CRBN-based PROTACs.[12][13] |
| Tissue Expression & Cellular Localization | CRBN is ubiquitously expressed, particularly in hematopoietic, neural, and epithelial tissues. It can shuttle between the nucleus and cytoplasm.[] | VHL is also broadly expressed but can be downregulated in hypoxic conditions (e.g., in some tumors). It is predominantly cytosolic but can be found in the nucleus.[] | The expression levels and subcellular localization of the E3 ligase in the target tissue/cell type must be considered. |
| Synthetic Accessibility | The synthesis of pomalidomide-based linkers is well-established, with several reliable methods available.[14][15][16][17] | The synthesis of VHL ligands like VH032 can be more complex, though scalable processes have been developed.[18][19][20] | The complexity of synthesis can impact the speed and cost of library generation for optimization. |
Experimental Data Insights
A study comparing KRAS G12C PROTACs recruiting either CRBN or VHL demonstrated that while both were effective, the VHL-based degrader showed a greater extent of ubiquitination.[21] Interestingly, the CRBN-based PROTAC had a lower DC50 value in Western blot analysis, highlighting that different assays can provide complementary insights into PROTAC efficacy.[21]
In another study creating VHL-CRBN heterodimerizing PROTACs, it was found that certain compounds could induce the degradation of CRBN by VHL.[7] The most potent compound, 14a, induced CRBN degradation with a DC50 of 200 nM and a Dmax of up to 98%.[7] This demonstrates the potential for biased degradation even when both E3 ligases are engaged.
Experimental Protocols: A Guide to Characterizing Your PROTAC
Rigorous experimental evaluation is paramount in PROTAC development. Below are detailed, step-by-step methodologies for key assays.
Western Blot for Protein Degradation
This is the gold-standard assay for quantifying the reduction in target protein levels.
Figure 2: Workflow for Western Blot analysis of PROTAC-mediated degradation.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 18-24 hours).[3]
-
Lysis and Quantification: Wash cells with PBS and lyse using RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[22]
-
SDS-PAGE: Load equal amounts of protein per lane on an SDS-polyacrylamide gel and separate by electrophoresis.[23]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[23]
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[23]
-
Incubate with a primary antibody specific to the POI overnight at 4°C. Also probe for a loading control (e.g., GAPDH or β-actin).[22]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensities using densitometry software. Normalize POI band intensity to the loading control. Calculate DC50 and Dmax values.[22]
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of the POI in a reconstituted system.
Methodology:
-
Reaction Setup: On ice, assemble the reaction mixture in a microcentrifuge tube. The final volume is typically 20-50 µL.[24]
-
Components: Reaction buffer, ATP, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, purified POI, and purified E3 ligase complex (CRBN or VHL).[24]
-
-
PROTAC Addition: Add the PROTAC at the desired final concentration (or DMSO for vehicle control).[23]
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.[24]
-
Quenching: Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.[23]
-
Detection: Analyze the reaction products by Western blot, probing with an antibody against the POI. A ladder of higher molecular weight bands corresponding to poly-ubiquitinated POI should be visible in the presence of a functional PROTAC.[23]
Ternary Complex Formation Assay (AlphaLISA)
This proximity-based immunoassay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex.
Figure 3: Workflow for AlphaLISA-based ternary complex formation assay.
Methodology:
-
Reagent Preparation: Use purified, tagged versions of the POI (e.g., GST-tagged) and the E3 ligase complex (e.g., FLAG-tagged CRBN complex). Prepare serial dilutions of the PROTAC.[25]
-
Assay Setup: In a microplate, combine the tagged POI, tagged E3 ligase complex, and the PROTAC dilutions in an appropriate assay buffer.[26]
-
Incubation: Allow the components to incubate and reach equilibrium.[25]
-
Bead Addition: Add AlphaLISA Donor beads (e.g., anti-FLAG) and Acceptor beads (e.g., anti-GST) to the wells.[25]
-
Detection: Incubate the plate in the dark. When the ternary complex forms, the Donor and Acceptor beads are brought into proximity, generating a chemiluminescent signal that can be read on a plate reader.[26]
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A characteristic bell-shaped curve is often observed, with the signal decreasing at high concentrations due to the "hook effect."[26]
Causality and Strategic Choices in PROTAC Design
-
Why choose CRBN? The smaller, more drug-like nature of IMiD ligands can provide a significant advantage in achieving good cell permeability and oral bioavailability.[3] If the target is broadly expressed and some level of off-target effects can be tolerated or managed, CRBN is an excellent starting point. The vast amount of clinical safety data for IMiDs is also a considerable advantage.[3]
-
Why choose VHL? When high selectivity is paramount and off-target degradation is a major concern, VHL is often the preferred choice.[] The rigid binding pocket and the tendency to form highly cooperative ternary complexes can lead to a cleaner degradation profile.[][9] This is particularly important for targets where even minor off-target effects could lead to toxicity.
-
The Linker is Not Just a Spacer: The length and composition of the linker are critical for productive ternary complex formation.[7] An improperly designed linker can prevent the two proteins from adopting a conformation suitable for ubiquitin transfer. Therefore, extensive linker optimization is a crucial part of any PROTAC development campaign.
Conclusion and Future Outlook
Both CRBN and VHL-based PROTACs are powerful tools for targeted protein degradation, each with a distinct set of advantages and challenges. The decision of which E3 ligase to recruit is not a one-size-fits-all scenario but rather a strategic choice that depends on the specific target, the desired therapeutic window, and the overall goals of the drug discovery program.
CRBN-based degraders, with their favorable physicochemical properties, have seen rapid advancement into the clinic.[6] However, the potential for neosubstrate degradation necessitates careful and thorough off-target profiling.[11] VHL-based PROTACs may offer a more selective profile but can be hampered by challenges related to their drug-like properties and a greater susceptibility to the hook effect.[3]
The future of PROTAC design will likely involve a more nuanced understanding of ternary complex dynamics, the development of novel E3 ligase ligands to expand the toolbox, and the use of advanced computational models to predict PROTAC performance. A thorough experimental evaluation, using the standardized protocols outlined in this guide, will remain essential for making informed decisions and advancing the development of the next generation of potent and selective protein degraders.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lifesensors.com [lifesensors.com]
- 6. scispace.com [scispace.com]
- 7. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 15. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 17. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. lifesensors.com [lifesensors.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. SLAS2024 [slas2024.eventscribe.net]
- 26. resources.revvity.com [resources.revvity.com]
A Senior Application Scientist's Guide to the Cross-Reactivity of the (S)-3-Amino-piperidine-2,6-dione Scaffold
Welcome to a detailed comparative analysis of the cross-reactivity profiles of molecules derived from the (S)-3-Amino-piperidine-2,6-dione core structure. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful pharmacophore for therapeutic applications, particularly in the realm of targeted protein degradation.
Instead of a rigid overview, we will delve into the causal science behind why structurally similar molecules exhibit distinct biological activities and off-target profiles. Our focus will be on the well-established immunomodulatory drugs (IMiDs®), Lenalidomide and Pomalidomide, which utilize this glutarimide moiety to engage the E3 ubiquitin ligase Cereblon (CRBN). Understanding their comparative cross-reactivity is paramount for optimizing efficacy and mitigating toxicity in drug design.
The Central Mechanism: Cereblon-Mediated Protein Degradation
The biological activity of the (S)-3-Amino-piperidine-2,6-dione scaffold is not derived from conventional enzyme inhibition but from a novel mechanism of action: the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][] When a ligand containing this scaffold binds to CRBN, it allosterically modulates the ligase's substrate specificity. This induces the recruitment of "neosubstrate" proteins, which are then polyubiquitinated and targeted for degradation by the cell's proteasome.[1][]
This process is the foundation for both the therapeutic effects of drugs like Lenalidomide and Pomalidomide (e.g., degradation of transcription factors Ikaros/IKZF1 and Aiolos/IKZF3 in multiple myeloma) and their potential off-target effects.[2][] Cross-reactivity in this context is therefore twofold:
-
Classic Off-Target Binding: Interaction with unintended proteins other than Cereblon.
-
Differential Neosubstrate Recruitment: Binding to Cereblon but inducing the degradation of different, sometimes undesirable, sets of proteins.
Caption: Cereblon-mediated protein degradation pathway initiated by IMiD binding.
Comparative Binding Affinity for the Primary Target: Cereblon
The initial and most critical interaction is the binding of the compound to Cereblon. While Lenalidomide and Pomalidomide share the same core, subtle structural differences—an additional carbonyl group and an amino group on the phthalimide ring of pomalidomide—result in distinct binding affinities.[] These affinities are typically quantified by determining the half-maximal inhibitory concentration (IC50) in competitive binding assays.
Expertise & Experience: A lower IC50 value indicates tighter binding. While both compounds bind CRBN effectively, Pomalidomide's higher affinity often translates to greater potency in cellular degradation assays.[4][5] This is a critical consideration in drug development; a higher affinity may allow for lower therapeutic dosing but could also increase the potential for off-target effects if the binding pocket shares homology with other proteins.
| Compound | Assay Method | Binding Affinity (IC50) to CRBN | Reference |
| Lenalidomide | TR-FRET | 1.5 µM | [4][6] |
| Pomalidomide | TR-FRET | 1.2 µM | [4][6] |
| CC-220 (Iberdomide) | TR-FRET | 60 nM | [6] |
| Note: This table presents representative data. Absolute values can vary based on specific assay conditions. |
Profiling Off-Target Interactions and Cross-Reactivity
True selectivity is rare in small molecule pharmacology.[2] A comprehensive cross-reactivity assessment is a self-validating system to understand a compound's full biological impact. For IMiDs and their derivatives (like PROTACs), this is especially crucial, as the pomalidomide moiety itself can mediate the degradation of endogenous zinc-finger (ZF) proteins, which may be independent of the intended target.[7][8]
Trustworthiness: A robust cross-reactivity study does not rely on a single method. It integrates biochemical assays (e.g., kinase panels) with cell-based methods (e.g., CETSA) and unbiased proteomics to build a complete picture of a compound's interactions.
| Target Class | (S)-3-Amino-piperidine-2,6-dione Derivatives | Assessment Method | Key Findings & Implications | Reference |
| Zinc-Finger Proteins | Pomalidomide, Lenalidomide | Proteomics, Target Engagement | Pomalidomide can induce degradation of certain ZF proteins, a potential liability for PROTACs. Modifications at the C5 position of the phthalimide ring can mitigate these off-target effects by creating steric hindrance. | [7][8] |
| Kinase Panels | General Small Molecules | Radiometric or Luminescence Assays | Broad screening against hundreds of kinases is a standard industry practice to identify potential off-target inhibition that could lead to toxicity. | [9] |
| General Proteome | All Compounds | Cellular Thermal Shift Assay (CETSA) | Provides unbiased, proteome-wide evidence of direct drug-protein interactions in a physiological cellular context, confirming on-target engagement and revealing unexpected off-targets. | [10][11][12] |
Experimental Protocols for Cross-Reactivity Assessment
Authoritative and reproducible protocols are the bedrock of scientific integrity. Below are detailed methodologies for key assays used to generate the comparative data discussed.
Protocol 1: Time-Resolved FRET (TR-FRET) Competitive Binding Assay
This is a high-throughput, homogeneous assay used to determine the binding affinity of unlabeled test compounds to Cereblon.
Causality Behind Choices: We use a competitive format because it's often impractical to label every new test compound.[13] TR-FRET is chosen for its sensitivity and low background, which are critical when working with purified proteins.[14]
Caption: Experimental workflow for a TR-FRET competitive binding assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of purified, tagged (e.g., His- or GST-tagged) Cereblon protein.
-
Prepare a solution of a terbium-conjugated anti-tag antibody (FRET donor).
-
Prepare a solution of a known fluorescently-labeled Cereblon binder, such as a Cy5-conjugated small molecule (FRET acceptor/tracer).[4]
-
Create a serial dilution of the test compound, (S)-3-Amino-piperidine-2,6-dione hydrochloride, or its derivatives (e.g., Lenalidomide, Pomalidomide).
-
-
Assay Execution:
-
In a microplate, combine the tagged CRBN protein with the anti-tag donor antibody and incubate to allow for complex formation.
-
Add the fluorescent tracer to the wells.
-
Add the serially diluted test compounds to the wells. Include controls for no competition (tracer only) and maximal competition (high concentration of a known binder).
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding competition to reach equilibrium.
-
Detection: Read the plate on a TR-FRET enabled plate reader. Excite the terbium donor and measure the emission at both the donor and acceptor wavelengths.
-
Data Analysis:
-
Calculate the ratio of the acceptor signal to the donor signal.
-
Plot the signal ratio against the log concentration of the test compound.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value, which represents the concentration of the test compound required to displace 50% of the fluorescent tracer.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method to verify target engagement and assess off-target binding in a native cellular environment.[11][12] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[12]
Causality Behind Choices: CETSA is invaluable because it requires no modification to the compound or the protein, providing data in the most physiologically relevant context possible—the living cell.[12] This allows it to account for factors like cell permeability and compound metabolism.
Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Methodology:
-
Cell Treatment: Culture cells to an appropriate density. Treat the cells with either the test compound at a fixed concentration or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures for a short duration (e.g., 3 minutes), then cool to room temperature. A typical range might be 40°C to 70°C.[12]
-
Cell Lysis: Lyse the cells to release the intracellular proteins. This is often done by repeated freeze-thaw cycles to avoid detergents that might interfere with protein stability.
-
Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by high-speed centrifugation.
-
Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the specific target protein remaining in the soluble fraction using a standard protein detection method like Western Blot or an ELISA.
-
Data Analysis: Plot the percentage of soluble protein against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement and stabilization. This can be performed for the primary target (Cereblon) or any suspected off-target protein.
Conclusion and Future Directions
The (S)-3-Amino-piperidine-2,6-dione scaffold is a cornerstone of modern targeted protein degradation. This guide demonstrates that while derivatives like Lenalidomide and Pomalidomide share a common mechanism, they are not interchangeable. They possess distinct binding affinities for their primary target, Cereblon, and more importantly, can have different off-target interaction profiles, particularly concerning the degradation of endogenous zinc-finger proteins.[8]
For researchers in drug development, a rigorous, multi-faceted approach to cross-reactivity is not just recommended; it is essential. By integrating quantitative binding assays like TR-FRET with physiologically relevant methods such as CETSA and unbiased proteomics, we can build a comprehensive understanding of a molecule's behavior. This knowledge is critical for optimizing on-target potency while designing out unwanted off-target effects, ultimately leading to safer and more effective therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US10816544B2 - Methods for measuring small molecule affinity to cereblon - Google Patents [patents.google.com]
- 5. Pomalidomide: the new immunomodulatory agent for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lesson 5 [pdg.cnb.uam.es]
- 14. pdf.benchchem.com [pdf.benchchem.com]
The Linker's Crucial Role: A Head-to-Head Comparison of PROTACs Utilizing (S)-3-Amino-piperidine-2,6-dione Hydrochloride Derivatives
A Technical Guide for Researchers in Targeted Protein Degradation
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple protein inhibition to induce targeted protein degradation.[1] These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[2] A PROTAC consists of three components: a "warhead" ligand that binds the protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3]
Among the most utilized E3 ligases in PROTAC design is Cereblon (CRBN), a substrate receptor within the CUL4A-DDB1 E3 ubiquitin ligase complex.[3][4] Ligands for CRBN are often derived from immunomodulatory drugs (IMiDs), such as thalidomide and its analogs pomalidomide and lenalidomide.[5] A common and critical starting material for the synthesis of these CRBN ligands is (S)-3-Amino-piperidine-2,6-dione hydrochloride, which forms the essential glutarimide ring for CRBN binding.[5][6]
While the choice of warhead and anchor dictates a PROTAC's target, the linker is far from a passive spacer. It is a critical determinant of the molecule's overall efficacy, selectivity, and pharmacokinetic properties.[3] The linker's length, composition, and rigidity govern the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for ubiquitination and subsequent degradation.[7][8] This guide provides a head-to-head comparison of PROTACs built from a common CRBN-binding scaffold, focusing on how distinct linker architectures impact degradation performance, supported by experimental data and detailed protocols.
The PROTAC Mechanism of Action
The fundamental role of a PROTAC is to act as a molecular bridge, inducing proximity between the target protein and an E3 ligase. This proximity allows an E2 ubiquitin-conjugating enzyme, associated with the E3 ligase, to transfer ubiquitin molecules to surface-exposed lysine residues on the POI.[3] This polyubiquitination serves as a molecular flag, marking the POI for recognition and degradation by the 26S proteasome.[4] The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.[3]
Caption: PROTAC-mediated protein degradation pathway.
The Linker: The Arbiter of PROTAC Efficacy
The linker's design is a multidimensional optimization problem. Its characteristics directly influence the geometry and stability of the ternary complex, which in turn dictates the efficiency of ubiquitin transfer.[7] A poorly designed linker can lead to steric clashes or unfavorable protein-protein interactions, diminishing degradation, while an optimal linker promotes favorable interactions, enhancing it.[7] Key linker properties that modulate PROTAC performance include length, composition (hydrophilicity/hydrophobicity), and flexibility.[9][10]
Head-to-Head Comparison of Linker Architectures
The development of potent PROTACs is often an empirical process, requiring the synthesis and evaluation of a library of compounds with varied linkers.[11][12] Here, we compare common linker types used in CRBN-based PROTACs, using the degradation of Bromodomain-containing protein 4 (BRD4), a well-studied target in oncology, as a representative example.[13][14] The primary metrics for comparison are DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[7][15]
Alkyl Chains
Simple alkyl chains are a common starting point in linker design due to their synthetic accessibility.[7] They offer significant conformational flexibility, which can be advantageous in allowing the warhead and anchor to find a productive orientation. However, their hydrophobicity can negatively impact the solubility and cell permeability of the overall PROTAC molecule, which often has a high molecular weight.[7][16]
Polyethylene Glycol (PEG) Chains
PEG linkers are widely used to counteract the poor solubility often associated with large PROTAC molecules.[17] The repeating ethylene glycol units and ether oxygens increase hydrophilicity and can act as hydrogen bond acceptors.[7][8] This enhanced solubility is crucial for improving cell permeability and bioavailability.[17] The flexibility of PEG chains also allows the PROTAC to adopt the optimal conformation for ternary complex formation.[17]
Rigid and Semi-Rigid Linkers
While flexibility can be beneficial, excessive flexibility can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[7] Incorporating rigid or semi-rigid elements, such as alkynes, triazoles, or piperazine/piperidine rings, can pre-organize the PROTAC into a more favorable conformation for binding.[1][10][18] This can improve binding efficiency and, in some cases, enhance selectivity for one target over closely related proteins.[1] For instance, piperazine-containing linkers have been shown to improve rigidity and can also increase solubility upon protonation.[18][19]
Comparative Data: BRD4 Degraders
The following table summarizes quantitative data from studies on BRD4-targeting PROTACs that utilize a CRBN ligand (like pomalidomide) but differ in their linker composition.
| PROTAC Example | Target | Linker Type | DC50 (nM) | Dmax (%) | Reference(s) |
| dBET1 | BRD4 | PEG/Alkyl | ~4 | >95% | [1] |
| ARV-825 | BRD4 | PEG/Alkyl | <1 | >90% | [1] |
| MZ1 | BRD4 | Alkyl | ~25 | >90% | [1] |
| PROTAC (Hypothetical) | BRD4 | Rigid Piperazine | Variable | Variable | [18] |
Note: The performance of rigid linkers is highly context-dependent and requires empirical validation. The table illustrates that even with the same warhead (JQ1) and E3 ligand family (thalidomide derivatives), changes in the linker (e.g., between MZ1, dBET1, and ARV-825) can result in significant differences in degradation potency.
Key Experimental Workflows
A systematic approach to linker optimization involves iterative cycles of design, synthesis, and biological evaluation.[15]
Caption: A typical workflow for PROTAC linker optimization.
Protocol 1: General PROTAC Synthesis via Click Chemistry
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, is a highly efficient method for conjugating a warhead ligand with an E3-ligand-linker moiety.[1][20] This protocol outlines a general approach.
Materials:
-
Warhead ligand with a terminal azide group.
-
CRBN-ligand-linker construct with a terminal alkyne (e.g., Thalidomide-Propargyne-PEG2-COOH).[20]
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Solvent (e.g., DMSO/t-BuOH/H2O mixture)
Procedure:
-
Dissolution: Dissolve the azide-functionalized warhead ligand (1.0 eq) and the alkyne-functionalized CRBN-ligand-linker (1.1 eq) in the chosen solvent system.
-
Catalyst Preparation: In a separate vial, prepare fresh solutions of CuSO4 (0.1 eq) and sodium ascorbate (0.2 eq) in water.
-
Reaction Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO4 solution.
-
Incubation: Stir the reaction at room temperature. Monitor progress by LC-MS until the starting materials are consumed (typically 1-4 hours).
-
Workup and Purification: Upon completion, dilute the reaction with an appropriate solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using flash chromatography or preparative HPLC to yield the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC using NMR spectroscopy and high-resolution mass spectrometry (HRMS).
Protocol 2: Western Blotting for Target Protein Degradation
This protocol is essential for determining the DC50 and Dmax of a novel PROTAC.
Procedure:
-
Cell Culture: Plate cells (e.g., a leukemia cell line for a BRD4 degrader) in 6-well plates and allow them to adhere overnight.[13]
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., anti-Actin or anti-GAPDH).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to calculate the DC50 and Dmax values.
Conclusion
The linker is a pivotal component in PROTAC design, profoundly influencing the molecule's ability to induce potent and selective protein degradation.[1][] While general trends exist—such as PEG linkers enhancing solubility and rigid linkers potentially improving selectivity—the optimization of this critical element remains a largely empirical process.[7][16][18] A systematic approach, involving the parallel synthesis and screening of diverse linker libraries, is essential for identifying PROTAC candidates with optimal degradation activity and drug-like properties.[11][22] The experimental protocols provided herein offer a robust framework for the synthesis and comparative evaluation of PROTACs derived from this compound, empowering researchers to navigate the complex but rewarding landscape of targeted protein degradation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Essential Role of Linkers in PROTACs [axispharm.com]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. explorationpub.com [explorationpub.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Rapid PROTAC Discovery Platform: Nanomole-Scale Array Synthesis and Direct Screening of Reaction Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 22. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to Validating Novel PROTACs Featuring (S)-3-Amino-piperidine-2,6-dione hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere protein inhibition to induce targeted protein degradation.[1][2] This guide provides an in-depth, structured approach to validating the mechanism of action for novel PROTACs that incorporate (S)-3-Amino-piperidine-2,6-dione hydrochloride, a key moiety for recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[3] By systematically progressing from fundamental biochemical interactions to complex cellular outcomes, researchers can build a robust data package to confidently advance their degrader candidates.
The Foundational Principle: The PROTAC Catalytic Cycle
Unlike traditional small-molecule inhibitors that function through occupancy-driven mechanisms, PROTACs act catalytically.[2][4] A single PROTAC molecule can orchestrate the degradation of multiple target protein molecules, leading to high potency often at nanomolar concentrations.[5] This process hinges on the formation of a productive ternary complex between the target Protein of Interest (POI), the PROTAC, and an E3 ubiquitin ligase.[6] For the PROTACs discussed here, the this compound component engages the CRBN E3 ligase, initiating the transfer of ubiquitin to the POI and marking it for proteasomal degradation.[3]
Caption: The catalytic cycle of a PROTAC, from ternary complex formation to proteasomal degradation of the target protein.
Phase 1: Foundational Biochemical and Biophysical Validation
The initial phase of validation focuses on confirming the fundamental interactions required for PROTAC function in a controlled, cell-free environment. This is crucial for understanding the intrinsic properties of the molecule and for rational design and optimization.[7]
Binary Engagement: Does the PROTAC Bind its Intended Partners?
Before assessing the ternary complex, it is essential to confirm that the two arms of the PROTAC independently bind their respective targets: the POI and the CRBN E3 ligase.
-
Experimental Rationale: Quantifying binary affinities ensures that the warhead (POI-binding ligand) and the E3 ligase ligand are active. This data provides a baseline for understanding the thermodynamics of ternary complex formation.
-
Recommended Assays:
-
Surface Plasmon Resonance (SPR): Provides kinetic data (kon, koff) and affinity (KD).[8][9]
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding (KD, ΔH, ΔS).[8][9]
-
MicroScale Thermophoresis (MST): A solution-based method that measures binding affinity based on changes in molecular movement in a temperature gradient.
-
Fluorescence Polarization (FP): Suitable for high-throughput screening to determine binding affinities.[7]
-
Ternary Complex Formation: The Cornerstone of PROTAC Activity
The formation of a stable and productive ternary complex is the most critical step in the PROTAC mechanism of action.[] The stability and kinetics of this complex are often more predictive of degradation efficiency than binary binding affinities alone.[7][]
-
Experimental Rationale: To confirm that the PROTAC can effectively bridge the POI and CRBN. The cooperativity (alpha) of ternary complex formation, which measures how the binding of one protein influences the binding of the other, is a key parameter to determine.[11]
-
Recommended Assays:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay that is well-suited for high-throughput screening of ternary complex formation.[12][6]
-
AlphaLISA/AlphaScreen: Another proximity-based assay that is highly sensitive and amenable to high-throughput formats.[6][13]
-
SPR/Biolayer Interferometry (BLI): Can be used to measure the kinetics and affinity of the second protein binding to the pre-formed binary complex.[8][9]
-
Native Mass Spectrometry (Native-MS): Provides a direct measure of the intact ternary complex, confirming its stoichiometry.[14][15]
-
In Vitro Ubiquitination: Confirming Catalytic Activity
Demonstrating that the ternary complex is functional and leads to the ubiquitination of the POI is a direct confirmation of the PROTAC's catalytic activity.[16]
-
Experimental Rationale: To verify that the proximity induced by the PROTAC leads to the enzymatic transfer of ubiquitin from an E2-conjugating enzyme to the POI, mediated by the CRBN E3 ligase.
-
Recommended Assays:
-
In Vitro Ubiquitination Assay with Western Blot: The classic method involving incubation of the POI, E1, E2, E3 (CRBN complex), ubiquitin, ATP, and the PROTAC, followed by Western blotting for the POI to detect higher molecular weight ubiquitinated species.[16]
-
High-Throughput Ubiquitination Assays (e.g., TR-FRET, AlphaLISA): These formats use antibodies or reagents that recognize ubiquitinated substrates, allowing for a quantitative and scalable assessment of ubiquitination.[17][18]
-
| Parameter | Biochemical/Biophysical Assays | Key Outputs | Causality |
| Binary Binding | SPR, ITC, MST, FP | KD, kon, koff, ΔH, ΔS | Confirms the PROTAC can engage both the POI and CRBN independently. |
| Ternary Complex Formation | TR-FRET, AlphaLISA, SPR, BLI, Native-MS | Ternary complex KD, Cooperativity (α) | Demonstrates the PROTAC's ability to bridge the POI and CRBN. |
| In Vitro Ubiquitination | Western Blot, TR-FRET, AlphaLISA | Ubiquitinated POI levels | Verifies the functional consequence of ternary complex formation. |
Phase 2: Cellular Mechanism of Action
Once the biochemical activity is established, the next critical step is to validate the PROTAC's mechanism of action within a cellular context.
Caption: A logical workflow for the comprehensive validation of a novel PROTAC.
Target Degradation: The Primary Cellular Endpoint
The definitive measure of a PROTAC's success is the dose- and time-dependent degradation of the target POI in cells.
-
Experimental Rationale: To quantify the reduction in POI levels following PROTAC treatment.
-
Recommended Assays:
-
Western Blotting: The gold standard for visualizing and quantifying changes in protein levels.
-
In-Cell Western/ELISA/AlphaLISA: Higher-throughput, quantitative methods for measuring protein levels in cell lysates.[19]
-
HiBiT/NanoBRET: Luminescence-based assays that allow for real-time monitoring of protein degradation in live cells.[13][20]
-
Confirming the Ubiquitin-Proteasome System (UPS) and CRBN Dependence
To prove that the observed protein loss is due to the intended PROTAC mechanism, it is crucial to show that it is dependent on both the proteasome and the recruited E3 ligase, CRBN.
-
Experimental Rationale: Co-treatment with inhibitors of the UPS or CRBN should rescue the degradation of the POI.
-
Protocol:
-
Pre-treat cells with a proteasome inhibitor (e.g., MG132, Bortezomib) or a neddylation inhibitor (e.g., MLN4924, which inactivates cullin-RING ligases like CRBN) for 1-2 hours.
-
Add the PROTAC at a concentration known to cause significant degradation (e.g., DCmax).
-
Continue the incubation for the optimal degradation time.
-
Lyse the cells and analyze POI levels by Western blot.
-
-
Expected Outcome: Inhibition of the proteasome or CRBN activity should block PROTAC-induced degradation of the POI, resulting in protein levels comparable to the vehicle control.
Selectivity and Off-Target Analysis
A key advantage of PROTACs is their potential for high selectivity.[21][22] This selectivity is conferred not only by the warhead's binding profile but also by the formation of a productive ternary complex.[23]
-
Experimental Rationale: To ensure that the PROTAC is selectively degrading the intended target and not having widespread off-target effects.
-
Recommended Assay:
Phase 3: Functional Characterization and Comparison
The final phase of validation connects target degradation to a measurable biological outcome and compares the PROTAC's performance to alternative modalities.
Phenotypic Consequences of Target Degradation
-
Experimental Rationale: To demonstrate that the degradation of the POI leads to the expected biological effect.
-
Recommended Assays:
-
Cell Viability/Proliferation Assays (e.g., CellTiter-Glo, MTT): To assess the impact of POI degradation on cell health and growth.[12]
-
Apoptosis Assays (e.g., Caspase-Glo, Annexin V staining): To determine if POI degradation induces programmed cell death.[12]
-
Target-Specific Functional Assays: Assays that measure the downstream consequences of POI loss (e.g., changes in gene expression, signaling pathway modulation).
-
Washout Experiments: Assessing the Durability of Effect
-
Experimental Rationale: To determine how long the degradation effect persists after the PROTAC is removed. This provides insights into the pharmacodynamic properties of the molecule.[5]
-
Protocol:
-
Treat cells with the PROTAC for a sufficient time to achieve maximal degradation (e.g., 24 hours).
-
Wash the cells multiple times with fresh media to remove the PROTAC.
-
Culture the cells in fresh media and harvest at various time points post-washout (e.g., 0, 4, 8, 12, 24, 48 hours).
-
Analyze POI levels by Western blot to monitor protein re-synthesis.[25]
-
Comparison with Traditional Inhibitors
A crucial part of the validation guide is to objectively compare the novel PROTAC with traditional small-molecule inhibitors of the same target.
-
Key Advantages of PROTACs:
-
Overcoming Resistance: PROTACs can degrade mutated proteins that are resistant to traditional inhibitors.[5]
-
Targeting "Undruggable" Proteins: PROTACs can target proteins that lack a functional active site for inhibition, such as scaffolding proteins.[2][21]
-
Enhanced Potency and Duration of Effect: Due to their catalytic nature, PROTACs can be effective at lower concentrations and may have a more sustained effect than inhibitors.[21][26]
-
| Feature | Novel PROTAC | Traditional Inhibitor | Supporting Experiment |
| Mechanism of Action | Catalytic Degradation | Occupancy-Driven Inhibition | Western Blot showing protein loss vs. no change |
| Potency | Typically low nM (DC50) | Variable (IC50) | Dose-response curves for degradation vs. inhibition |
| Effect on Scaffolding Function | Eliminates all protein functions | Only blocks enzymatic/binding function | Functional assays measuring scaffolding-dependent outcomes |
| Durability of Effect | Sustained degradation post-washout | Effect diminishes rapidly post-washout | Washout experiments |
| Selectivity | Can be enhanced by ternary complex cooperativity | Dependent solely on warhead binding | Proteomics profiling |
Conclusion
Validating the mechanism of action for a novel PROTAC containing this compound is a comprehensive process that requires a combination of biochemical, cellular, and functional assays.[1] By systematically confirming ternary complex formation, target ubiquitination, selective protein degradation, and a downstream functional effect, researchers can build a robust data package. This rigorous, evidence-based approach is essential for the successful development of these next-generation therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 6. lifesensors.com [lifesensors.com]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). | Broad Institute [broadinstitute.org]
- 11. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 12. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. tandfonline.com [tandfonline.com]
- 14. scienceopen.com [scienceopen.com]
- 15. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ubiquitination Assay - Profacgen [profacgen.com]
- 17. lifesensors.com [lifesensors.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. wuxibiology.com [wuxibiology.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. Inhibit or destroy? Why PROTAC technology is emerging as a game changer for drug discovery and cancer therapy. | Revvity [revvity.co.jp]
- 22. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 23. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Advancing target validation with PROTAC technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. quora.com [quora.com]
Safety Operating Guide
Navigating the Safe Disposal of (S)-3-Amino-piperidine-2,6-dione hydrochloride: A Comprehensive Guide for Laboratory Professionals
Welcome to a definitive guide on the proper disposal procedures for (S)-3-Amino-piperidine-2,6-dione hydrochloride (CAS No. 24666-56-6). This document is crafted for researchers, scientists, and drug development professionals who handle this compound. Our objective is to provide not just a set of instructions, but a framework of understanding, ensuring that safety and regulatory compliance are at the forefront of your laboratory practices. As your partner in scientific advancement, we are committed to furnishing you with knowledge that extends beyond product application to encompass the entire lifecycle of a chemical, including its safe and responsible disposal.
Foundational Knowledge: Understanding the Compound's Hazard Profile
Before we delve into the specifics of disposal, it is paramount to understand the inherent hazards of this compound. This compound is classified with the following hazard statements:
These classifications, derived from the Globally Harmonized System (GHS), underscore the necessity for meticulous handling and the use of appropriate personal protective equipment (PPE) at all times. The hydrochloride salt form suggests that in the presence of moisture, it can be corrosive. Furthermore, upon combustion, it may emit corrosive fumes, including nitrogen oxides and hydrogen chloride gas.[4]
The Disposal Blueprint: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. It should never be disposed of down the drain or in regular trash. The following protocol is a synthesis of regulatory guidelines and best practices in chemical safety.
Step 1: Waste Identification and Segregation
Proper disposal begins with correct identification. All waste containers holding this compound, whether in solid form or in solution, must be clearly labeled.
-
Action: Label a dedicated, sealable, and compatible waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., exclamation mark for irritant).[2][5]
-
Rationale: Clear labeling prevents accidental mixing with incompatible waste streams, which could lead to dangerous chemical reactions. Federal and local regulations mandate accurate waste identification.[2]
Step 2: Accumulation of Waste
Waste should be accumulated at or near the point of generation in a designated satellite accumulation area.
-
Action: Keep the hazardous waste container tightly closed when not in use.[2][6] Store it in a cool, dry, and well-ventilated area, away from incompatible materials.[2][6]
-
Rationale: A sealed container prevents the release of dust or vapors into the laboratory environment.[4] Proper storage conditions mitigate the risk of degradation or reaction of the chemical waste.
Step 3: Personal Protective Equipment (PPE) During Handling and Disposal
Always wear the appropriate PPE when handling the waste material.
-
Action: At a minimum, this includes:
-
Gloves: Wear compatible chemical-resistant gloves.[3]
-
Eye Protection: Use chemical safety goggles or a face shield.[3]
-
Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.[1][3]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[3][4]
-
-
Rationale: The established hazard profile of the compound necessitates these protective measures to prevent skin and eye irritation, as well as respiratory tract irritation from inhalation of dust.[1][2]
Step 4: Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Action:
-
Evacuate the immediate area if the spill is large or if dust is generated.
-
Wearing appropriate PPE, clean up the spill immediately.[1][6]
-
For dry spills, use dry clean-up procedures to avoid generating dust.[1][6] Sweep or vacuum the material and place it in the labeled hazardous waste container.
-
For wet spills, absorb with an inert material and place it in the hazardous waste container.[2]
-
Wash the spill area with soap and water.[1]
-
-
Rationale: A swift and correct response minimizes exposure to laboratory personnel and prevents the spread of contamination.
Step 5: Final Disposal
The ultimate disposal of this compound must be conducted by a licensed professional waste disposal service.
-
Action: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to treat or dispose of the chemical yourself.
-
Rationale: Professional waste disposal services are equipped to handle and transport hazardous chemicals in compliance with all federal, state, and local regulations, such as those set by the Environmental Protection Agency (EPA) and the Department of Transportation (DOT).[2][5] They will ensure the waste is disposed of in an approved hazardous waste facility, likely through incineration or other approved methods.[5]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been created using Graphviz.
Caption: Disposal Workflow for this compound.
Quantitative Data Summary: Hazard Information
| Hazard Statement | GHS Code | Description |
| Harmful if swallowed | H302 | May cause harm if ingested.[1] |
| Harmful in contact with skin | H312 | May cause harm if it comes into contact with the skin.[1] |
| Causes skin irritation | H315 | Can cause redness, itching, and inflammation of the skin.[2][3] |
| Causes serious eye irritation | H319 | Can cause significant irritation and potential damage to the eyes.[2][3] |
| Harmful if inhaled | H332 | May cause harm if dust or vapors are breathed in.[1] |
| May cause respiratory irritation | H335 | Can irritate the nose, throat, and lungs.[2][3] |
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the hazards, adhering to the outlined protocols, and working with certified professionals for final disposal, you contribute to a safer research environment for yourself, your colleagues, and the community. We encourage you to integrate these practices into your laboratory's Chemical Hygiene Plan, as mandated by OSHA.[7][8]
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. aksci.com [aksci.com]
- 3. biosynth.com [biosynth.com]
- 4. capotchem.com [capotchem.com]
- 5. usbioclean.com [usbioclean.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. osha.gov [osha.gov]
- 8. md.rcm.upr.edu [md.rcm.upr.edu]
Navigating the Safe Handling of (S)-3-Amino-piperidine-2,6-dione hydrochloride: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and development, the meticulous handling of chemical compounds is paramount to ensuring both personnel safety and experimental integrity. (S)-3-Amino-piperidine-2,6-dione hydrochloride, a key building block in medicinal chemistry, requires a comprehensive understanding of its properties to mitigate potential hazards. This guide provides an in-depth, experience-driven framework for its safe handling, from initial risk assessment to final disposal, designed for the discerning researcher.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
This compound is a solid, powdered substance that presents several key health hazards upon exposure.[1][2] Understanding these is fundamental to appreciating the necessity of the protective measures outlined.
According to its classification under the Globally Harmonized System (GHS), this compound:
-
Causes skin irritation (H315): Direct contact can lead to redness, itching, and inflammation.[1][3]
-
Causes serious eye irritation (H319): Contact with the eyes can result in significant, potentially damaging, irritation.[1][3]
-
May cause respiratory irritation (H335): Inhalation of the dust can irritate the respiratory tract.[1][3]
-
Some sources also classify it as harmful if swallowed, in contact with skin, or if inhaled .[4]
These hazards necessitate a stringent approach to exposure control. The primary routes of exposure are inhalation, skin contact, and eye contact.[1] Therefore, our safety protocols are designed to create effective barriers against these pathways.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a checklist item; it is a critical, science-based decision to prevent exposure. The following table summarizes the required PPE, grounded in the compound's known hazards.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact and subsequent irritation. Gloves must be inspected before use and removed using the proper technique to avoid contaminating the skin.[5][6] |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To protect against dust particles causing serious eye irritation.[1][6][7] |
| Skin and Body Protection | Laboratory coat. Protective clothing as needed based on the scale of work. | To prevent incidental contact with skin and contamination of personal clothing.[1][3] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when engineering controls are insufficient or when handling large quantities, to prevent inhalation of dust and subsequent respiratory irritation.[3][5][6] |
Engineering Controls and Safe Handling Workflow
Beyond PPE, engineering controls are essential for minimizing the risk of exposure at the source. The primary engineering control for handling this powdered compound is a chemical fume hood or a similarly ventilated enclosure.[6][8]
The following workflow diagram illustrates the logical progression of steps for safely handling this compound.
Caption: Workflow for Safe Handling of Powdered Chemicals.
Step-by-Step Handling Protocol:
-
Preparation:
-
Weighing and Transfer:
-
As a solid, the primary risk is the generation of dust.[3][10] All manipulations of the dry powder should occur within the fume hood to contain any airborne particles.[8]
-
When weighing, tare a sealed container, add the powder to the container inside the hood, and then re-seal it before moving it to the balance.[8] This minimizes the potential for dust generation outside of the controlled environment.
-
-
Post-Handling and Cleanup:
Emergency Procedures: Plan for the Unexpected
In the event of an accidental exposure or spill, a swift and correct response is crucial.
| Exposure Type | First Aid Response |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][6] |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Spill Response:
For minor spills, use dry clean-up procedures to avoid generating dust.[3][4] Carefully sweep or vacuum the material and place it into a sealed, labeled container for disposal.[1][3] Prevent the spill from entering drains or waterways.[1][6]
Storage and Disposal: Completing the Lifecycle Safely
Storage:
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]
-
The storage area should be locked up or otherwise secured.[1][3]
-
Keep it away from incompatible materials, such as strong oxidizing agents.[1]
Disposal:
-
Disposal of this compound and any contaminated materials must be conducted in accordance with all local, state, and federal regulations.[1][3]
-
The material should be disposed of at an approved waste disposal plant.[1] Do not allow the product to enter drains or soil.[1][6] It is recommended to use a licensed professional waste disposal service.[5]
By adhering to these scientifically grounded protocols, researchers can confidently handle this compound, ensuring a safe laboratory environment and the integrity of their valuable work.
References
- 1. aksci.com [aksci.com]
- 2. 3-Aminopiperidine-2,6-dione hydrochloride | C5H9ClN2O2 | CID 134548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. capotchem.com [capotchem.com]
- 6. biosynth.com [biosynth.com]
- 7. echemi.com [echemi.com]
- 8. safety.duke.edu [safety.duke.edu]
- 9. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 10. wiley.com [wiley.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
